Solvent Red 135
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrachloro-2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4(9),5,7,10,12,14,16(20),17-nonaen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6Cl4N2O/c19-13-11-12(14(20)16(22)15(13)21)18(25)24-9-6-2-4-7-3-1-5-8(10(7)9)23-17(11)24/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZVRROHBDDCQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6Cl4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041260 | |
| Record name | C.I. Solvent Red 135 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals | |
| Record name | 12H-Phthaloperin-12-one, 8,9,10,11-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
20749-68-2 | |
| Record name | Solvent Red 135 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20749-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Solvent Red 135 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020749682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12H-Phthaloperin-12-one, 8,9,10,11-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Red 135 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8,9,10,11-tetrachloro-12H-phthaloperin-12-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLVENT RED 135 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50TEX4842R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Solvent Red 135
Introduction and Compound Identification
Solvent Red 135, also identified by the Colour Index (C.I.) 564120, is a high-performance synthetic organic dye belonging to the aminoketone chemical class.[1][2] It is a yellowish-red powder widely recognized for its exceptional thermal stability, high light fastness, and strong tinting strength.[3][4][5][6] These robust properties make it a preferred colorant in demanding industrial applications, primarily for coloring a wide array of plastics and synthetic fibers.[3][4][7][8] This guide provides a comprehensive analysis of its core physicochemical properties, outlines standardized experimental protocols for its characterization, and discusses the practical implications of these properties for research and development.
Compound Identifiers:
-
Chemical Name: 8,9,10,11-tetrachloro-12H-isoindolo[2,1-a]perimidin-12-one[9][10]
-
Synonyms: Transparent Red EG, Macrolex Red EG, Solvaperm Red G, Oplas Red 339[3][8][10][11][12]
Core Physicochemical Characteristics
The molecular structure and physical attributes of this compound are fundamental to its behavior in various systems. Its chlorinated, polycyclic aromatic structure is responsible for its high stability and insolubility in aqueous media.
graph "Solvent_Red_135_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];
// Define atom positions
N1 [pos="0.8,1.2!", label="N"];
N2 [pos="-0.8,1.2!", label="N"];
C1 [pos="-1.6,0.6!", label="C"];
C2 [pos="-1.6,-0.6!", label="C"];
C3 [pos="-0.8,-1.2!", label="C"];
C4 [pos="0,-1.8!", label="C"];
C5 [pos="0.8,-1.2!", label="C"];
C6 [pos="1.6,-0.6!", label="C"];
C7 [pos="1.6,0.6!", label="C"];
C8 [pos="0,0!", label="C"];
C9 [pos="-0.8,-0.1!", label="C"];
C10 [pos="0.8,-0.1!", label="C"];
C11 [pos="-2.9,0.6!", label="C"];
C12 [pos="-3.5,0!", label="C"];
C13 [pos="-2.9,-0.6!", label="C"];
C14 [pos="-2.2,-1.2!", label="C"];
C15 [pos="2.9,0.6!", label="C"];
C16 [pos="3.5,0!", label="C"];
C17 [pos="2.9,-0.6!", label="C"];
C18 [pos="2.2,-1.2!", label="C"];
C19 [pos="-1.5,2.0!", label="C"];
O1 [pos="-1.5,2.8!", label="O"];
C20 [pos="-0.8,1.9!", label="C"];
C21 [pos="0,2.5!", label="C"];
C22 [pos="0.8,1.9!", label="C"];
C23 [pos="0.8,3.1!", label="Cl"];
C24 [pos="-0.8,3.1!", label="Cl"];
C25 [pos="-1.6,3.8!", label="Cl"];
C26 [pos="1.6,3.8!", label="Cl"];
// Define bonds
N1 -- C7 -- C6 -- C5 -- C10 -- C8 -- C9 -- C3 -- C2 -- C1 -- N2;
N1 -- C10;
N2 -- C9;
C1 -- C11 -- C12 -- C13 -- C2;
C3 -- C14 -- C13;
C6 -- C18 -- C17 -- C16 -- C15 -- C7;
C5 -- C18;
// Aromatic rings representation
C1 -- C2 [style=double];
C3 -- C4 -- C5 [style=double];
C6 -- C7 [style=double];
C11 -- C12 [style=double];
C13 -- C14 [style=double];
C15 -- C16 [style=double];
C17 -- C18 [style=double];
// Perinone structure
N1 -- C22;
N2 -- C20;
C19 -- C20 -- C21 -- C22;
C19 -- O1 [style=double];
C20 -- C24;
C21 -- C25;
C21 -- C26;
C22 -- C23;
// Fused rings
C8 -- C10;
C8 -- C9;
}```
Caption: Molecular Structure of this compound
A summary of its key quantitative properties is presented in the table below for easy reference.
Property Value Source(s) Molecular Formula C₁₈H₆Cl₄N₂O [1][7][9][10] Molecular Weight 408.07 g/mol [7][9][13] Appearance Yellowish-red or bright red powder [1][3][7] Melting Point 308 - 318 °C [3][5][8][14][15] Boiling Point 646.3 ± 65.0 °C (Predicted) [13][15][] Density 1.74 - 1.77 g/cm³ (Predicted) [8][13][14][] Water Solubility Insoluble (<0.03 mg/L at 20°C) [3][7][13][15] Partition Coefficient log Pow = 7.1 (at 25°C) [15][17]
Solubility Profile in Organic Solvents
The "solvent" classification of this dye stems from its characteristic insolubility in water and good solubility in various organic solvents. [1][3][7]This property is critical for its application in non-aqueous systems, such as plastics, inks, and industrial oils. [3][7]The causality behind this behavior lies in its largely nonpolar molecular structure, which facilitates favorable intermolecular interactions with organic solvent molecules. Quantitative solubility data is essential for formulation development, ensuring the dye remains dissolved and uniformly dispersed without precipitation.
Organic Solvent Solubility at 20°C (g/L) Source(s) Methylbenzene (Toluene) 0.6 [8][11][18][19] Dichloromethane 0.3 [8][11][18][19] Acetone 0.2 [8][11][18][19] Butyl Acetate 0.2 [8][11][18][19] Ethyl Alcohol (Ethanol) 0.1 [8][11][18][19] Chloroform Soluble (Qualitative) [1][3][7]
Thermal and Photochemical Stability
A defining feature of this compound is its exceptional stability under thermal stress and light exposure, which is a direct consequence of its robust, fused-ring chemical structure.
-
Heat Resistance: The dye exhibits high thermal stability, with a heat resistance of up to 300-320°C in plastics like polystyrene. [3][4][11][20]This allows it to be incorporated into high-temperature polymer processing without significant degradation, ensuring color integrity in the final product.
-
Light Fastness: this compound demonstrates excellent light fastness, typically rated at 7-8 on the 8-grade Blue Wool scale. [3][5][8][11]This high rating indicates superior resistance to fading upon prolonged exposure to light, a critical requirement for durable goods.
Synthesis and Potential Impurities
From a process chemistry perspective, understanding the synthesis of this compound provides insight into its properties and potential contaminants. The manufacturing process involves the condensation of 1,8-diaminonaphthalene with tetrachlorophthalic anhydride, followed by a ring-closing reaction. [1][7][20]The reaction is typically carried out in a polar organic solvent or an aqueous hydrochloric acid medium.
[21][22][23][24]
A critical consideration in the synthesis is the potential for the formation of impurities, notably hexachlorobenzene (HCB), which can be present in the starting materials. [24]HCB is a known environmental pollutant, and its presence must be monitored to meet regulatory and environmental standards.
[24]
Experimental Protocols: Characterization of Physicochemical Properties
To ensure self-validating and reproducible results in a research setting, standardized protocols are essential. The following sections detail methodologies for determining key properties of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the saturation solubility of a compound in a given solvent.
[18]
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of this compound powder to several vials. The excess is critical to ensure that a saturated solution is achieved with visible undissolved solid.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 20°C) for 24-72 hours. The agitation and extended time are necessary to ensure the system reaches thermodynamic equilibrium.
[18]4. Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved solid has fully settled. Centrifugation can be used to accelerate this process.
-
Sampling & Dilution: Carefully extract an aliquot of the clear supernatant. Perform a precise serial dilution of the aliquot with the same solvent to bring its concentration into the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using UV-Vis spectrophotometry. Measure the absorbance at the known λmax of this compound and calculate the concentration using a pre-established calibration curve (Beer-Lambert Law).
-
Calculation: Multiply the measured concentration by the dilution factor to determine the saturation solubility in g/L.
```dot
digraph "Solubility_Workflow" {
graph [splines=ortho, nodesep=0.6];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
prep [label="1. Add Excess Dye\nto Vials"];
solvent [label="2. Add Known Volume\nof Solvent"];
equilibrate [label="3. Equilibrate (24-72h)\nat Constant Temp"];
separate [label="4. Separate Phases\n(Settle/Centrifuge)"];
sample [label="5. Sample & Dilute\nSupernatant"];
quantify [label="6. UV-Vis Analysis\n(Beer's Law)"];
calculate [label="7. Calculate Solubility\n(g/L)"];
prep -> solvent;
solvent -> equilibrate;
equilibrate -> separate;
separate -> sample;
sample -> quantify;
quantify -> calculate;
}
Caption: Workflow for Spectroscopic Analysis.
Toxicological and Safety Profile
From a toxicological standpoint, this compound exhibits low acute toxicity. Safety data indicates an oral LD50 in rats greater than 5,000 mg/kg and an inhalation LC50 greater than 2,868 mg/m³. [15][17]It is also reported to have low toxicity to aquatic organisms. [15][17]However, as with any chemical powder, it may cause skin, eye, or respiratory irritation, and appropriate personal protective equipment should be used during handling to minimize dust generation and exposure.
[25]
References
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-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 88680, C.I. This compound. [Link]
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Qingdao Enoch Chemical Co., Ltd. (n.d.). This compound | CAS NO.20749-68-2, 71902-17-5 | Macrolex Red EG. [Link]
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World Dye Variety. (2012). This compound. [Link]
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Xcolor Pigment. (n.d.). This compound. [Link]
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Enoch Dye. (n.d.). This compound TDS. [Link]
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Hangzhou Mida Chemical Co.,Ltd. (n.d.). This compound. [Link]
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XCWY Chemical. (2019). What is the use of this compound?[Link]
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L COLOR. (n.d.). This compound. [Link]
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HUPC GLOBAL CHEMICAL. (n.d.). This compound|Transparence Red EG. [Link]
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Colorants Chem Pvt Ltd. (n.d.). This compound Manufacturers in Mumbai, India. [Link]
-
Baoxu Chemical. (n.d.). MSDS this compound. [Link]
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Tianjin Leading Import & Export Co., Ltd. (n.d.). China this compound-Transparent Red Eg (S. R 135) factory and manufacturers. [Link]
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- Google Patents. (2009).
-
SMAROL. (n.d.). China this compound Suppliers, Manufacturers, Factory. [Link]
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Ranbar. (n.d.). MACROLEX Red EG (this compound) – Perinone Dye for Plastics. [Link]
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A Technical Guide to Solvent Red 135: Molecular Identity, Properties, and Analytical Methodologies for the Research Professional
This technical guide provides a comprehensive overview of Solvent Red 135 (C.I. 564120), a high-performance perinone-class dye. While widely recognized for its industrial application in coloring polymers, its exceptional thermal stability, light fastness, and distinct chemical structure make it a molecule of significant interest for researchers in materials science, analytical chemistry, and advanced technology development. This document delves into its core molecular structure, physicochemical properties, synthesis, and detailed analytical protocols relevant to a scientific research environment.
Part 1: Core Molecular Identity
A precise understanding of a compound's identity is the foundation of all scientific inquiry. This section details the fundamental structural and chemical identifiers for this compound.
CAS Number and Nomenclature
The primary Chemical Abstracts Service (CAS) Registry Number for this compound is 20749-68-2 .[1][2][3][4][5] An alternative CAS number, 71902-17-5, is also frequently associated with the commercial dye.[3][6][7][8][9][10][11]
-
IUPAC Name: 5,6,7,8-tetrachloro-2,11-diazapentacyclo[10.7.1.0²,¹⁰.0⁴,⁹.0¹⁶,²⁰]icosa-1(19),4(9),5,7,10,12,14,16(20),17-nonaen-3-one[12]
-
Common Chemical Name: 8,9,10,11-Tetrachloro-12H-isoindolo[2,1-a]perimidin-12-one[2][4]
-
Synonyms: C.I. 564120, Transparent Red EG, Macrolex Red EG, Keyplast Red A-G.[3][4][6][8]
Molecular Formula and Weight
Molecular Structure
This compound is an amino ketone dye characterized by a rigid, fused polycyclic aromatic structure.[1][6] The core of the molecule is a perinone system, which is responsible for its chromophoric properties. The presence of four electron-withdrawing chlorine atoms on one of the benzene rings, combined with the extensive π-conjugated system, is fundamental to its intense red color, high thermal stability, and resistance to photodegradation.[13] Its largely non-polar nature governs its solubility, making it insoluble in water but soluble in various organic solvents.[1][13]
Caption: Simplified 2D representation of this compound's fused ring structure.
Part 2: Physicochemical Properties and Synthesis
The utility of a chemical compound in research is dictated by its physical and chemical properties. This section summarizes these key characteristics and the fundamental chemistry behind its synthesis.
Key Physicochemical Data
The properties of this compound make it exceptionally robust for applications requiring high-temperature processing and long-term stability.
| Property | Value | Source(s) |
| Physical Appearance | Yellowish-red to bright red powder | [1][3][6][10] |
| Melting Point | 318 °C | [3][9][14] |
| Heat Resistance (in PS) | 300-320 °C | [3][5][8][10][14] |
| Light Fastness | Grade 7-8 (out of 8) | [3][5][9][14][15] |
| Solubility in Water | Insoluble | [1][6] |
| Solubility in Acetone | 0.2 g/L (at 20°C) | [9][15] |
| Solubility in Toluene | 0.6 g/L (at 20°C) | [9] |
| Solubility in Dichloromethane | 0.3 g/L (at 20°C) | [9][15] |
| Solubility in Ethanol | 0.1 g/L (at 20°C) | [9][15] |
Synthesis Pathway
The industrial synthesis of this compound is a well-established process involving a condensation reaction followed by cyclization.
-
Core Directive: The primary manufacturing method involves the condensation of Naphthalene-1,8-diamine with 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione (commonly known as tetrachlorophthalic anhydride).[1][5][6][16]
-
Causality of Reaction Conditions: The reaction is typically heated under reflux for several hours (8-15 hours) in the presence of an acidic catalyst.[16][17] The process can be carried out in a polar organic solvent (solvent method) or an aqueous acidic medium (water-phase method).[17][18] The solvent method generally produces a higher purity product but involves costly solvent recovery, while the aqueous method is more economical but may yield a less vibrant product.[17][18] The final step is a ring-closing reaction (cyclization) to form the stable perinone structure.[1][5]
Caption: Synthesis overview showing reactants, process, and final product.
Part 3: Analytical Protocols for Research Applications
For researchers, the ability to accurately quantify and characterize a compound within various matrices is paramount. The following protocols are designed to be self-validating and provide a robust framework for the analysis of this compound.
Protocol 1: Quantitative Analysis of this compound from a Polymer Matrix
This protocol details a reliable method for extracting and quantifying this compound from a common plastic like Acrylonitrile Butadiene Styrene (ABS), adaptable for other polymers with appropriate solvent selection. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.
Objective: To determine the concentration of this compound in a solid polymer sample.
Methodology:
-
Sample Preparation (Dissolution):
-
Accurately weigh approximately 100 mg of the polymer sample into a glass vial.
-
Add 5 mL of a suitable solvent (e.g., acetone or tetrahydrofuran) to fully dissolve the polymer.[19]
-
Causality: The chosen solvent must be capable of completely dissolving the polymer matrix to release the entrapped dye molecules into the solution.
-
-
Polymer Precipitation (Analyte Isolation):
-
Add 10 mL of an anti-solvent (e.g., methanol) to the solution.[19]
-
Causality: Methanol is miscible with acetone but is a poor solvent for the high-molecular-weight ABS polymer. This causes the polymer to precipitate out of the solution, leaving the smaller, soluble this compound molecules in the supernatant.
-
-
Separation:
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated polymer.[19]
-
Carefully transfer the supernatant, which contains the analyte, to a clean tube.
-
-
Concentration and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas. This step removes the extraction solvents and concentrates the analyte.
-
Reconstitute the dried residue in 1 mL of a solvent compatible with the initial mobile phase of the LC-MS/MS system.[19]
-
-
Analysis (LC-MS/MS):
-
Analyze the reconstituted sample using a validated LC-MS/MS method.
-
Trustworthiness & Self-Validation:
-
The Matrix Effect Challenge: A primary challenge in quantifying analytes from complex samples like polymers is the "matrix effect," where co-extracted components suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate results.[19]
-
Validation System 1 (Matrix-Matched Calibration): To compensate for this, create calibration standards in a blank matrix extract (i.e., an extract from an identical polymer known to contain no this compound). This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.[19]
-
Validation System 2 (Standard Addition Method): If a blank matrix is unavailable, use the standard addition method. Known amounts of a this compound standard are added to sample aliquots, and the resulting signal increase is used to calculate the original concentration by extrapolation.[19]
Caption: Step-by-step workflow for the quantitative analysis of this compound.
Part 4: Applications in Scientific Research
Beyond its role as a colorant, the robust properties of this compound open avenues for its use in advanced research and development.
-
Functional Materials: Its high stability makes it a candidate for developing durable functional coatings and specialized optical filters where long-term performance under exposure to heat and light is critical.[7]
-
Organic Electronics: As a stable organic molecule with a large conjugated system, it has been suggested for potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[7]
-
Advanced Probes and Sensors: While its fluorescent properties are not well-documented, its chemical structure suggests potential for use in luminescent solar concentrators or as a basis for developing fluorescent probes that respond to specific chemical environments.[7][20]
-
Biological Staining: The dye has been noted for its use in staining cellular structures in biological research, leveraging its vibrant color and affinity for certain subcellular components.[16]
References
-
Colorants Chem Pvt Ltd. (n.d.). This compound Manufacturers in Mumbai, India. Retrieved from [Link]
-
World dye variety. (2012, October 16). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). C.I. This compound. PubChem Compound Database. Retrieved from [Link]
-
Precise Color. (n.d.). China this compound / CAS 20749-68-2/71902-17-5 factory and manufacturers. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025, November 12). The Chemistry Behind Color: Understanding this compound's Performance. Retrieved from [Link]
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Unilex Colours & Chemicals Limited. (n.d.). This compound. Retrieved from [Link]
-
Xcolor Pigment. (n.d.). This compound. Retrieved from [Link]
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Qingdao Sanhuan Colorchem CO.,LTD. (2017, March 16). TDS this compound. Retrieved from [Link]
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Synthesis and preparation methods for Solvent Red 135.
An In-Depth Technical Guide to the Synthesis and Preparation of Solvent Red 135
Introduction
This compound, identified by the Colour Index name C.I. 564120, is a high-performance synthetic dye belonging to the perinone class of colorants.[1][2] With the chemical formula C₁₈H₆Cl₄N₂O and CAS numbers 20749-68-2 and 71902-17-5, it presents as a vibrant, yellowish-red powder.[1][3] This dye is highly valued in industrial applications for its exceptional thermal stability, with a melting point of approximately 318°C and heat resistance in polystyrene reaching up to 300°C.[4][5] Furthermore, it exhibits excellent lightfastness and migration resistance.[4]
Chemically, this compound is characterized by its poor solubility in water but good solubility in various organic solvents such as acetone, chloroform, and ethanol.[6] This property is fundamental to its classification as a solvent dye and dictates its primary applications. It is extensively used for coloring a wide variety of polymers and plastics, including polystyrene (PS), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), polyvinyl chloride (PVC), and polyethylene terephthalate (PET).[3][6] It is also a key colorant for polyester fiber pulp.[2][6] The synthesis of this compound is a well-established industrial process, primarily achieved through a condensation reaction, which can be adapted into several methodologies to balance production cost, yield, and final product quality.
Core Synthesis Chemistry
The synthesis of this compound is fundamentally a two-step condensation reaction between two key aromatic precursors: 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione (commonly known as tetrachlorophthalic anhydride or TCPA) and 1,8-Naphthylenediamine .[1][7][8]
The Fundamental Reaction Mechanism:
The reaction proceeds through a two-stage mechanism within a heated, acidic environment.[7]
-
Formation of the Perinone Backbone: The initial step involves the nucleophilic attack of an amino group from 1,8-naphthylenediamine onto one of the carbonyl carbons of tetrachlorophthalic anhydride. This is followed by a condensation reaction that forms an intermediate amide linkage.
-
Ring Closure and Aromatization: Under sustained heating in a reflux state, a second intramolecular condensation occurs. The remaining amino group attacks the other carbonyl group, leading to cyclization and the elimination of water molecules. This ring-closure and subsequent aromatization yield the stable, fused perinone structure characteristic of this compound.[7]
Caption: Experimental workflow for the organic solvent method.
Method 2: The Hybrid Solvent-Aqueous Method
To overcome the limitations of the purely solvent-based and aqueous-phase methods, an improved hybrid approach has been developed and patented. [9][10]* Principle & Rationale: This method uses a mixed reaction medium consisting of an aqueous hydrochloric acid solution, a water-miscible polar organic solvent (1-50% of the total medium), and a small amount of a non-ionic surface-active catalyst (0.01-2%). [9][10]The organic solvent component (e.g., alcohol, acetic acid, DMF) helps improve product quality, while the aqueous HCl base keeps costs low and simplifies workup. The surfactant, such as a fatty alcohol-polyoxyethylene ether, likely acts as a phase-transfer catalyst, enhancing the interaction between reactants. [9][11]This synergistic approach aims to achieve the high quality of the solvent method with the low cost and ease of the aqueous method. [9]
Caption: Experimental workflow for the hybrid solvent-aqueous method.
Data Summary: Comparison of Synthesis Methodologies
| Parameter | Organic Solvent Method | Hybrid Solvent-Aqueous Method |
| Reaction Medium | Polar organic solvent (e.g., o-dichlorobenzene, acetic acid) [11] | Aqueous HCl, polar organic solvent, and non-ionic surfactant [9][11] |
| Typical Reaction Time | ~6 hours [11] | 8-15 hours [9] |
| Temperature | ~140°C (Reflux) [11] | Reflux Temperature [9] |
| Reported Yield | High (~97.6%) [11] | High (~98%) [10][11] |
| Product Quality | High vividness, high purity [9] | Good quality, comparable to standard [9][11] |
| Advantages | Excellent product quality and vividness [9] | Good product quality, low production cost, simple workup [9][10] |
| Disadvantages | Difficult product separation, high solvent recovery cost, high energy use [9][10] | Longer reaction times compared to the pure solvent method [9][11] |
Detailed Experimental Protocols
The following protocols are adapted from published methodologies and serve as a guide for laboratory-scale synthesis.
Protocol 1: Organic Solvent Method
Adapted from literature reports.[11]
-
In a three-necked flask equipped with a mechanical stirrer and reflux condenser, add 204.04g of o-dichlorobenzene and 10.20g of acetic acid.
-
Add 16.61g (0.105 mol) of 1,8-diaminonaphthalene and 28.59g (0.1 mol) of tetrachlorophthalic anhydride to the flask.
-
Begin stirring and heat the mixture to 140°C. Maintain this temperature under reflux for 6 hours.
-
After the reaction is complete, introduce water vapor into the system to perform steam distillation, separating and recovering the o-dichlorobenzene.
-
Hot filter the remaining residue from the distillation.
-
Wash the collected filter cake with hot water (approx. 85°C) until the filtrate runs clear and has a neutral pH (6-8).
-
Dry the final product to obtain this compound solid. The expected yield is approximately 39.83g (97.6%). [11]
Protocol 2: Hybrid Solvent-Aqueous Method
Adapted from patent literature.[9][10][11]
-
In a three-necked flask equipped with a mechanical stirrer and reflux condenser, add 300g of 13% aqueous hydrochloric acid solution and 60g of alcohol (e.g., ethanol).
-
Sequentially add 28.6g of tetrachlorophthalic anhydride, 15.8g of 1,8-naphthalenediamine, and 0.3g of a non-ionic surfactant (e.g., fatty alcohol polyoxyethylene ether).
-
Commence stirring and begin heating the mixture to its reflux temperature.
-
Maintain the reaction under reflux for 10 hours.
-
After the reaction period, cool the mixture and filter to isolate the solid product.
-
Wash the filter cake thoroughly with clear water until the filtrate becomes neutral.
-
Dry the product to obtain this compound. The expected yield is approximately 40.0g (98%). [11]
Post-Synthesis Purification and Processing
Regardless of the synthetic route, a robust purification process is essential to achieve the desired quality and remove unreacted materials and byproducts.
-
Primary Filtration: The crude dye is first isolated from the reaction mixture via vacuum filtration. [7]2. Washing: This is a critical step to remove residual acid, salts, and other water-soluble impurities. The filter cake is typically washed with water until the filtrate is neutral. [9][11]For enhanced purity, a countercurrent washing step with a methanol/water mixture (e.g., 70:30 v/v) can be employed, which is particularly effective at reducing the content of impurities like hexachlorobenzene (HCB) by 40-60%. [7]3. Drying: The washed product is dried in an oven to remove residual moisture, yielding the final bright red powder.
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An In-depth Technical Guide to the Solubility Profile of Solvent Red 135 in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of C.I. Solvent Red 135 (CAS No. 20749-68-2, 71902-17-5). Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available quantitative and qualitative solubility data in common organic solvents. We delve into the physicochemical properties of this compound that govern its solubility behavior and present a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility. This guide is structured to provide not only reference data but also the foundational understanding required for effective formulation, quality control, and application of this versatile dye.
Introduction to this compound
This compound, also known as C.I. 564120, is a synthetic yellowish-red dye belonging to the amino ketone class.[1][2] It presents as a bright red powder and is characterized by its robust physicochemical properties, including high heat resistance (up to 300-320°C), excellent light fastness, and strong tinting strength.[3][4][5][6] Its molecular formula is C₁₈H₆Cl₄N₂O, with a molecular weight of approximately 408.06 g/mol .[2][5][7]
While traditionally used for coloring a wide variety of plastics and polymers such as polystyrene (PS), polyethylene terephthalate (PET), polymethyl methacrylate (PMMA), and polyvinyl chloride (PVC), its utility in scientific research is expanding.[4][8][9] Notably, in the field of drug development, its hydrophobic nature and fluorescent properties make it an excellent surrogate for new hydrophobic active pharmaceutical ingredients (APIs).[10] It is employed as a model compound to assess the encapsulation efficiency of nanocarriers, visualize cellular uptake, and study the biodistribution of drug delivery systems.[10] Understanding its solubility is therefore a critical prerequisite for these advanced applications, as it directly impacts formulation development, solvent selection, and process optimization.
This guide addresses the fundamental question of this compound's solubility by providing a consolidated data profile and a validated methodology for its determination.
Physicochemical Basis of Solubility
The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a given solvent. This compound is a large, relatively rigid, and non-polar molecule due to its extensive aromatic system and tetrachlorinated phthaloperinone core.[7]
-
"Like Dissolves Like" Principle: The molecule lacks significant hydrophilic groups, rendering it virtually insoluble in water.[1][3] Its solubility is therefore favored in organic solvents that can engage in non-polar interactions (van der Waals forces) and, to a lesser extent, dipole-dipole interactions.
Quantitative Solubility Profile
The solubility of this compound has been determined in several common organic solvents. The data presented below, compiled from multiple technical data sheets, represents the solubility at ambient temperature (20°C). It is crucial to recognize that solubility is temperature-dependent; for most solid-liquid systems, solubility increases with temperature.[13]
| Organic Solvent | Chemical Formula | Solubility at 20°C (g/L) |
| Methylbenzene (Toluene) | C₇H₈ | 0.6[8][9][14][15] |
| Dichloromethane | CH₂Cl₂ | 0.3[8][9][14][15] |
| Acetone | C₃H₆O | 0.2[8][9][14][15] |
| Butyl Acetate | C₆H₁₂O₂ | 0.2[8][9][14][15] |
| Ethyl Alcohol (Ethanol) | C₂H₅OH | 0.1[8][9][14][15] |
| Chloroform | CHCl₃ | Soluble (Qualitative)[1][2][3] |
Note: The data represents values from technical sources. For critical applications, experimental verification is strongly recommended.
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the gold-standard technique for determining the equilibrium (thermodynamic) solubility of a solid in a liquid and is recognized for its reliability.[16][17] The following protocol is a self-validating system designed to yield accurate and reproducible results.
Objective:
To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.
Materials & Equipment:
-
This compound powder (≥99% purity)
-
High-purity organic solvent of choice
-
Analytical balance (± 0.1 mg)
-
Screw-cap glass vials (e.g., 4-8 mL)
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes (Class A)
-
UV-Vis Spectrophotometer and quartz cuvettes
-
Centrifuge (optional)
Step-by-Step Methodology:
Part A: Preparation of Saturated Solution
-
Aliquot Solute: Accurately weigh an amount of this compound powder that is substantially in excess of its expected solubility and add it to a glass vial.
-
Causality: Using an excess of solid is critical to ensure that the solution reaches thermodynamic equilibrium, which is defined by the presence of undissolved solute.[17]
-
-
Add Solvent: Using a calibrated pipette, add a precise volume (e.g., 5.00 mL) of the chosen organic solvent to the vial.
-
Seal and Equilibrate: Securely cap the vial to prevent solvent evaporation. Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitation: Agitate the suspension for a sufficient duration to ensure equilibrium is reached. A minimum of 24 to 48 hours is standard.
-
Trustworthiness: To validate that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24 h, 48 h, and 72 h). Equilibrium is confirmed when consecutive measurements of the solute concentration are statistically identical.[18]
-
Part B: Phase Separation
-
Cease Agitation: Remove the vial from the shaker and allow the undissolved solid to sediment for at least 2 hours at the same constant temperature.
-
Filtration: Carefully draw a portion of the supernatant into a syringe. Attach a 0.22 µm solvent-compatible syringe filter.
-
Causality: Filtration is essential to completely remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. Centrifugation followed by careful decanting of the supernatant is an alternative separation method.[16]
-
-
Collect Sample: Discard the first few drops of the filtrate to saturate the filter material and then collect a clear, particle-free sample of the saturated solution into a clean vial.
Part C: Quantification via UV-Vis Spectrophotometry
-
Prepare Standard Solutions: Create a series of standard solutions of this compound with known concentrations in the same organic solvent. This is achieved by dissolving a precisely weighed mass of the dye in a volumetric flask.
-
Construct Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound in that solvent. Plot a graph of Absorbance vs. Concentration. The resulting relationship should be linear and adhere to the Beer-Lambert Law.[19][20]
-
Analyze Saturated Sample: Dilute the filtered saturated solution with a known factor using the same solvent to ensure its absorbance falls within the linear range of the calibration curve.
-
Measure Sample Absorbance: Measure the absorbance of the diluted sample at λ_max.
-
Calculate Solubility: Use the equation from the calibration curve's linear regression to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the concentration of the original saturated solution. This concentration is the solubility.
Solubility (g/L) = (Concentration from curve, g/L) × Dilution Factor
Workflow Visualization
The following diagram illustrates the key stages of the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
The solubility of this compound is a critical parameter for its effective use in both industrial coloring and advanced scientific research. Its behavior is consistent with that of a large, hydrophobic molecule, showing limited solubility in common organic solvents, with higher affinity for non-polar aromatic and chlorinated solvents. The provided quantitative data serves as a valuable baseline for formulation efforts. For applications demanding high precision, the detailed shake-flask protocol offers a robust and reliable method for determining solubility under specific experimental conditions. Adherence to these validated procedures ensures the generation of high-quality, reproducible data essential for scientific integrity and successful project outcomes.
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This compound|CAS NO.20749-68-2, 71902-17-5|Macrolex Red EG . Cangzhou Xincheng Weiye Chemical Co., Ltd.. [Link]
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Determination of Dye Concentration Using a UV-Vis Spectrophotometer . Undergraduate Teaching Labs (UGTL), Florida State University. [Link]
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Shake Flask Method Summary . BioAssay Systems. [Link]
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Solvent dye red 135(EG), CAS 20749-68-2 mfg . Baoxu Chemical. [Link]
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Determination of Dye Concentration in Two Dyes System Solution by Double Wavelength Spectrophotometry . Scientific.Net. [Link]
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Spectrophotometric Analysis of Mixtures: Simultaneous Determination of Two Dyes in Solution . Worcester Polytechnic Institute. [Link]
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A new method for the determination of the solubility of disperse dyes . ResearchGate. [Link]
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Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure . ACS Publications. [Link]
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The Technical Advantages of this compound: Heat Resistance and Light Fastness . NINGBO INNO PHARMCHEM CO., LTD.. [Link]
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IUPAC-NIST Solubility Publication . National Institute of Standards and Technology. [Link]
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(PDF) The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report) *. ResearchGate. [Link]
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Hansen solubility parameter . Wikipedia. [Link]
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Solubility of Organic Compounds . University of Calgary. [Link]
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RED values for each polymer with the corresponding solvent . ResearchGate. [Link]
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Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids . Accu Dyne Test. [Link]
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Introduction: Unveiling the Photophysical Profile of Solvent Red 135
An In-depth Technical Guide on the Absorption and Emission Spectra of Solvent Red 135
This compound (C.I. 564120) is a synthetic organic dye from the aminoketone class, recognized for its vibrant yellowish-red hue and robust performance characteristics.[1][2] With the molecular formula C₁₈H₆Cl₄N₂O, it is primarily utilized in industrial settings for coloring plastics (like polystyrene, ABS, and PVC), polyester fibers, and oils due to its exceptional thermal stability (up to 300-320°C) and high lightfastness.[1][3][4][5] Beyond these traditional applications, its photophysical properties suggest potential as a fluorescent probe in non-aqueous systems for materials science and drug development research.[6][7]
This guide serves as a technical deep-dive into the core spectroscopic characteristics of this compound: its absorption and fluorescence emission. We will explore the theoretical underpinnings of these phenomena, present the available quantitative data, and provide detailed, field-proven experimental protocols for their measurement. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively characterize and utilize this dye in their work.
Core Photophysical Principles: Absorption and Fluorescence
The interaction of light with a dye molecule like this compound is governed by the principles of quantum mechanics. The absorption of a photon promotes an electron from its ground electronic state (S₀) to a higher energy excited singlet state (S₁). The molecule does not remain in this excited state indefinitely. It can return to the ground state via several pathways, one of which is fluorescence—the emission of a photon.[8]
This process is elegantly visualized by a simplified Jablonski diagram:
Caption: Simplified Jablonski diagram for fluorescence.[8]
Key takeaways from this process are:
-
Absorption: The molecule absorbs a photon of specific energy corresponding to the energy gap between S₀ and S₁.
-
Vibrational Relaxation: Before emission, the molecule rapidly loses some energy non-radiatively, relaxing to the lowest vibrational level of the S₁ state.[9]
-
Fluorescence: The molecule returns to the S₀ ground state by emitting a photon. Because energy was lost during vibrational relaxation, the emitted photon is of lower energy (and thus longer wavelength) than the absorbed photon. This energy difference is known as the Stokes shift.
The Influence of the Environment: Solvatochromism
The absorption and emission spectra of this compound are not fixed; they are sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism.[6][10] The solvent can interact differently with the dye's ground and excited states, altering their energy levels.[10] This often results in a bathochromic shift (red shift), where the absorption and emission peaks move to longer wavelengths as solvent polarity increases.[6][10] This property is critical, as it allows this compound to be used as a probe for the microenvironment in non-aqueous systems.[6]
Spectroscopic Data Summary for this compound
A comprehensive review of publicly available scientific literature reveals that detailed quantitative photophysical data for this compound are not widely documented.[1][11] Its primary industrial application as a colorant for plastics has meant that properties like fluorescence quantum yield are not typically characterized.[11] The following table summarizes the available data. Researchers are strongly encouraged to determine these parameters empirically for their specific solvent system and application.
| Solvent | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission Maximum (λem) (nm) | Fluorescence Quantum Yield (ΦF) | Solubility (g/L at 20°C) |
| Toluene | Not Found | ~6,200 (approx.)[8] | Not Found | Not Found | 0.6[5] |
| Acetone | Not Found | Not Found | Not Found | Not Found | 0.2[5] |
| Dichloromethane | Not Found | Not Found | Not Found | Not Found | 0.3[5] |
| Butyl Acetate | Not Found | Not Found | Not Found | Not Found | 0.2[5] |
| Ethanol | Not Found | Not Found | Not Found | Not Found | 0.1[5] |
| Chloroform | Not Found | Not Found | Not Found | Not Found | Soluble[2][8] |
Note: The lack of emission and quantum yield data underscores the necessity of the experimental protocols outlined in the following sections.
Experimental Protocols: A Practical Guide
The following protocols provide step-by-step methodologies for the accurate determination of the absorption and emission spectra and the relative fluorescence quantum yield of this compound.
General Experimental Workflow
The process of characterizing the photophysical properties of a dye follows a logical sequence from sample preparation to data acquisition and analysis.
Caption: General workflow for spectroscopic analysis of this compound.[8]
Protocol 1: Measurement of UV-Vis Absorption and Fluorescence Emission Spectra
Objective: To determine the absorption maximum (λmax) and emission maximum (λem) of this compound in a chosen solvent.
Expertise & Causality: This protocol forms the basis of all photophysical characterization. Determining λmax is crucial because the efficiency of fluorescence excitation is typically highest at the peak of the absorption band.
Instrumentation:
-
UV-Visible Spectrophotometer
-
Spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators, and a detector (e.g., photomultiplier tube).[8][12][13]
Materials:
-
This compound
-
Spectroscopic grade organic solvent (e.g., toluene, chloroform)
-
Quartz cuvettes (1 cm path length; four-sided polished for fluorescence)[8]
Step-by-Step Methodology:
-
Sample Preparation: a. Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 1 mg/mL). Use of an ultrasonic bath can aid dissolution.[7] b. From the stock solution, prepare a dilute working solution. The final concentration should be low enough to yield a maximum absorbance between 0.05 and 0.1.
-
Absorption Spectrum Measurement: a. Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable output. b. Fill a quartz cuvette with the pure solvent to serve as a blank. c. Place the blank in the spectrophotometer and record a baseline correction over the desired wavelength range (e.g., 300-700 nm).[1] d. Replace the blank with a cuvette containing the dilute this compound solution. e. Measure the absorption spectrum. The wavelength at which the highest absorbance is recorded is the λmax.[1]
-
Fluorescence Emission Spectrum Measurement: a. Turn on the spectrofluorometer and allow the lamp to stabilize.[12] b. Set the instrument's excitation wavelength to the λmax determined in the previous step.[8] c. Set the emission monochromator to scan over a wavelength range longer than the excitation wavelength (e.g., if λmax is 500 nm, scan from 510 nm to 800 nm). d. First, measure the emission spectrum of a blank (pure solvent) to identify any background signals or Raman scattering peaks.[8][9] e. Next, measure the emission spectrum of the this compound solution using identical instrument settings (e.g., slit widths, detector sensitivity). f. The wavelength corresponding to the peak of the fluorescence intensity is the λem.[1]
Protocol 2: Determination of Relative Fluorescence Quantum Yield (ΦF)
Objective: To quantify the fluorescence efficiency of this compound by comparing it to a standard with a known quantum yield.
Expertise & Causality: The relative method is the most common and accessible way to determine quantum yield.[14] It relies on the principle that if a standard and a sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[14] The choice of a standard is critical; it should absorb and emit in a similar spectral region as the sample to minimize wavelength-dependent instrument biases.[9] Rhodamine 6G in ethanol (ΦF ≈ 0.95) is a common standard for this region.[8][9]
Instrumentation & Materials:
-
Same as Protocol 1.
-
A standard fluorophore with a known quantum yield (e.g., Rhodamine 6G).
Step-by-Step Methodology:
-
Solution Preparation: a. Prepare dilute solutions of both this compound (the "sample") and the standard in their respective solvents. b. Adjust the concentrations of both solutions so that their absorbance values at the chosen excitation wavelength are very low and nearly identical (ideally < 0.1).[8][15]
-
Data Acquisition: a. Choose an excitation wavelength where both the sample and the standard have reasonable absorbance. b. Measure the absorbance of the sample (Asample) and the standard (Astd) at this excitation wavelength. c. In the spectrofluorometer, using identical instrument settings for both measurements, record the fluorescence emission spectra of the sample and the standard. d. It is also good practice to record the spectrum of the pure solvent(s) to subtract any background signal.
-
Data Analysis & Calculation: a. Integrate the area under the fluorescence emission curve for both the sample (Isample) and the standard (Istd) after subtracting the solvent background. b. Calculate the fluorescence quantum yield of the sample (ΦF_sample) using the following equation:[8][14]
ΦF_sample = ΦF_std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
Where:
-
ΦF is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity (area under the curve).
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
'sample' and 'std' refer to the this compound solution and the standard solution, respectively.
-
Causality: The refractive index term (n²) is included to correct for the different fraction of light that is collected by the instrument's optics from solvents with different refractive indices.[14] If the same solvent is used for both sample and standard, this term cancels out (nsample² / nstd² = 1).
-
Conclusion
This compound is a dye with a robust industrial track record and emerging potential in scientific research. While publicly available data on its fluorescence properties are sparse, this guide provides the theoretical framework and detailed, validated experimental protocols necessary for its comprehensive photophysical characterization. By understanding the principles of absorption, emission, and solvatochromism, and by meticulously applying the described methodologies, researchers can reliably determine the spectral properties of this compound in their specific systems. This foundational characterization is the first step toward leveraging its properties for advanced applications in materials science, sensing, and drug development.
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Introduction: The Imperative of Thermal Stability in Advanced Applications
An In-depth Technical Guide to the Thermal Stability and Degradation of Solvent Red 135
This compound (C.I. 564120) is a high-performance perinone-based solvent dye prized for its vibrant, yellowish-red hue and, most critically, its exceptional thermal stability.[1][2] Chemically identified as 8,9,10,11-Tetrachloro-12H-isoindolo[2,1-a]perimidin-12-one, its robust molecular structure allows it to withstand the rigors of high-temperature processing environments.[3] This characteristic makes it an indispensable colorant in the plastics and polymer industries, where processes such as injection molding, extrusion, and fiber spinning for materials like polystyrene (PS), polyethylene terephthalate (PET), polycarbonate (PC), and acrylonitrile butadiene styrene (ABS) are commonplace.[4][5][6]
The performance and longevity of a final product are directly linked to the stability of its constituent components. For a colorant, thermal degradation can lead to unacceptable color shifts, loss of tinting strength, and compromised mechanical properties of the host polymer.[7] This guide, intended for researchers, scientists, and development professionals, provides a comprehensive overview of the thermal properties of this compound, outlines the mechanisms of its degradation, and details the authoritative analytical workflows required to validate its stability.
Section 1: Core Thermal Properties of this compound
The dye's utility in high-temperature applications is underpinned by its high melting point and excellent heat resistance.[1] These properties ensure that the color remains stable and does not decompose or alter during manufacturing cycles that involve significant thermal stress.[4] It is important to recognize that "heat resistance" is often application-specific and is defined as the temperature at which the dye shows no significant color change within a particular polymer matrix over a defined period.
Data Presentation: Key Thermal Characteristics
The following table summarizes the principal thermal properties of this compound, compiled from technical literature and supplier data.
| Thermal Property | Value | Notes | Source(s) |
| Molecular Formula | C₁₈H₆Cl₄N₂O | [3] | |
| Molecular Weight | 408.07 g/mol | [3][8] | |
| Melting Point | 318 °C | May vary slightly based on purity. | [2][5] |
| Heat Resistance (General) | 300 - 320 °C | Represents general stability in various polymers. | [1][5] |
| Heat Resistance in PS | ~300 °C | Specific performance in Polystyrene. | [2][5] |
| Heat Resistance in PET | ~290 °C | Specific performance in Polyethylene Terephthalate. | [9] |
| Heat Resistance in PC | ~350 °C | Specific performance in Polycarbonate. | [9] |
| Light Fastness (in PS) | Grade 8 | On the Blue Wool Scale, where 8 is superior. | [2][4][5] |
Section 2: Mechanisms of Thermal Degradation
While this compound is exceptionally stable, like all organic compounds, it will undergo decomposition when subjected to temperatures exceeding its thermal limit. The degradation process involves the breaking of covalent bonds, leading to the formation of smaller, often volatile, molecules. Given its chemical structure, the degradation is likely a complex process initiated at the most thermally labile points of the molecule.
While specific, detailed degradation pathways are not extensively published in public literature, a mechanistic understanding can be inferred from its structure:
-
Initial Degradation: The perinone core is highly conjugated and stable. Degradation is less likely to start there and may initiate at the imide functional group or through the cleavage of the carbon-chlorine bonds, although C-Cl bonds on an aromatic system are quite strong.
-
Advanced Decomposition: At higher temperatures, fragmentation of the aromatic and heterocyclic ring systems will occur.
-
Degradation Products: In an inert atmosphere, this fragmentation would lead to a complex mixture of smaller chlorinated and nitrogen-containing aromatic compounds. In the presence of oxygen (thermo-oxidative degradation), the decomposition products would include oxides of carbon (CO, CO₂), nitrogen oxides (NOₓ), and hydrogen chloride (HCl) or other chlorinated species.[10] The formation of these irritating and potentially toxic gases is a key consideration for processing safety.[10]
The presence of impurities, such as hexachlorobenzene (a potential synthetic raw material byproduct), can also influence the overall thermal behavior and degradation profile of the technical-grade dye.[11]
Section 3: Experimental Assessment of Thermal Stability
A robust and multi-faceted analytical approach is required to fully characterize the thermal stability of this compound. The following protocols represent a self-validating system for generating reliable and comprehensive data.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal degradation profile of this compound by measuring its change in mass as a function of temperature in a controlled atmosphere.[1][12] This is the primary technique for establishing the onset temperature of decomposition.
Experimental Protocol:
-
Instrument Preparation: Ensure the thermogravimetric analyzer is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of dry this compound powder into a tared TGA sample pan (typically alumina or platinum).
-
Atmosphere Control: Place the sample in the TGA furnace. Purge the system with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
Causality: Using an inert atmosphere isolates thermal degradation from thermo-oxidative degradation, providing a clear measure of the molecule's intrinsic stability. For studying stability in air, a similar experiment would be run using a dry air purge.
-
-
Thermal Program: Apply a linear heating ramp, most commonly 10 °C/min or 20 °C/min, from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 700 °C or higher).[1]
-
Causality: A controlled heating rate ensures thermal equilibrium and produces reproducible data. A 10 °C/min rate provides a good balance between analytical speed and resolution of thermal events.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the sample mass (%) versus temperature. The resulting TGA curve is analyzed to determine key parameters:
-
T_onset: The onset temperature of decomposition, often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss. This value is a primary indicator of thermal stability.
-
T_peak: The temperature of the maximum rate of mass loss, determined from the peak of the first derivative of the TGA curve (DTG curve).
-
Mass Loss %: The percentage of mass lost in each distinct degradation step.
-
Residual Mass: The percentage of mass remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify and characterize thermal transitions, such as melting, which are indicative of the material's physical stability and purity.[12][13]
Experimental Protocol:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.
-
Causality: A hermetically sealed pan prevents any mass loss due to sublimation or early decomposition, ensuring that the measured heat flow corresponds only to thermal transitions.
-
-
Atmosphere Control: Place the sample and reference pans into the DSC cell. Maintain a constant inert gas purge (e.g., nitrogen at 20-50 mL/min) to ensure a stable thermal environment.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, over a temperature range that encompasses the melting point (e.g., from ambient to 350 °C).[1]
-
Data Acquisition: Measure and record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: Plot heat flow versus temperature. The resulting DSC thermogram will show:
-
Melting Point (T_m): A sharp endothermic peak (a trough indicating heat absorption) corresponds to the melting of the crystalline solid. The peak temperature is taken as the melting point. A sharp, well-defined peak is indicative of high purity.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for characterizing the thermal stability of this compound and a conceptual representation of its degradation.
Caption: Experimental workflow for thermal analysis of this compound.
Caption: Conceptual diagram of this compound thermal degradation.
Conclusion
This compound demonstrates exceptional thermal stability, a property that is fundamental to its widespread use in demanding polymer and materials applications.[4][14] Its high melting point and resistance to thermal decomposition up to approximately 300-320 °C allow for the production of color-stable articles under aggressive processing conditions.[1][5] A thorough characterization of this stability is not merely an academic exercise; it is a critical component of quality control, material specification, and the development of next-generation polymers. The analytical workflow presented here, centered on the core techniques of Thermogravimetric Analysis and Differential Scanning Calorimetry, provides a robust framework for researchers to validate material performance, ensure processing safety, and drive innovation.
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An In-Depth Technical Guide to the Chemical Compatibility of Solvent Red 135 with Engineering Polymers
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical compatibility of C.I. Solvent Red 135 (CAS No. 20749-68-2/71902-17-5), a perinone-based dye, with a range of commercially significant engineering polymers. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with field-proven methodologies to offer a robust framework for evaluating and predicting the performance of this colorant in various polymer matrices. The guide delves into the molecular interactions governing compatibility, outlines detailed experimental protocols for empirical validation, and addresses the critical aspect of migration and regulatory compliance, particularly for applications in sensitive sectors such as food contact materials and medical devices.
Introduction: The Imperative of Dye-Polymer Compatibility
The selection of a colorant for a polymeric application extends far beyond achieving the desired hue. The long-term performance, safety, and aesthetic stability of the final product are critically dependent on the chemical compatibility between the dye and the host polymer. Incompatibility can manifest in a variety of deleterious effects, including color bleeding, blooming, and exudation, as well as detrimental changes to the mechanical and thermal properties of the polymer.[1]
This compound, a bright yellowish-red dye, is widely utilized for coloring a variety of plastics due to its exceptional thermal stability, high light fastness, and strong tinting strength.[2][3] It finds extensive application in polymers such as polystyrene (PS), polycarbonate (PC), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), and polyethylene terephthalate (PET).[4][5] This guide will explore the fundamental principles that underpin the compatibility of this compound with these key polymers, providing a scientific basis for its successful application.
Foundational Principles of Chemical Compatibility
The compatibility of a dye within a polymer matrix is governed by the principles of intermolecular forces and the thermodynamic concept of "like dissolves like." A harmonious interaction between the dye and polymer molecules is essential for achieving a stable, homogeneous coloration.
The Role of Polarity and Solubility Parameters
The molecular structure of this compound (C₁₈H₆Cl₄N₂O) is predominantly non-polar, characterized by a large, conjugated aromatic system.[6][7] This inherent non-polarity dictates its solubility in organic solvents and its affinity for polymers with similar characteristics.[8][9][10][11]
A more quantitative approach to predicting compatibility involves the use of Hansen Solubility Parameters (HSP) . HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[12] The principle states that substances with similar HSP values are likely to be miscible.
| Polymer | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Polystyrene (PS) | 18.5 | 4.5 | 2.9 |
| Polycarbonate (PC) | 18.2 | 5.9 | 6.9 |
| Polymethyl Methacrylate (PMMA) | 18.6 | 10.5 | 5.1 |
| Acrylonitrile Butadiene Styrene (ABS) | - | - | - |
| Polyethylene Terephthalate (PET) | 18.2 | 6.4 | 6.6 |
| Hansen Solubility Parameters for common polymers.[14] |
The relatively low polarity of this compound suggests that its HSP values would be most closely aligned with polymers that also exhibit a significant contribution from dispersion forces and moderate polarity, such as polystyrene and polycarbonate.
Intermolecular Interactions at the Molecular Level
The specific forces that govern the interaction between this compound and the polymer chains are crucial for long-term stability.
-
Van der Waals Forces: These are the primary forces at play, particularly the London dispersion forces arising from the large, electron-rich aromatic structure of the perinone dye. These non-specific attractions are significant in non-polar polymers like polystyrene.
-
π-π Stacking: The planar, aromatic nature of this compound facilitates π-π stacking interactions, both between dye molecules and between the dye and aromatic moieties within the polymer backbone, such as the phenyl groups in polystyrene and polycarbonate.[8][15][16][17] These interactions contribute significantly to the stable dispersion of the dye.
-
Dipole-Dipole Interactions: Although predominantly non-polar, the carbonyl group and chlorinated aromatic rings in this compound introduce some polarity. These can engage in dipole-dipole interactions with polar groups in polymers like the ester groups in PMMA and PET, and the carbonate groups in PC.[18][19]
Experimental Evaluation of Dye-Polymer Compatibility
Theoretical predictions provide a valuable starting point, but empirical testing is essential to confirm the compatibility of this compound in a specific polymer grade and under intended processing conditions.
Workflow for Compatibility Assessment
Detailed Experimental Protocols
Objective: To assess the effect of this compound on the thermal properties of the host polymer, such as glass transition temperature (Tg), melting temperature (Tm), and thermal stability.
Methodology Rationale: Significant shifts in Tg or a reduction in the decomposition temperature can indicate poor compatibility or plasticization effects.
Differential Scanning Calorimetry (DSC) Protocol:
-
Sample Preparation: Prepare thin films or powders of both the neat polymer and the this compound-colored polymer (typically at 0.1-1.0% loading).
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
-
Data Analysis: Compare the thermograms of the neat and colored polymer. Note any significant changes in the glass transition temperature (Tg) and melting temperature (Tm). The appearance of a single Tg in a polymer blend indicates miscibility.[18]
Thermogravimetric Analysis (TGA) Protocol:
-
Sample Preparation: Use a small, representative sample (5-10 mg) of the neat and colored polymer.
-
Instrument Setup:
-
Data Analysis: Compare the onset of decomposition temperature for the neat and colored polymer. A significant decrease in thermal stability may indicate an adverse interaction.
Objective: To quantify the migration of this compound from the polymer into food simulants, particularly for food contact applications.
Methodology Rationale: This protocol is based on the principles outlined in EU Regulation 10/2011 for plastic materials and articles intended to come into contact with food.[5][12][28][29][30] The choice of food simulant and testing conditions should represent the worst-case scenario for the intended application.
Protocol:
-
Sample Preparation: Prepare plaques or films of the colored polymer with a known surface area.
-
Selection of Food Simulants and Test Conditions:
-
Simulant A: 10% ethanol (for aqueous foods)
-
Simulant B: 3% acetic acid (for acidic foods)
-
Simulant D2: Olive oil or 95% ethanol (for fatty foods)
-
Test Conditions: Select a time and temperature that reflects the intended use (e.g., 10 days at 40°C for long-term storage at room temperature).[17][25][26]
-
-
Migration Cell Setup: Place the polymer sample in a migration cell, ensuring only one side is in contact with the food simulant.
-
Extraction: Fill the cell with the pre-conditioned food simulant and store it under the selected time and temperature conditions.
-
Quantification by UV-Vis Spectrophotometry:
-
Calibration Curve: Prepare a series of standard solutions of this compound in the chosen food simulant and measure their absorbance at the wavelength of maximum absorption (λmax).[31][32][33][34][35] Plot absorbance versus concentration to create a calibration curve.
-
Sample Analysis: After the migration period, take an aliquot of the food simulant from the migration cell and measure its absorbance at λmax.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the food simulant. Calculate the total migration in mg/dm².
-
Regulatory Considerations: Ensuring Compliance
For applications in food packaging, medical devices, and other regulated industries, ensuring that the use of this compound is compliant with relevant regulations is paramount.
In the United States, colorants for polymers used in food contact applications are regulated by the Food and Drug Administration (FDA) under 21 CFR 178.3297.[8][13] It is essential to verify that this compound, as supplied, meets the purity and identity specifications for its intended use.
In the European Union, the regulatory framework for plastic food contact materials is established by Regulation (EU) No 10/2011.[5][29][30] This regulation sets out overall migration limits (OML) and, where applicable, specific migration limits (SML) for substances used in plastic food contact materials.[12][28]
Conclusion
The successful application of this compound in engineering polymers is underpinned by a sound understanding of its chemical compatibility with the host matrix. Its predominantly non-polar, aromatic structure renders it highly compatible with polymers such as polystyrene and polycarbonate, where van der Waals forces and π-π stacking interactions are the dominant stabilizing forces. For more polar polymers like PMMA and PET, dipole-dipole interactions also play a role.
This guide has provided a theoretical framework for understanding these interactions and a set of detailed experimental protocols for their empirical validation. By employing a systematic approach that combines theoretical prediction with rigorous testing, researchers and scientists can confidently select and utilize this compound to achieve vibrant, stable, and compliant colored polymeric materials.
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Introduction: Beyond Color - The Imperative of Purity for Solvent Red 135
An In-depth Technical Guide to the Purity Analysis and Potential Impurities of Solvent Red 135
This compound, identified by the Colour Index as C.I. 564120, is a high-performance perinone dye prized for its vibrant yellowish-red hue, exceptional thermal stability, and lightfastness.[1][2][3] Its chemical structure, 8,9,10,11-Tetrachloro-12H-phthaloperin-12-one, with the molecular formula C₁₈H₆Cl₄N₂O, confers these desirable properties.[4][5][6] This robustness makes it a colorant of choice for demanding applications, including the coloring of plastics such as polystyrene (PS), acrylonitrile butadiene styrene (ABS), polyethylene terephthalate (PET), and polymethyl methacrylate (PMMA).[7][8][9] Notably, its use extends to materials intended for food packaging, which places its purity under stringent regulatory scrutiny.[5][7]
For researchers, scientists, and professionals in product development, the purity of this compound is not a trivial matter. The presence of impurities, even at trace levels, can impact not only the final product's color consistency and performance but also its safety and regulatory compliance. This guide provides a comprehensive technical overview of the potential impurities associated with this compound, their origins within the manufacturing process, and the rigorous analytical methodologies required for their identification and quantification.
The Genesis of Impurities: A Synthesis-Centric Perspective
A thorough understanding of the synthesis pathway is fundamental to predicting and identifying potential impurities. This compound is commercially produced via the condensation reaction of two primary starting materials: 1,8-diaminonaphthalene and 4,5,6,7-tetrachloroisobenzofuran-1,3-dione, more commonly known as tetrachlorophthalic anhydride (TCPA).[1][4][7] This reaction is typically conducted in a high-boiling organic solvent, such as o-dichlorobenzene or acetic acid, often with a catalyst, followed by purification steps like filtration, washing, and drying.[1][10]
Caption: General synthesis workflow for this compound.
Impurities can be broadly categorized based on their origin:
-
Process-Related Impurities: These are substances introduced or formed during the manufacturing process.
-
Unreacted Starting Materials: Incomplete reactions can leave residual 1,8-diaminonaphthalene and tetrachlorophthalic anhydride in the final product.[1]
-
Contaminants in Raw Materials: The purity of the starting materials is paramount. A significant impurity of concern is Hexachlorobenzene (HCB) , which can be present as a contaminant in the raw material TCPA.[1][10] HCB is a persistent organic pollutant with recognized reproductive toxicity, making its detection and quantification critical for environmental and human health safety.[10][11][12]
-
Residual Solvents: Trace amounts of solvents used in the reaction (e.g., o-dichlorobenzene, acetic acid, dimethylformamide) or washing steps may remain in the final powder.[1][10][13]
-
-
Product-Related Impurities: These are structurally similar to the final product, formed during the synthesis.
-
Isomers: The condensation reaction can potentially form isomers of the desired perinone structure. While this compound is typically the trans-isomer, the presence of the cis-isomer is a possibility that can affect the dye's photophysical properties.[1]
-
Reaction Byproducts: Unintended side reactions, such as oxidation or incomplete cyclization, can lead to a variety of byproducts. The specific nature of these is often proprietary but must be investigated during product characterization.[1]
-
-
Degradation Products: Given its application in high-temperature polymer processing, this compound can undergo thermal degradation.[14][15] The resulting products can alter the color and integrity of the final material.
Table 1: Summary of Potential Impurities in this compound
| Impurity Category | Specific Impurity | Typical Origin | Primary Analytical Technique(s) |
| Process-Related | Hexachlorobenzene (HCB) | Contaminant in tetrachlorophthalic anhydride | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Tetrachlorophthalic anhydride | Unreacted starting material | High-Performance Liquid Chromatography (HPLC), LC-MS | |
| 1,8-Naphthylenediamine | Unreacted starting material | High-Performance Liquid Chromatography (HPLC), LC-MS | |
| Residual Solvents | Reaction or purification media | Headspace GC-MS | |
| Product-Related | cis-Isomer of this compound | Isomerization during synthesis | High-Performance Liquid Chromatography (HPLC) |
| Other reaction byproducts | Side reactions during synthesis | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
A Multi-Pronged Approach to Purity Analysis
No single analytical technique can fully characterize the purity profile of this compound. A validated, multi-faceted approach is essential for a comprehensive assessment. The choice of technique is dictated by the physicochemical properties of the target impurity.
Caption: General analytical workflow for impurity profiling of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is the cornerstone technique for assessing the purity of the main dye component and separating it from non-volatile impurities like unreacted starting materials and isomers.[1][16] A reverse-phase method is typically employed, leveraging the non-polar nature of this compound.
Causality Behind the Method:
-
Reverse-Phase (C18) Column: The hydrophobic C18 stationary phase provides strong retention for the non-polar this compound molecule, allowing for effective separation from more polar impurities using a polar mobile phase.
-
Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase is crucial. It allows for the elution of more polar impurities early in the run while ensuring that the highly retained this compound and other non-polar impurities elute in a reasonable time with good peak shape.
-
UV-Vis Detection: The extensive conjugated system in this compound makes it a strong chromophore, enabling highly sensitive detection using a UV-Vis or Diode-Array Detector (DAD).
Experimental Protocol: HPLC Purity Method
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as chloroform or a mixture of acetonitrile and water, to a final concentration of ~0.1 mg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]
-
-
Instrumental Parameters (Typical):
Parameter Value Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A Water with 0.1% Phosphoric or Formic Acid Mobile Phase B Acetonitrile with 0.1% Phosphoric or Formic Acid Gradient Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes Flow Rate 1.0 mL/min Column Temperature 40 °C Detection UV-Vis at the absorbance maximum of this compound (~488 nm)[17] | Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Critical Volatile Impurities
For volatile and semi-volatile impurities, particularly the critical contaminant Hexachlorobenzene (HCB), GC-MS is the gold standard.[1][10][11] Its high resolving power combined with the specificity of mass spectrometry allows for definitive identification and low-level quantification.
Causality Behind the Method:
-
Solvent Extraction: HCB must be isolated from the non-volatile dye matrix. A solvent extraction step is necessary to transfer the volatile HCB into a clean solvent suitable for GC injection.[1]
-
Temperature Programming: A controlled temperature ramp in the GC oven is used to separate compounds based on their boiling points, ensuring HCB is well-resolved from other volatile components.
-
Mass Spectrometry (MS) Detection: MS provides mass-to-charge ratio information, which is a highly specific identifier. Using Selective Ion Monitoring (SIM) mode, where the instrument only looks for the characteristic ions of HCB, dramatically increases sensitivity and reduces interference from the sample matrix, allowing for detection limits as low as 0.05 mg/kg.[10][12]
Experimental Protocol: GC-MS for Hexachlorobenzene (HCB) Analysis
-
Sample Preparation (Solvent Extraction):
-
Weigh accurately a known amount (e.g., 1 g) of the this compound sample.
-
Disperse the sample in a suitable solvent system (e.g., acetone/methanol) and sonicate to ensure thorough mixing.[1]
-
Perform a liquid-liquid extraction into a non-polar solvent like hexane or toluene.
-
Carefully collect the organic layer and concentrate it to a known final volume (e.g., 1 mL) for analysis.
-
-
Instrumental Parameters (Typical):
Parameter Value Column DB-5ms or equivalent (low-polarity) Injector Temperature 280 °C Oven Program Initial 80°C, hold 1 min, ramp at 10°C/min to 280°C, hold 5 min Carrier Gas Helium, constant flow Ionization Source Electron Ionization (EI) at 70 eV | Acquisition Mode | Selective Ion Monitoring (SIM) targeting key HCB ions (e.g., m/z 284, 286) |
Advanced Characterization: LC-MS/MS and NMR
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the highest sensitivity and selectivity in identifying unknown byproducts and intermediates, LC-MS/MS is invaluable.[1] It couples the separation power of HPLC with the structural information from tandem mass spectrometry, allowing for the fragmentation of parent ions to confirm identities and quantify trace-level impurities that may be missed by UV detection.[1][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than chromatographic methods for trace analysis, NMR is unparalleled for the structural elucidation of the primary component and any major impurities. It can confirm the identity of the this compound structure and is useful for identifying and quantifying residual solvents by comparing the spectrum to established chemical shift tables for common laboratory solvents.[19][20]
Conclusion: An Integrated Strategy for Assured Quality
The purity analysis of this compound is a critical exercise in ensuring product quality, safety, and regulatory adherence. A comprehensive analytical strategy cannot rely on a single method. It requires an integrated approach that begins with a deep understanding of the dye's synthesis to anticipate potential impurities. This knowledge guides the application of orthogonal analytical techniques: HPLC for primary purity and non-volatile contaminants, GC-MS for critical volatile impurities like HCB, and advanced methods such as LC-MS/MS for comprehensive profiling. By implementing these self-validating protocols, researchers and manufacturers can confidently verify the quality of this compound, ensuring its reliable and safe performance in the field.
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Title: this compound|CAS NO.20749-68-2, 71902-17-5|Macrolex Red EG Source: Crownpigment URL: [Link]
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Toxicological and safety data for Solvent Red 135.
An In-Depth Technical Guide to the Toxicological and Safety Profile of Solvent Red 135
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (C.I. 564120) is a synthetic dye prized for its vibrant red hue, high thermal stability, and solubility in non-aqueous systems, leading to its widespread use in coloring plastics, polymers, and synthetic fibers. Despite its industrial importance, a comprehensive public-domain toxicological profile for this compound remains incomplete. This technical guide synthesizes the available safety data, identifies critical knowledge gaps, and provides context for the standardized experimental protocols required for a thorough safety assessment. This document is intended for researchers, toxicologists, and professionals in chemical safety and product development who require a nuanced understanding of this compound's safety profile.
Chemical Identity and Physicochemical Properties
A foundational aspect of any toxicological assessment is the precise identification and characterization of the substance . This compound is a member of the pyrene ketone class of dyes.
Chemical Identifiers:
-
Chemical Name: 8,9,10,11-Tetrachloro-12H-phthaloperin-12-one
-
CAS Numbers: 20749-68-2, 71902-17-5[1]
-
EC Number: 244-007-9[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Red solid powder | [1][2][3] |
| Melting Point | 308 - 310 °C | [2][3] |
| Water Solubility | < 0.001 g/L (practically insoluble) at 20 °C | [2][3] |
| Log P (octanol/water) | 7.1 at 25 °C | [2][3][4] |
| Vapor Pressure | 1.37 x 10⁻¹⁶ mmHg at 25 °C | [3] |
The extremely low water solubility and high partition coefficient (Log P) are pivotal properties. A Log P of 7.1 indicates that this compound is highly lipophilic, suggesting a potential for bioaccumulation in fatty tissues if absorbed. However, its poor solubility may limit its bioavailability via oral or dermal routes.
Regulatory Status and Hazard Classification
Globally Harmonized System (GHS) classifications for this compound are inconsistent across suppliers. The majority of notifications to the European Chemicals Agency (ECHA) inventory indicate the substance does not meet the criteria for hazard classification[5]. However, some safety data sheets (SDS) list the following hazard statements:
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H335: May cause respiratory irritation[4]
This discrepancy underscores the need for robust, standardized testing to resolve classification ambiguities.
In the United States, the Food and Drug Administration (FDA) has approved this compound for use as a colorant in polyethylene terephthalate (PET) polymers intended for food contact. This approval is subject to limitations, including a maximum concentration of 0.2% by weight in the polymer and specific conditions of use[5].
Toxicological Profile: Human Health Assessment
The assessment of potential human health effects is structured around key toxicological endpoints. While data exists for acute toxicity, significant gaps remain for effects resulting from repeated or long-term exposure.
Acute Toxicity
Acute toxicity studies evaluate the effects of a single, high-dose exposure. The available data suggest that this compound has a low order of acute toxicity.
Table 2: Acute Toxicity Data for this compound
| Route | Test Type | Species | Value | Observations | Reference(s) |
| Oral | LD₅₀ (Lethal Dose, 50%) | Rat (male) | > 5000 mg/kg body weight | No clinical signs of toxicity or mortality observed. | [2][3] |
| Inhalation | LC₅₀ (Lethal Conc., 50%) | Rat (male/female) | > 2.868 mg/m³ air (analytical) | - | [2][3] |
| Dermal | LD₅₀ | - | No data available | - | [2][3] |
Expertise & Experience: The high oral LD₅₀ value (>5000 mg/kg) is a common finding for poorly soluble pigments and dyes. The limiting factor for toxicity is often the physical inability to achieve sufficient systemic absorption to cause an acute toxic effect. The lack of dermal data is a notable gap, particularly for a substance handled as a powder in occupational settings.
Skin and Eye Irritation
Data regarding skin and eye irritation are conflicting. Some sources indicate a potential for irritation[1][4], while others state it should not be classified as an irritant[6]. This may be due to variations in the physical form of the powder tested (e.g., particle size) or the presence of impurities. Definitive studies following OECD Test Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion) are required for clarification.
Genotoxicity (Mutagenicity)
This is a critical data gap. Genotoxicity assays are designed to detect agents that damage genetic material (DNA), a property linked to the initiation of carcinogenesis and heritable diseases. A standard battery of tests is required for a comprehensive assessment[7].
-
Bacterial Reverse Mutation Test (Ames Test, OECD TG 471): Screens for the ability of a chemical to cause gene mutations.
-
In Vitro Mammalian Cell Test: Such as the Chromosomal Aberration Test (OECD TG 473)[7] or the Mouse Lymphoma Assay (OECD TG 490), to detect chromosomal damage.
-
In Vivo Test: Typically a Rodent Erythrocyte Micronucleus Test (OECD TG 474)[8], to assess chromosomal damage in a whole animal system.
While some SDSs for this compound mention "mutagenicity data reported," specific, verifiable study results are not available in the public domain[1]. The structural alerts within similar dye classes (e.g., azo compounds) often warrant thorough genotoxicity investigation[9]. Without these data, a credible assessment of mutagenic potential cannot be made.
Repeated Dose and Chronic Toxicity
No sub-chronic (e.g., 90-day) or chronic (e.g., 12-month) toxicity studies for this compound were identified[10][11]. These studies are essential for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are found. The NOAEL is a cornerstone for deriving safe exposure limits for humans, such as an Acceptable Daily Intake (ADI).
Carcinogenicity
Reproductive and Developmental Toxicity
No data are available to assess the potential of this compound to cause reproductive or developmental toxicity. This is a significant knowledge gap, as some solvents and their impurities are known to pose reproductive risks[12][13].
Ecotoxicological Profile
Ecotoxicity studies indicate that this compound has a low hazard potential for aquatic organisms, likely due to its extremely low water solubility, which limits the exposure concentration in aquatic environments.
Table 3: Aquatic Ecotoxicity of this compound
| Endpoint | Species | Duration | Result | Reference(s) |
| Acute Fish Toxicity (LC₅₀) | Danio rerio (Zebra fish) | 96 hours | > 100 mg/L | [2][3] |
| Acute Invertebrate Toxicity (EC₅₀) | Daphnia magna (Water flea) | 48 hours | > 10,000 mg/L | [2][3] |
| Algae Growth Inhibition (EC₅₀) | Desmodesmus subspicatus (Green algae) | 72 hours | > 100 mg/L | [2][3] |
| Microorganism Respiration Inhibition (EC₅₀) | Activated Sludge | 30 min | > 10,000 mg/L | [2][3] |
Special Topic: Hexachlorobenzene (HCB) Impurity
A notable concern in the synthesis of this compound is the potential for contamination with hexachlorobenzene (HCB), which may be present in the raw materials. HCB is a persistent organic pollutant listed as an environmental endocrine disruptor with known reproductive toxicity. Its lowest observed effect level has been documented at 0.25-2.0 mg/kg/day. Therefore, controlling and quantifying HCB levels in the final this compound product is critical to ensure its safety and compliance with environmental regulations.
Framework for Safety Assessment and Experimental Protocols
A robust safety assessment follows a logical, tiered approach. The following diagram illustrates a conceptual workflow for evaluating a chemical like this compound, highlighting the missing data points.
Caption: Conceptual workflow for chemical safety assessment, highlighting available vs. missing data for this compound.
Protocol Example: In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473)
To illustrate the rigor required to fill a key data gap, the following is a detailed protocol for a chromosomal aberration test.
Trustworthiness: This protocol is based on the internationally recognized OECD Test Guideline 473[7] and incorporates principles from FDA guidelines[14]. Its design includes concurrent negative and positive controls, ensuring the test system is functioning correctly and validating the results of each experiment.
Methodology:
-
Cell Culture Preparation:
-
Rationale: Human peripheral blood lymphocytes (HPBL) are chosen as they represent primary human cells, providing high relevance for human health risk assessment.
-
Procedure: Isolate lymphocytes from the whole blood of healthy, non-smoking donors. Culture the cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and a mitogen (phytohemagglutinin, PHA) to stimulate cell division. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 44-48 hours.
-
-
Dose Range Finding:
-
Rationale: To determine a range of concentrations that are cytotoxic but not overtly lethal, ensuring that a sufficient number of dividing cells (metaphases) can be analyzed. The highest concentration should induce approximately 50% cytotoxicity.
-
Procedure: Expose preliminary cultures to a wide, logarithmic series of test article concentrations. Cytotoxicity is measured by the reduction in Mitotic Index (MI) relative to the solvent control.
-
-
Definitive Experiment:
-
Rationale: To expose cells to the test article under controlled conditions, both with and without metabolic activation, to mimic physiological processes in the liver.
-
Procedure:
-
Set up duplicate cultures for each condition.
-
Controls: Include a negative control (culture medium or solvent, e.g., DMSO, alone) and a positive control (a known clastogen like Mitomycin C without S9, and Cyclophosphamide with S9).
-
Test Groups: Treat cultures with at least three analyzable concentrations of this compound, selected based on the dose-range finding study.
-
Metabolic Activation: For one set of cultures, add an S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver along with cofactors (the S9 mix).
-
Exposure:
-
Short treatment (3-6 hours) with and without S9 mix, followed by washing and incubation in fresh medium.
-
Extended treatment (continuous, ~20 hours) without S9 mix.
-
-
-
-
Cell Harvesting:
-
Rationale: To arrest cells in the metaphase stage of mitosis when chromosomes are condensed and clearly visible.
-
Procedure: Add a metaphase-arresting agent (e.g., Colcemid® or colchicine) to the cultures for the final 2-3 hours of incubation.
-
-
Slide Preparation and Analysis:
-
Rationale: To prepare chromosomes for microscopic evaluation of structural damage.
-
Procedure: Harvest cells, treat with a hypotonic solution (e.g., KCl) to swell the cells, and fix with a methanol/acetic acid solution. Drop the cell suspension onto clean microscope slides and stain with Giemsa.
-
Scoring: Analyze at least 200 well-spread metaphases per concentration for structural aberrations (e.g., chromatid and chromosome gaps, breaks, exchanges). Score slides blindly to prevent bias.
-
-
Data Evaluation:
-
Rationale: To determine if the test article induces a statistically significant, dose-dependent increase in chromosomal aberrations.
-
Procedure: Compare the percentage of aberrant cells in the treated groups to the solvent control using an appropriate statistical test (e.g., Fisher's exact test). A positive result is concluded if a statistically significant, dose-related increase in aberrant cells is observed.
-
Safe Handling and Exposure Controls
Given the available data, prudent laboratory practices are essential.
-
Engineering Controls: Handle as a powder only in a well-ventilated area, preferably within a chemical fume hood or using local exhaust ventilation to minimize dust generation and inhalation[1].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards[3].
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact[1].
-
Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a full-face respirator with a particulate filter[1][3].
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen[1].
-
Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids[1].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention[1].
-
Conclusion and Critical Knowledge Gaps
The toxicological profile of this compound is characterized by low acute oral and inhalation toxicity and low ecotoxicity to aquatic organisms. Its approval for limited use in food-contact polymers by the FDA suggests a low risk profile under specific exposure scenarios.
However, this guide highlights profound data gaps in critical areas required for a comprehensive human health risk assessment. The absence of publicly available, robust data on genotoxicity, repeated-dose systemic toxicity, carcinogenicity, and reproductive/developmental toxicity is a significant limitation. Furthermore, the potential for contamination with the toxicant HCB necessitates strict quality control.
For professionals in research and development, the current data are insufficient to support a full safety evaluation for novel applications with different exposure pathways or higher potential for human exposure. The priority for future research should be to conduct a standard battery of genotoxicity tests, followed by a 90-day repeated dose oral toxicity study to establish a NOAEL. These data are indispensable for moving from a hazard-based understanding to a quantitative risk assessment.
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A Technical Guide to Halogen-Free Alternatives for Solvent Red 135 in High-Performance Polymers
Abstract
Solvent Red 135, a chlorinated perinone-based dye, has long been the benchmark for coloring high-performance engineering plastics due to its exceptional thermal stability and vibrant color. However, increasing regulatory scrutiny on halogenated compounds and a collective industry drive towards sustainable materials have necessitated the identification and validation of viable halogen-free alternatives. This guide provides a technical framework for researchers and polymer scientists to navigate this transition. We will dissect the performance profile of this compound, explore the most promising classes of halogen-free replacements—primarily perylene and anthraquinone derivatives—and present a suite of rigorous experimental protocols for their comparative evaluation. The focus is not merely on substitution, but on a scientifically grounded selection process that ensures equivalent or superior performance in demanding applications.
The Imperative for Replacing this compound
For decades, this compound (C.I. 564120) has been a colorant of choice for engineering thermoplastics such as polycarbonate (PC), acrylonitrile butadiene styrene (ABS), polystyrene (PS), and polyethylene terephthalate (PET).[1][2][3] Its molecular structure, a tetrachlorinated perinone, is responsible for its high heat resistance (up to 320°C) and excellent lightfastness (Grade 8 on the Blue Wool Scale), making it resilient to the high processing temperatures and long service lives associated with these polymers.[4][5][6][7]
The primary driver for its replacement is its halogenated nature.[8] Global regulations and directives, such as the Restriction of Hazardous Substances (RoHS), aim to limit the use of halogenated compounds in electronics and other consumer goods. The concern stems from the potential formation of toxic dioxins and furans during improper incineration of end-of-life products. Furthermore, corporate sustainability initiatives increasingly favor "greener" chemistry, pushing suppliers to develop materials that are free from halogens and other substances of concern.[9]
An ideal halogen-free alternative must, therefore, meet a stringent set of criteria:
-
Thermal Stability: Equal or greater stability than this compound to withstand polymer processing temperatures without degradation.
-
Lightfastness & Weatherability: Excellent resistance to fading or color shift upon exposure to UV light and environmental conditions.
-
Color Strength & Hue: A comparable yellowish-red shade to ensure color consistency in existing product lines.
-
Migration Resistance: Minimal to no leaching from the polymer matrix, especially for food contact or consumer applications.
-
Compatibility: High solubility and dispersibility in the target polymer without negatively impacting its mechanical or thermal properties.
Benchmark Profile: this compound
To effectively evaluate alternatives, one must first quantify the benchmark. The key properties of this compound are summarized below.
| Property | Value / Description | Source(s) |
| Chemical Name | 4,5,6,7-Tetrachloro-N-[2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]isoindoline-1,3-dione | |
| Chemical Class | Chlorinated Perinone | [7][10] |
| C.I. Name | This compound | [7] |
| CAS Number | 71902-17-5 / 20749-68-2 | [2][11] |
| Molecular Formula | C₁₈H₆Cl₄N₂O | [8][11] |
| Melting Point | ~318 °C | [2][7] |
| Thermal Stability | Up to 300-320 °C in plastics like PS and PC | [4][5][6] |
| Lightfastness | Grade 7-8 (Excellent) | [2][4] |
Promising Classes of Halogen-Free Red Colorants
Research and commercial development have focused on two primary chemical scaffolds that can deliver the performance required to replace this compound.
Perylene-Based Dyes
Perylenes are polycyclic aromatic hydrocarbons known for their exceptional chemical, thermal, and photostability.[12][13] By modifying the core perylene structure (typically with imide functionalities), a range of high-performance colorants can be synthesized. These dyes are noted for their clean, strong color and are often used in the most demanding applications, including automotive coatings and electronic components.[14][15] A notable commercial example is the development of new chemistries like C.I. Pigment Red 290 for high-temperature polymers.[16]
Anthraquinone-Based Dyes
The anthraquinone structure is a versatile building block for a wide array of dyes.[17] By introducing various electron-donating substituents (like amino or alkylamino groups) onto the core, a spectrum of colors from red to blue can be achieved.[17][18] These dyes are known for very good lightfastness.[17] Several commercial halogen-free solvent dyes are based on this chemistry, often falling under the broader "aminoketone" classification.[19] They offer a cost-effective and high-performance alternative for coloring engineering plastics.[20]
Quantitative Performance Comparison
The following table provides an illustrative comparison between this compound and representative candidates from the perylene and anthraquinone classes. Note: Exact performance can vary by specific product grade and polymer matrix.
| Parameter | This compound (Benchmark) | Perylene Alternative (e.g., C.I. PR 290 type) | Anthraquinone Alternative (e.g., Aminoketone type) |
| Halogen-Free | No | Yes | Yes |
| Chemical Class | Perinone (Chlorinated) | Perylene | Anthraquinone / Aminoketone |
| Max Processing Temp. | ~320 °C | ~330-340 °C | ~300-320 °C |
| Lightfastness (1-8) | 8 | 8 | 7-8 |
| Migration Resistance | Excellent | Excellent | Very Good to Excellent |
| Relative Color Strength | High | Very High | High |
| Typical Use Cases | PC, ABS, PS, PET, SAN | High-temp PA, PC, PET, PBT | ABS, PS, PC, PMMA |
A Framework for Validation: Experimental Protocols
Trustworthy evaluation requires standardized, repeatable experimental protocols. The following workflow and methodologies provide a robust system for validating potential alternatives.
Caption: High-level workflow for evaluating halogen-free alternatives.
Protocol 1: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the onset temperature of thermal degradation for the pure colorant powder. This provides an absolute measure of thermal stability, independent of the polymer matrix.
Methodology:
-
Calibrate the Thermogravimetric Analyzer as per manufacturer specifications.
-
Place 5-10 mg of the dry colorant powder into a ceramic or platinum TGA pan.
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert nitrogen atmosphere (flow rate ~50 mL/min) for 15 minutes to remove oxygen.
-
Heat the sample from 30°C to 600°C at a constant ramp rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
Analysis: Determine the Td₅ (temperature at 5% mass loss). A higher Td₅ indicates greater thermal stability. Compare this value directly with the Td₅ of a this compound control sample.
Protocol 2: Colorimetric Analysis and Heat Stability in Polymer
Objective: To assess the color characteristics and stability of the colorant within a specific polymer (e.g., Polycarbonate) after processing and heat exposure.
Methodology:
-
Compounding: Prepare a masterbatch by tumble-mixing the colorant (e.g., at 0.05% for transparent shades) with dried polycarbonate pellets. Extrude the mixture using a twin-screw extruder to ensure homogeneous dispersion.
-
Molding: Injection mold the compounded pellets into standard test plaques (e.g., 50x50x2 mm).
-
Initial Color Measurement: Using a calibrated spectrophotometer (D65 illuminant, 10° observer), measure the CIELAB (L, a, b*) values of the molded plaques. This is the baseline color.
-
Heat Stability Test: Place the plaques in a calibrated laboratory oven at a temperature representative of severe processing conditions (e.g., 300°C for PC) for a set duration (e.g., 10 minutes).
-
Final Color Measurement: After cooling, re-measure the L, a, b* values.
-
Analysis: Calculate the color difference (ΔE₀₀) between the initial and heat-aged samples. A lower ΔE₀₀ value signifies better heat stability in the polymer matrix.
Protocol 3: Migration Resistance Testing
Objective: To quantify the potential for the colorant to migrate from the polymer matrix into a contacting substance.
Caption: Workflow for extraction-based migration testing.
Methodology (based on food contact principles):
-
Use the colored polymer plaques from Protocol 2.
-
Select a food simulant appropriate for the intended application (e.g., 95% ethanol for fatty foods, 10% ethanol for aqueous foods).
-
Immerse a plaque of known surface area in a known volume of the simulant in a sealed glass container.
-
Incubate the container under conditions specified by relevant standards (e.g., 10 days at 60°C).
-
After incubation, remove the plaque. The remaining liquid is the migration solution.
-
Analysis: Using a highly sensitive analytical technique such as UV-Vis Spectroscopy (for initial screening) or Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive quantification, determine the concentration of the dye in the simulant.
-
Compare the result against regulatory limits (e.g., typically below 10 ppb).
Conclusion and Future Outlook
Viable, high-performance halogen-free alternatives to this compound are commercially available and technically sound. Perylene and anthraquinone-based colorants have demonstrated the capacity to meet and, in some cases, exceed the thermal and lightfastness properties of the incumbent chlorinated dye.
The transition, however, is not a simple "drop-in" replacement. The causality behind experimental choices is critical: TGA is used to understand the intrinsic stability of the molecule, while in-polymer heat stability tests reveal interactions with the matrix and processing conditions. A rigorous, multi-faceted testing protocol as outlined in this guide is essential for any scientist or engineer to validate a new colorant for a specific application and polymer grade. This self-validating system ensures that performance, safety, and regulatory compliance are all addressed.
The future of polymer coloration lies in the development of not only halogen-free but also more sustainable materials, including those derived from renewable resources and synthesized via greener chemical pathways.[15] Continued innovation in chromophore chemistry will undoubtedly expand the palette of high-performance, environmentally responsible colorants available to the industry.
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Methodological & Application
Application Notes and Protocols for the Incorporation of Solvent Red 135 in Plastics and Polymers
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation experts on the effective use of Solvent Red 135 for coloring a wide range of plastics and polymers. This document outlines the dye's fundamental properties, detailed protocols for its incorporation, and methodologies for performance validation, ensuring optimal and reproducible results in a laboratory and production environment.
Introduction to this compound: A High-Performance Colorant
This compound is a yellowish-red solvent dye belonging to the perinone class of colorants.[1] It is widely recognized for its exceptional thermal stability, high lightfastness, and excellent tinting strength, making it a preferred choice for coloring a variety of polymers, especially those processed at high temperatures.[2][3] Its molecular structure imparts a vibrant red hue and ensures its stability under demanding processing conditions.[4] This dye is soluble in organic solvents and various polymer melts but is insoluble in water.[5][6]
The primary applications of this compound include the coloration of polystyrene (PS), polyethylene terephthalate (PET), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), polyvinyl chloride (PVC), and polycarbonate (PC).[7][8][9] It is also utilized in the spin dyeing of polyester fibers.[6][10]
Physicochemical and Performance Characteristics
A thorough understanding of the properties of this compound is crucial for its successful application. The following tables summarize its key physicochemical and performance data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| C.I. Name | This compound | [10][11] |
| CAS Number | 20749-68-2, 71902-17-5 | [7][10] |
| Molecular Formula | C₁₈H₆Cl₄N₂O | [10][12] |
| Molecular Weight | 408.06 g/mol | [10][12] |
| Appearance | Bright yellowish-red powder | [5][10] |
| Melting Point | Approximately 318 °C | [2][8] |
| Density | ~1.74 g/cm³ | [8][13] |
Table 2: Performance Characteristics of this compound in Various Polymers
| Property | Polymer | Value | Source(s) |
| Heat Resistance | Polystyrene (PS) | Up to 300 °C | [2][8] |
| Polycarbonate (PC) | Up to 340 °C | [14] | |
| PET | Up to 320 °C | [14] | |
| ABS | Up to 290 °C | [14] | |
| Lightfastness | Polystyrene (PS) | Grade 8 (on a scale of 1-8, where 8 is excellent) | [2][8] |
| Recommended Dosage (Transparent) | General Plastics | 0.05% | [8][14] |
| Recommended Dosage (Opaque) | General Plastics | 0.08% - 0.3% | [8][14] |
Expert Insight: The high heat resistance of this compound is a direct result of its stable perinone chemical structure, which can withstand the high temperatures encountered during the extrusion and injection molding of engineering plastics without significant degradation.[4][15] This thermal stability is critical for maintaining color consistency and integrity in the final product. The excellent lightfastness is attributed to the molecule's ability to dissipate absorbed UV energy without undergoing chemical alteration, ensuring long-term color durability in end-use applications.[3]
Application Protocols: A Step-by-Step Guide
The successful incorporation of this compound into a polymer matrix hinges on achieving a homogenous dispersion of the dye. The two primary methods for this are melt compounding and solvent casting, with the choice depending on the desired final form of the material (e.g., pellets, films) and the available equipment.
Melt Compounding Protocol
Melt compounding is the standard industrial method for coloring thermoplastics. It ensures excellent dispersion and is suitable for producing large quantities of colored material for subsequent processing. A twin-screw extruder is highly recommended for its superior mixing capabilities.
Logical Workflow for Melt Compounding
Caption: Workflow for Melt Compounding.
Step-by-Step Methodology for PET:
-
Drying: To prevent hydrolytic degradation during processing, dry the PET resin and this compound (if in powder form) in a vacuum or desiccant dryer. A typical drying condition for PET is 4-6 hours at 120-140°C.[2]
-
Pre-mixing: For powder dye, pre-mix it with the PET resin at the desired concentration (e.g., 0.05% to 0.5% by weight).[2] If using a masterbatch, calculate the let-down ratio to achieve the target concentration.
-
Extruder Setup: Set the temperature profile for the twin-screw extruder. A typical profile for PET is:
-
Feed Zone: 260-270°C
-
Compounding Zones: 270-285°C
-
Die: 280-290°C
-
-
Compounding: Feed the pre-mixed material into the extruder at a consistent rate. Set the screw speed (e.g., 100-300 rpm) to ensure thorough mixing.
-
Extrusion and Pelletizing: Extrude the colored molten polymer strand into a water bath for cooling, then feed it into a pelletizer.[2]
-
Post-Drying: Dry the resulting pellets if necessary.
Step-by-Step Methodology for Polystyrene (PS):
-
Pre-mixing: Pre-mix the PS resin with this compound powder or masterbatch to the desired concentration.[2]
-
Extruder Setup: Set the temperature profile for the twin-screw extruder. A typical profile for PS is:
-
Feed Zone: 180-200°C
-
Compounding Zones: 200-220°C
-
Die: 210-230°C[2]
-
-
Compounding: Feed the mixture into the extruder and set the screw speed (e.g., 100-300 rpm).[2]
-
Extrusion and Pelletizing: Extrude the colored PS strand into a water bath and pelletize the cooled strand.[2]
-
Post-Drying: Dry the pellets if necessary.[2]
Solvent Casting Protocol
Solvent casting is a laboratory-scale technique ideal for preparing thin films with a highly uniform dye dispersion.
Logical Workflow for Solvent Casting
Caption: Workflow for Solvent Casting.
Step-by-Step Methodology for PS Film:
-
Solution Preparation: Prepare a stock solution of PS in a suitable solvent like toluene or dichloromethane (DCM) (e.g., 10% w/v). Prepare a separate stock solution of this compound in the same solvent.
-
Mixing: Add the dye stock solution to the polymer solution to achieve the target concentration. Stir until the solution is homogeneous.[2]
-
Casting: Pour the solution onto a level glass substrate. Cover the setup to allow for slow solvent evaporation, which helps in forming a uniform film.[2]
-
Drying: After initial evaporation at room temperature, dry the film in a vacuum oven at a temperature below the glass transition temperature of PS (e.g., 80°C) to remove any residual solvent.[2]
-
Film Removal: Carefully peel the film from the substrate.[2]
Characterization and Quality Control
To ensure the successful incorporation of this compound and to evaluate its impact on the polymer's properties, a series of analytical techniques should be employed.
-
Colorimetry: Quantitatively measure the color of the samples using the CIELAB color space (L, a, b*) to ensure color consistency.[2]
-
UV-Vis Spectroscopy: Confirm the presence of the dye and quantify its concentration in solvent-cast films or solutions extracted from compounded materials.[2]
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer to assess any changes due to the addition of the dye.[2]
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the colored polymer.[2]
-
Migration Testing: This is a critical test for applications in food packaging or consumer goods. The protocol involves exposing the colored plastic to food simulants under specific time and temperature conditions, followed by analyzing the simulant for any migrated dye using sensitive analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][16]
Regulatory and Safety Considerations
This compound is listed on various chemical inventories. For food contact applications, specific regulations must be followed. In the United States, this compound is an FDA-approved substance for use in polyethylene terephthalate (PET) polymers in contact with all food types, at a level not to exceed 0.2 percent by weight of the polymer, under specific conditions of use.[12][17] It is crucial to consult the relevant regulatory documentation for the intended application and region.
From a safety perspective, like many synthetic dyes, this compound may pose health risks upon prolonged exposure. Inhalation or ingestion can cause irritation, and direct skin or eye contact may lead to dermatitis.[18] Always refer to the Safety Data Sheet (SDS) for detailed handling and safety information.
Conclusion
This compound is a high-performance colorant that offers exceptional thermal stability and lightfastness, making it a versatile choice for a wide array of plastic and polymer applications. By following the detailed protocols for melt compounding and solvent casting, and by implementing rigorous characterization and quality control measures, researchers and developers can achieve consistent and high-quality coloration in their products. Adherence to regulatory and safety guidelines is paramount to ensure the responsible and effective use of this dye.
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Application Notes and Protocols: The Use of Solvent Red 135 as a Microenvironment-Sensitive Fluorescent Probe
An in-depth guide for researchers, scientists, and drug development professionals on the application of Solvent Red 135 in fluorescent tracing studies.
Introduction and Statement of Purpose
This compound (C.I. 564120) is a synthetic organic dye of the perinone class, recognized for its exceptional thermal stability, high lightfastness, and vibrant yellowish-red hue.[1][2][3] Traditionally, its application has been firmly rooted in the materials industry for the coloration of plastics, polymers, and synthetic fibers such as polystyrene, PET, and PVC.[3][4][5] However, its robust chemical structure and intriguing photophysical properties present a compelling case for its use in more advanced research applications, particularly as a fluorescent probe in non-aqueous systems.[1][6]
This document serves as a comprehensive technical guide for researchers exploring the utility of this compound as a fluorescent tracer. We will delve into the core principles governing its fluorescence, provide validated protocols for its use, and address the critical challenges and limitations inherent to its chemistry. The focus is to empower scientists to leverage its unique solvatochromic properties to investigate microenvironments within organic solvents, polymer matrices, and non-aqueous drug delivery systems.[6] It is crucial to note that while this compound shows promise, its application as a fluorescent tracer is an emerging area, and comprehensive data, particularly regarding its fluorescence quantum yield, is not widely available in public literature.[7]
Principle of Operation: Solvatochromism
The primary mechanism that enables this compound to function as an environmental probe is solvatochromism . This phenomenon describes the change in a substance's color—or more specifically, its absorption and emission spectra—in response to the polarity of the surrounding solvent.[6]
The fluorescence of this compound is highly sensitive to its local microenvironment.[6] Upon absorption of a photon, the dye molecule transitions to an excited state, which has a different dipole moment than its ground state. The extent to which the surrounding solvent molecules can stabilize this excited state influences the energy of the emitted photon.
-
In non-polar environments , the dye exhibits fluorescence at shorter wavelengths.
-
In more polar environments , the emission spectrum undergoes a bathochromic (red) shift to longer wavelengths.[6]
This spectral shift can be quantitatively correlated with the polarity of the medium, transforming this compound from a simple colorant into a dynamic reporter of molecular-level environmental properties.[6]
Caption: Logical diagram of the solvatochromic effect on this compound fluorescence.
Physicochemical and Photophysical Data
Successful experimental design requires a foundational understanding of the probe's properties. The key characteristics of this compound are summarized below.
Table 1: General and Physicochemical Properties of this compound
| Property | Value/Description | Source(s) |
|---|---|---|
| C.I. Name | This compound | [1] |
| CAS Numbers | 20749-68-2, 71902-17-5 | [2] |
| Molecular Formula | C₁₈H₆Cl₄N₂O | [2] |
| Molecular Weight | 408.07 g/mol | [2] |
| Appearance | Yellowish-red to bright red powder | [2][5] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., toluene, dichloromethane, ethanol, acetone, chloroform) | [2][5][8] |
| Thermal Stability | High, stable up to 300-320°C | [2][9] |
| Lightfastness | Excellent (Grade 7-8) |[3][7] |
Table 2: Representative Photophysical Properties of this compound
| Parameter | Value | Critical Notes | Source(s) |
|---|---|---|---|
| Absorption Max (λ_max) | Varies, typically in the green-yellow region | Highly dependent on solvent polarity and host matrix. Must be determined experimentally. | [1] |
| Emission Max (λ_em) | Varies, typically red-shifted from λ_max | Exhibits a bathochromic (red) shift with increasing solvent polarity. Must be determined experimentally. | [1][6] |
Core Challenges and Experimental Considerations
While promising, this compound is not a conventional fluorophore, and researchers must be aware of its limitations.
-
Aqueous Insolubility : The dye is hydrophobic and insoluble in water.[5][8] This restricts its direct application in aqueous buffers or biological systems without prior encapsulation or formulation.
-
Aggregation-Caused Quenching (ACQ) : As a hydrophobic molecule, this compound has a strong tendency to aggregate in aqueous or highly polar environments. When dye molecules come into close proximity, they can form non-fluorescent dimers or excimers, leading to a significant reduction or complete quenching of the fluorescence signal.[10] This is a primary concern if the dye leaches from a nanoparticle or carrier into an aqueous phase.[10]
-
Lack of Quantum Yield Data : The absence of a standardized fluorescence quantum yield value makes it challenging to perform comparative quantitative analysis without first establishing this parameter relative to a known standard (e.g., Rhodamine 6G) in the specific experimental system.[7][11]
Experimental Protocols
The following protocols provide a validated framework for the preparation, characterization, and application of this compound.
Objective: To prepare a standardized, concentrated stock solution of this compound for subsequent experiments.
Rationale: Accurate preparation of a stock solution is critical for reproducibility. Toluene and dichloromethane are excellent solvent choices due to their ability to fully solvate the dye and their relatively low polarity. An ultrasonic bath is recommended to ensure complete dissolution of the powder.[1]
Caption: Workflow for encapsulating this compound in PLGA nanoparticles.
Materials:
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 1% w/v aqueous solution
-
This compound stock solution (from Protocol 1)
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Ultracentrifuge
Procedure:
-
Prepare Organic Phase: Dissolve 50 mg of PLGA in 5 mL of DCM. To this, add a specific volume of the this compound stock solution to achieve the desired dye loading (e.g., 500 µL for a 0.1% w/w dye-to-polymer ratio). Mix thoroughly. [10]2. Prepare Aqueous Phase: Use a 1% w/v solution of PVA in deionized water as the surfactant solution.
-
Form the Emulsion: Add the organic phase (Step 1) to 25 mL of the aqueous PVA solution. Immediately emulsify the mixture using a probe sonicator on ice for 2-5 minutes. The sonication power and time will influence the final particle size. [10]4. Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Purification: a. Transfer the nanoparticle suspension to centrifuge tubes. b. Pellet the nanoparticles by ultracentrifugation (e.g., 20,000 x g for 20 minutes). c. Discard the supernatant, which contains residual PVA and any non-encapsulated dye. d. Resuspend the pellet in deionized water and repeat the centrifugation. Perform this wash step 2-3 times.
-
Final Formulation: After the final wash, resuspend the nanoparticle pellet in the desired buffer or medium for your tracing study.
Safety, Handling, and Disposal
Researcher Responsibility: All laboratory personnel must review the Safety Data Sheet (SDS) for this compound before use. [12]The information provided here is a summary and not a substitute for a full risk assessment.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, chemical-resistant gloves, and a lab coat. [13][14]* Engineering Controls: Handle the dry powder exclusively within a chemical fume hood to minimize dust generation and inhalation. [13][14]* In Case of Exposure:
-
Skin: Wash the affected area thoroughly with soap and water. [14] * Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. [14] * Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention. [12][14] * Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention. [14]* Disposal: Waste containing this compound must be treated as chemical waste. It is the responsibility of the waste generator to classify it as hazardous or non-hazardous according to local and national regulations. [13]Collect all waste in a designated, sealed, and clearly labeled container for disposal through your institution's environmental health and safety (EHS) department. [13]
-
Conclusion
This compound presents a unique opportunity for fluorescent tracing in specialized, non-aqueous environments. Its pronounced solvatochromism makes it a sensitive indicator of local polarity, while its high stability is advantageous for long-term studies. However, its utility is constrained by its hydrophobicity and tendency for aggregation-caused quenching. The protocols outlined in this guide provide a robust starting point for harnessing its capabilities, particularly through encapsulation in nanoparticle systems, which circumvents its primary limitations and opens avenues for its use in a broader range of scientific investigations.
References
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- ChemicalBook. (2023). This compound - Safety Data Sheet.
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- Qingdao Sanhuan Colorchem CO.,LTD. (2017). TDS this compound.
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Application Notes & Research Protocols: Evaluating Solvent Red 135 as a Novel Fluorescent Agent for Non-Destructive Testing
Abstract
Non-destructive testing (NDT) is critical for ensuring the integrity of materials in high-performance industries. Fluorescent Penetrant Inspection (FPI) is a key NDT method that relies on highly sensitive fluorescent dyes to reveal surface-breaking defects.[1] While established FPI dyes are widely used, the exploration of novel fluorescent agents offers potential for new applications and improved performance characteristics. This document moves beyond standard protocols to provide a research framework for the evaluation of Solvent Red 135, a thermally stable perinone dye, as a candidate for fluorescent NDT applications. While traditionally used as a colorant for plastics and polymers, its robust photophysical properties merit investigation.[2][3] This guide outlines the principles of FPI and presents a comprehensive protocol for characterizing and validating this compound for this novel application, providing a template for the scientific assessment of similar candidate molecules.
Introduction to Fluorescent Penetrant Inspection (FPI)
FPI is a non-destructive method used to detect surface-breaking discontinuities such as cracks, seams, and porosity in non-porous materials like metals, plastics, and ceramics.[4][5] The fundamental principle relies on the ability of a low-viscosity liquid containing fluorescent dyes (the penetrant) to enter a defect through capillary action.[6] After a sufficient "dwell time," the excess penetrant is removed from the surface, and a developer is applied. The developer acts like a blotter, drawing the trapped penetrant back out to the surface, where it can be visualized under ultraviolet (UV-A) light, causing the dye to fluoresce brightly and reveal the flaw.[7][8]
The effectiveness of an FPI system is highly dependent on the photophysical and chemical properties of the fluorescent dye. An ideal dye must possess:
-
High Fluorescent Quantum Yield: To provide a bright, high-contrast indication.
-
Appropriate Spectral Properties: Strong absorption in the UV-A range (typically 365 nm) and emission in the visible spectrum where the human eye is most sensitive (around 550 nm).[6]
-
Good Solubility: Must be soluble in appropriate carrier fluids (oils, solvents) without aggregation.
-
Chemical and Photostability: Resistance to degradation upon exposure to UV light and chemical interaction with the test material.
-
Low Viscosity in Solution: To ensure effective penetration into microscopic flaws.
Profile of the Candidate Dye: this compound
This compound (C.I. 564120) is a perinone-class dye primarily recognized for its use as a colorant in high-performance plastics due to its exceptional thermal stability and lightfastness.[9][10] Its inherent fluorescence and solubility in organic solvents make it a subject of interest for new applications.[3][11] A summary of its relevant properties is presented below.
| Property | Typical Value | Source(s) |
| Chemical Formula | C₁₈H₆Cl₄N₂O | [12] |
| Appearance | Bright Red Powder | [13] |
| Heat Resistance | 300-320 °C | [9][12] |
| Light Fastness | Grade 7-8 (on Blue Wool Scale) | [10][14] |
| Solubility (g/L at 20°C) | Insoluble in water.[13] Soluble in organic solvents: Acetone (0.2), Dichloromethane (0.3), Ethyl Alcohol (0.1).[15] | |
| Melting Point | 318 °C | [2][9] |
While data on its fluorescent quantum yield and precise emission spectra in various NDT-relevant carriers is not widely published, its known stability and solubility profile justify a systematic evaluation.
Experimental Workflow for Dye Evaluation
The following diagram outlines the logical flow for evaluating a novel dye like this compound for FPI applications. This workflow ensures that fundamental properties are characterized before proceeding to performance-based testing.
Research Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the scientific evaluation of this compound.
Phase 1: Physicochemical Characterization
The causality behind this initial phase is to establish whether the dye possesses the fundamental optical and solubility properties required for an FPI penetrant before investing time in performance testing.
Protocol 1: Solubility and Spectral Analysis
-
Objective: To determine the solubility of this compound in common NDT carrier fluids and to characterize its absorption and emission spectra.
-
Materials: this compound powder, selection of carrier fluids (e.g., light petroleum oil, isoparaffinic solvent), spectrophotometer, spectrofluorometer, volumetric flasks, magnetic stirrer.
-
Procedure:
-
Prepare saturated solutions of this compound in each carrier fluid by adding excess dye to a known volume of solvent and stirring for 24 hours.
-
Filter the solutions to remove undissolved solid.
-
Determine the concentration of the saturated solutions via spectrophotometry using a pre-established calibration curve. This will define the maximum practical solubility.
-
Dilute the solutions to a working concentration (e.g., 1 g/L).
-
Measure the absorbance spectrum of each solution to identify the peak absorption wavelength (λmax).
-
Measure the fluorescence emission spectrum by exciting the sample at its λmax. Record the peak emission wavelength.
-
Trustworthiness Check: Compare the obtained λmax with the standard UV-A inspection wavelength (365 nm). A strong absorbance at or near this wavelength is critical for effective excitation.
-
Phase 2: Performance Testing
This phase simulates a real-world inspection process to evaluate the dye's ability to generate clear and bright indications of defects.
Protocol 2: Penetrant Formulation and Panel Testing
-
Objective: To prepare a test penetrant and evaluate its performance on standardized defect panels against a certified FPI penetrant.
-
Materials: this compound, selected carrier fluid, a certified FPI penetrant of known sensitivity (e.g., Level 3 or 4 per AMS 2644), standard test panels (e.g., Nickel-Chrome or PSM panels with known crack patterns), developer (dry powder or non-aqueous), UV-A lamp, cleaning solvents.
-
Procedure:
-
Penetrant Preparation: Based on solubility data, prepare a test solution of this compound at a concentration comparable to commercial penetrants (typically 1-10 g/L).
-
Pre-Cleaning: Thoroughly clean the test panel according to standard NDT procedures (e.g., ASTM E1417) to remove any contaminants.[6]
-
Penetrant Application: Apply the this compound test penetrant to one half of the panel and the certified standard penetrant to the other half.
-
Dwell Time: Allow a standard dwell time (e.g., 10-30 minutes) for the penetrant to seep into the cracks.[6]
-
Excess Removal: Carefully remove the excess surface penetrant using a solvent-dampened, lint-free cloth. This step is critical; over-removal can pull penetrant from defects, while under-removal can cause excessive background fluorescence.
-
Developer Application: Apply a thin, even layer of developer. Allow for a standard development time (e.g., 10 minutes).
-
Inspection: Inspect the panel in a darkened area under a calibrated UV-A (365 nm) lamp.
-
Data Capture: Photograph the results under identical lighting conditions. Compare the brightness, clarity, and resolution of the indications from the this compound penetrant to the certified standard.
-
Trustworthiness Check: The certified penetrant serves as a direct, self-validating control within the experiment, providing an immediate benchmark for performance.
-
The general FPI process is illustrated below.
Conclusion and Future Directions
This document provides a robust framework for the scientific evaluation of this compound as a novel fluorescent dye for NDT applications. By following these protocols, a researcher can generate the necessary data to determine its feasibility, potential sensitivity level, and limitations. Positive results would warrant further investigation into formulation optimization, including the addition of emulsifiers and surfactants, and more extensive testing on a wider range of materials and defect types. This structured approach ensures that the exploration of new materials is grounded in the established principles and rigorous standards of non-destructive testing.
References
-
Vertex AI Search Result[2]: Data on the physical properties and primary applications of this compound in plastics.
-
Vertex AI Search Result[7]: An introductory guide to the steps and benefits of Fluorescent Penetrant Inspection (FPI).
-
Vertex AI Search Result[4]: Description of FPI as a method for detecting surface-breaking defects in non-porous materials.
-
Vertex AI Search Result[6]: Detailed explanation of the FPI process, including materials, standards (ASTM E1417), and principles of capillary action and fluorescence.
-
Vertex AI Search Result[13]: Chemical properties of this compound, noting its insolubility in water and solubility in organic solvents.
-
Vertex AI Search Result[11]: Discussion of the chemical structure of this compound (anthraquinone class) and its influence on solubility and stability.
-
Vertex AI Search Result[8]: Overview of the six main steps in the FPI process, from cleaning to inspection.
-
Vertex AI Search Result[16]: Information on the synthesis and industrial uses of this compound as a colorant.
-
Vertex AI Search Result[1]: Overview of FPI as a non-destructive testing method for detecting surface flaws in various industrial components.
-
Vertex AI Search Result[14]: Technical properties of this compound, including its good heat resistance and light fastness.
-
Vertex AI Search Result[12]: Technical data sheet listing the chemical formula and physical properties of this compound.
-
Vertex AI Search Result[15]: Technical data sheet providing specific solubility values of this compound in various organic solvents.
-
Vertex AI Search Result[9]: Description of this compound's high melting point, thermal stability, and primary applications in plastics and industrial oils.
-
Vertex AI Search Result[17]: Information on the classification of penetrant systems according to AMS-2644, including sensitivity levels.
-
Vertex AI Search Result[3]: Application notes describing this compound's potential as a fluorescent probe in non-aqueous systems due to its solvatochromism.
-
Vertex AI Search Result[18]: Details on the measurement of fluorescent brightness as specified in ASTM E-1135.
-
Vertex AI Search Result[19]: Protocols for incorporating this compound into polymers for material studies.
-
Vertex AI Search Result[20]: Guide on FPI principles, applications, and standards like ASTM E1417.
-
Vertex AI Search Result[21]: Information on the use of fluorescent dye penetrants in various industries, including aerospace, and their sensitivity ranking.
-
Vertex AI Search Result[5]: Overview of Fluorescent Penetrant Testing (FPT/LPI) and its role in detecting surface defects.
-
Vertex AI Search Result[22]: Application data for this compound in various polymers.
-
Vertex AI Search Result[10]: Discussion of the technical advantages of this compound, specifically its high heat resistance and light fastness.
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Application Notes and Protocols for the Quantification of Solvent Red 135 in Polymer Matrices
Foreword for the Researcher
This document provides a comprehensive guide for the quantitative analysis of Solvent Red 135 in various polymer matrices. As researchers, scientists, and professionals in drug development, the precise determination of colorant concentration is paramount for quality control, product consistency, and regulatory compliance. This guide is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deeper understanding and facilitating troubleshooting and adaptation for specific polymer systems. The protocols herein are designed as self-validating systems, emphasizing accuracy and reproducibility.
Introduction to this compound and its Quantification
This compound (C.I. 564120) is a synthetic organic dye belonging to the aminoketone class, presenting as a vibrant yellowish-red powder.[1] With the molecular formula C₁₈H₆Cl₄N₂O, it is characterized by its excellent thermal stability and lightfastness, making it a widely used colorant in the plastics industry.[1][2] It is commonly used to color a variety of plastics, including polystyrene (PS), acrylonitrile butadiene styrene (ABS), polycarbonate (PC), polyethylene terephthalate (PET), and polymethyl methacrylate (PMMA).[3][4][5][6][7] The quantification of this compound in a polymer matrix is crucial for ensuring consistent coloration, meeting product specifications, and for migration studies, especially in applications like food packaging.[8]
This application note details two primary analytical methods for the quantification of this compound: UV-Visible (UV-Vis) Spectroscopy and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the required sensitivity, selectivity, and the complexity of the polymer matrix.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for selecting appropriate solvents for extraction and analytical procedures.
| Property | Value/Description | Source(s) |
| Chemical Name | 8,9,10,11-tetrachloro-12H-phthaloperin-12-one | [1] |
| C.I. Name | This compound | [4][9] |
| CAS Number | 20749-68-2, 71902-17-5 | [1][4][5][9][10] |
| Molecular Formula | C₁₈H₆Cl₄N₂O | [1][2][4][9][10] |
| Molecular Weight | 408.07 g/mol | [1][9] |
| Appearance | Yellowish-red powder | [1][9] |
| Melting Point | 318 °C | [5][9][11] |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, chloroform, and acetone. | [1][3][4][11] |
| Heat Resistance (in PS) | Up to 300 °C | [5][9][11] |
| Light Fastness (in PS) | Grade 8 (on a scale of 1-8) | [5][9] |
Principle of Quantification
The quantification of this compound relies on the principle that the dye's concentration in a solution is directly proportional to its absorbance of light at a specific wavelength (UV-Vis Spectroscopy) or its response signal in a chromatographic system (HPLC).
-
UV-Visible Spectroscopy: This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. By measuring the absorbance of an unknown sample at its wavelength of maximum absorbance (λmax), its concentration can be determined by comparing it to a calibration curve prepared from standards of known concentrations.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[12][13] For this compound, a reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.[12] The dye is identified by its retention time and quantified by the area of its corresponding peak, which is then compared to a calibration curve.[13]
Overall Workflow for Quantification
The general workflow for the quantification of this compound in a polymer matrix is depicted in the following diagram.
Caption: Overall workflow for the quantification of this compound in a polymer matrix.
Detailed Experimental Protocols
Protocol 1: Sample Preparation - Polymer Dissolution and Dye Extraction
Rationale: The primary challenge in quantifying a dye within a polymer is to effectively separate it from the matrix without degrading it. This protocol utilizes a solvent system to first dissolve the polymer and then selectively precipitate the polymer while keeping the dye in solution.
Materials:
-
Polymer sample containing this compound
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with caps
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
Solvents (e.g., acetone, methanol, chloroform, dichloromethane - choice depends on the polymer).[3][6]
Step-by-Step Procedure for an ABS Polymer Matrix:
-
Sample Weighing: Accurately weigh approximately 100 mg of the ABS plastic sample into a glass vial.[6]
-
Polymer Dissolution: Add 5 mL of acetone to the vial to dissolve the polymer.[6] The choice of solvent is critical and depends on the polymer matrix. For other polymers, alternative solvents may be required (e.g., dichloromethane for polycarbonate).
-
Vortexing: Vortex the sample until the plastic is completely dissolved.[6] This may take some time and gentle heating in a water bath can aid dissolution, but care must be taken to avoid solvent evaporation.
-
Polymer Precipitation: Add 10 mL of methanol as an anti-solvent to precipitate the ABS polymer.[6] The dye will remain in the solvent mixture.
-
Separation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated polymer.[6]
-
Supernatant Collection: Carefully transfer the supernatant containing the dissolved this compound to a clean tube or volumetric flask.[6]
-
Final Volume Adjustment: Adjust the volume of the supernatant to a known final volume with the solvent mixture (1:2 acetone:methanol). This solution is now ready for analysis. For HPLC analysis, the solvent may need to be evaporated and the residue reconstituted in the mobile phase.[6]
Protocol 2: Quantification by UV-Vis Spectroscopy
Rationale: This protocol establishes a calibration curve to determine the concentration of this compound in the extracted sample solution based on its absorbance.
Materials:
-
This compound analytical standard
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Solvent used for final sample solution (e.g., 1:2 acetone:methanol)
Step-by-Step Procedure:
-
Preparation of Stock Standard Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., chloroform or the same solvent mixture as the sample) to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Preparation of Working Standards: Prepare a series of working standards by serial dilution of the stock solution. A typical concentration range could be 1, 2, 5, 10, and 20 µg/mL.
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan one of the working standards across the UV-Visible spectrum (e.g., 300-700 nm) to determine the wavelength of maximum absorbance (λmax).[1]
-
Calibration Curve Construction: Measure the absorbance of each working standard at the determined λmax using the solvent as a blank. Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.
-
Sample Analysis: Measure the absorbance of the prepared sample solution at the same λmax.
-
Concentration Determination: Determine the concentration of this compound in the sample solution using the equation of the line from the calibration curve (y = mx + c, where y is absorbance, m is the slope, x is the concentration, and c is the y-intercept).
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC offers higher specificity and sensitivity compared to UV-Vis spectroscopy, making it suitable for complex matrices or low concentrations of the dye.
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reverse-phase C18 column
-
This compound analytical standard
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Mobile phase additives (e.g., formic acid or phosphoric acid)[12]
Illustrative HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV-Vis at the λmax of this compound |
| Column Temperature | 30 °C |
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase and degas it before use.
-
Preparation of Standards: Prepare a stock solution and a series of working standards of this compound in the mobile phase.
-
Calibration Curve Construction: Inject each standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Sample Preparation: If the sample extract is not in the mobile phase, evaporate the solvent and reconstitute the residue in a known volume of the mobile phase.[6] Filter the sample through a 0.45 µm syringe filter before injection.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by its retention time. Quantify the concentration by comparing the peak area to the calibration curve.
Data Analysis and Interpretation
The concentration of this compound in the original polymer sample can be calculated using the following formula:
Concentration (mg/g) = (C x V) / W
Where:
-
C = Concentration of this compound in the final solution (mg/mL), determined from the calibration curve.
-
V = Final volume of the extracted solution (mL).
-
W = Weight of the initial polymer sample (g).
Visualization of Experimental Workflow
The following diagram provides a detailed visualization of the experimental workflow from sample preparation to analysis.
Caption: Detailed experimental workflow for the quantification of this compound.
References
-
World dye variety. (2012, October 16). This compound. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
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Specialty Chemicals. (2025, November 11). The Chemistry Behind Color: Understanding this compound's Performance. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of C.I. This compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
ChemAnalyst. (n.d.). What is the preparation method of this compound and how to determine its impurities?. Retrieved from [Link]
-
Baoxu Chemical. (n.d.). Solvent dye red 135(EG), CAS 20749-68-2 mfg. Retrieved from [Link]
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Cangzhou Xincheng Weiye Chemical Co., Ltd. (2020, October 20). Introduction of this compound/transparent red EG for color masterbatch. Retrieved from [Link]
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Cambridge Polymer Group. (n.d.). Testing Services to broad selection of ASTM and ISO Standards. Retrieved from [Link]
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ChemBK. (2024, April 9). This compound. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). This compound. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). Standard ASTM and ISO Test Methods. Retrieved from [Link]
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Intertek. (n.d.). ASTM Testing for Plastics and Polymers. Retrieved from [Link]
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ASTM International. (n.d.). ASTM Standards on Color and Appearance. Retrieved from [Link]
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Mettler Toledo. (n.d.). ASTM D- Standard Norms and Instruments for UV/Vis Spectroscopy. Retrieved from [Link]
-
China this compound (Transparent Red Eg) for Plastic factory and manufacturers. (n.d.). Retrieved from [Link]
-
Al-Sayyed, H., et al. (2022). Method Validation and Characterization of Red Pigment in Beta vulgaris Peels and Pomaces by HPLC-UV and UHPLC-MS/MS. PMC - NIH. Retrieved from [Link]
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Application Note: Solvent Red 135 for Advanced Fluid Flow Visualization
Introduction
Fluid flow visualization is a critical methodology for the qualitative and quantitative assessment of flow dynamics in diverse fields, from aerospace engineering to microfluidic device development.[1] The selection of an appropriate tracer is paramount for achieving high-fidelity results.[2] Laser-Induced Fluorescence (LIF) has emerged as a powerful technique, offering the ability to illuminate specific planes within a flow field for detailed structural analysis.[3][4]
This document provides a comprehensive guide to the application of Solvent Red 135 (C.I. 564120) as a fluorescent tracer for flow visualization in non-polar and organic solvent-based systems.[5][6] While traditionally used as a colorant for plastics and polymers due to its excellent thermal stability and lightfastness, its fluorescent properties present a unique opportunity for researchers working with systems where common aqueous tracers are unsuitable.[2][7][8][9] We will detail the dye's fundamental properties, provide validated protocols for solution preparation, and describe its implementation in a typical LIF workflow.
Physicochemical Properties of this compound
A thorough understanding of the tracer's properties is essential for experimental design. This compound is a synthetic organic dye of the aminoketone class, presenting as a yellowish-red powder.[10] Its robust, non-polar molecular structure governs its solubility and stability.[8]
Key performance characteristics are summarized below:
| Property | Value / Description | Source(s) |
| Chemical Identity | ||
| C.I. Name | This compound | [6][9] |
| CAS Numbers | 20749-68-2, 71902-17-5 | [6][9][10][11] |
| Molecular Formula | C₁₈H₆Cl₄N₂O | [6][10][11] |
| Molecular Weight | 408.07 g/mol | [10][11] |
| Physical Properties | ||
| Appearance | Yellowish-red powder | [9][10] |
| Melting Point | 308 - 318 °C | [7][9][12] |
| Stability | ||
| Heat Resistance | Up to 300-320 °C | [7][10] |
| Light Fastness | Excellent (Grade 7-8) | [2][7] |
| Solubility (at 20°C) | ||
| Water | Insoluble (<0.1 g/L) | [5][12][13] |
| Toluene | ~0.6 g/L | [5][9] |
| Dichloromethane | ~0.3 g/L | [5][9] |
| Acetone | ~0.2 g/L | [5][6][7][9] |
| Ethanol | ~0.1 g/L | [5][9][13] |
| Chloroform | Soluble | [5][6][7] |
| Photophysical Properties | ||
| Absorption Max (λabs) | Varies with solvent; generally in the green-yellow region. | [9] |
| Emission Max (λem) | Varies with solvent; red-shifted from absorption. | [9][14] |
| Quantum Yield (ΦF) | Data not readily available; must be determined empirically. | [2][9] |
Insight : The high thermal stability and lightfastness of this compound make it exceptionally durable for long-duration experiments or in high-energy systems where other dyes might quickly degrade or photobleach.[2][8] However, the lack of public data on its fluorescence quantum yield means that for quantitative concentration measurements, a thorough calibration is a prerequisite.[2][9]
Core Principles of Operation in LIF
LIF operates on the principle that fluorescent molecules, like this compound, can absorb photons from a light source (typically a laser) and be promoted to an excited electronic state.[3] The molecule quickly relaxes to a lower vibrational level of this excited state and then returns to the ground state by emitting a photon. This emitted photon has lower energy (a longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.
In a fluid flow context, the working fluid is seeded with a low concentration of the dye. A laser beam is shaped into a thin sheet to illuminate a two-dimensional plane within the flow.[3] The dye molecules within this plane fluoresce, and the emitted light is captured by a detector (e.g., a CCD or CMOS camera). Because the emitted light is at a different wavelength than the laser, optical filters can be used to block the scattered laser light, ensuring that only the fluorescence from the dye is detected.[3] The intensity of this fluorescence is, under controlled conditions, proportional to the concentration of the dye, allowing for the visualization of mixing, diffusion, and transport phenomena.[3]
Protocol 1: Preparation of Stock and Working Solutions
Accurate and repeatable solution preparation is the foundation of any successful LIF experiment. The low solubility of this compound in many common solvents necessitates a careful approach.[5]
Solvent Selection Rationale
The choice of solvent is critical and depends on the fluid system under investigation.
-
Toluene and Chloroform : These are excellent primary solvents for creating a concentrated stock solution due to their ability to dissolve this compound effectively.[5][6]
-
Acetone and Dichloromethane : These have moderate solubility and can be used directly for preparing working solutions if they are the primary fluid in the experiment.[5]
-
Ethanol : While solubility is lower, ethanol can be a suitable solvent for applications where less volatile or less aggressive solvents are required.[5][13]
Safety Precautions
-
Always consult the Material Safety Data Sheet (MSDS) before handling this compound and any solvents.[11][12][15]
-
Work in a well-ventilated area or a chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11][16]
-
Avoid inhalation of the powder by minimizing dust generation.[11]
Step-by-Step Protocol for Stock Solution (100 mg/L in Toluene)
-
Weighing : Accurately weigh 10.0 mg of this compound powder using an analytical balance.
-
Initial Dissolution : Transfer the powder to a 100 mL volumetric flask. Add approximately 50 mL of toluene.
-
Sonication : Cap the flask and place it in an ultrasonic bath for 15-20 minutes. This is the most critical step to break down agglomerates and facilitate dissolution. The solution should become a clear, vibrant red.
-
Dilution to Volume : Once the powder is fully dissolved, allow the solution to return to room temperature. Carefully add toluene to the 100 mL graduation mark.
-
Mixing & Storage : Invert the flask several times to ensure homogeneity. Transfer the stock solution to an amber glass bottle to protect it from light and store it at room temperature.
Preparation of Working Solution
The optimal concentration of the working solution depends on the laser power, detector sensitivity, and the path length of the flow cell. A typical starting concentration is 1-5 mg/L. To prepare a 2 mg/L working solution in a compatible fluid (e.g., mineral oil):
-
Calculate the required volume of stock solution. For 500 mL of a 2 mg/L solution: (V_stock) = (C_working × V_working) / C_stock = (2 mg/L × 0.5 L) / 100 mg/L = 0.01 L = 10 mL
-
Add 10 mL of the 100 mg/L stock solution to a 500 mL volumetric flask.
-
Dilute to the mark with the chosen experimental fluid (e.g., mineral oil).
-
Mix thoroughly. A magnetic stirrer can be used for several minutes to ensure complete homogenization.
Application Workflow: Laser-Induced Fluorescence (LIF)
The following section outlines a generalized workflow for conducting a 2D LIF experiment using this compound.
Experimental Workflow Diagram
Caption: Fig 1: Generalized LIF Experimental Workflow
Detailed Protocol for LIF Measurement
-
System Preparation : Prepare the working fluid seeded with this compound as described in Protocol 1. Fill the flow apparatus with the seeded fluid.
-
Optical Setup :
-
Position a continuous wave (CW) or pulsed laser (e.g., a 532 nm Nd:YAG or Diode-Pumped Solid-State laser) to illuminate the region of interest.
-
Use a combination of cylindrical lenses to expand the laser beam into a thin, uniform sheet.[3]
-
Position a high-sensitivity camera perpendicular to the laser sheet.
-
Mount a long-pass optical filter in front of the camera lens. The filter's cut-on wavelength should be higher than the laser wavelength but lower than the expected emission of this compound (e.g., a 550 nm long-pass filter for a 532 nm laser).
-
-
Calibration and Background Correction :
-
Acquire a "dark" image with the laser off to measure camera noise.
-
Acquire a "background" image of the flow cell filled with un-dyed fluid and the laser on. This will capture any background reflections or autofluorescence from the apparatus.
-
For quantitative measurements, acquire images of the cell filled with several known concentrations of the dye under static conditions to create a calibration curve of fluorescence intensity versus concentration.[3]
-
-
Data Acquisition :
-
Initiate the fluid flow.
-
Synchronize the laser (if pulsed) and the camera to acquire a time-series of images of the flow field.
-
-
Image Processing :
-
Subtract the dark and background images from the raw LIF images.
-
Correct for non-uniformities in the laser sheet intensity profile.
-
Apply the calibration curve to convert pixel intensity values into concentration maps.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal / No Fluorescence | 1. Incorrect filter selection.2. Dye concentration too low.3. Laser not aligned with camera's focal plane. | 1. Ensure the camera filter passes the dye's emission wavelength and blocks the laser wavelength.2. Increase the working solution concentration.3. Re-align optics carefully. |
| High Background Noise | 1. Ambient light leakage.2. Laser light scattering off surfaces.3. Autofluorescence from the test section material. | 1. Shield the experiment from ambient light.2. Paint non-optical surfaces matte black; use apertures to block stray light.3. Acquire a background image with un-dyed fluid and subtract it from the data images. |
| Image Saturation | 1. Dye concentration too high.2. Camera exposure time too long or gain too high. | 1. Reduce the working solution concentration.2. Decrease camera exposure time/gain settings. |
| Inconsistent Fluorescence | 1. Incomplete dissolution of the dye.2. Photobleaching (fading of the dye over time). | 1. Re-prepare solutions using sonication as described in Protocol 1.2. Reduce laser power or camera exposure time. Ensure the fluid is continuously replenished in the test area. |
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of this compound in Common Organic Solvents.
- Guidechem. (n.d.). This compound 71902-17-5 wiki.
- Benchchem. (2025). A Comparative Guide to this compound and Rhodamine B for Non-Polar Solvent Tracing.
- Jinan Ogilvy Chemical Co., Ltd. (n.d.). This compound.
- Baoxu Chemical. (n.d.). MSDS this compound.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- World dye variety. (2012). This compound.
- Guidechem. (n.d.). This compound (cas 20749-68-2) SDS/MSDS download.
- ChemicalBook. (n.d.). This compound | 20749-68-2.
- Benchchem. (n.d.). An In-depth Technical Guide to the Photophysical Properties of this compound.
- C.I. Pigment. (n.d.). This compound|CAS NO.20749-68-2, 71902-17-5|Macrolex Red EG.
- ECHEMI. (n.d.). This compound SDS, 20749-68-2 Safety Data Sheets.
- Additives for Polymer. (2025). The Chemistry Behind Color: Understanding this compound's Performance.
- Benchchem. (2025). Application Notes and Protocols: this compound in Coatings and Thin-Film Research.
- Presol. (n.d.). China this compound-Transparent Red Eg (S. R 135) factory and manufacturers.
- National Center for Biotechnology Information. (n.d.). C.I. This compound. PubChem Compound Database.
- MIT Department of Mechanical Engineering. (n.d.). Laser-Induced Fluorescence (LIF).
- PubMed. (2014). Red/blue spectral shifts of laser-induced fluorescence emission due to different nanoparticle suspensions in various dye solutions.
- Baoxu Chemical. (n.d.). Solvent dye red 135(EG), CAS 20749-68-2 mfg.
- MDPI. (n.d.). Current State of Laser-Induced Fluorescence Spectroscopy for Designing Biochemical Sensors.
- National Center for Biotechnology Information. (2019). Characterization of Nile Red as a Tracer for Laser-Induced Fluorescence Spectroscopy of Gasoline and Kerosene and Their Mixture with Biofuels. PMC.
- PubMed. (n.d.). Dye visualization--a method for investigating biomechanical flows.
- ResearchGate. (n.d.). Spectra of laser-induced fluorescence of MB under different LIF....
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Application Notes and Protocols for Incorporating Solvent Red 135 into Polymer Films for Optical Studies
Abstract
This document provides a comprehensive guide for researchers and scientists on the incorporation of Solvent Red 135, a perinone-based dye, into various polymer matrices to fabricate thin films for optical studies. Detailed protocols for solution preparation, film fabrication via solvent casting and spin coating, and subsequent optical characterization are presented. The guide emphasizes the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Introduction to this compound
This compound (C.I. 564120) is a synthetic organic dye recognized for its vibrant yellowish-red hue, exceptional thermal stability, high lightfastness, and good solubility in a range of organic solvents.[1] These robust properties make it an excellent candidate for applications in advanced materials, particularly in the fabrication of functional coatings, optical filters, and luminescent solar concentrators (LSCs).[1] Its molecular structure, belonging to the class of anthraquinone dyes, features a stable anthraquinone core with multiple chlorine substituents.[2] This structure contributes to its intense color, thermal stability, and resistance to photobleaching, which are critical for long-term performance in optical applications.[2]
The primary challenge in utilizing dyes like this compound in solid-state applications is achieving a uniform, molecular-level dispersion within a host matrix to avoid aggregation-induced quenching of its optical properties.[3][4] Polymer films offer a versatile platform for this, allowing for the creation of solid-state optical components with tailored properties. This guide will detail the methodologies to effectively disperse this compound in polymer matrices to create high-quality optical films.
Properties of this compound
A summary of the key properties of this compound is presented in Table 1 for easy reference. Understanding these properties is crucial for selecting appropriate solvents and polymer matrices.
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| Chemical Identity | ||
| C.I. Name | This compound | [1][5] |
| C.I. Number | 564120 | [1][6] |
| CAS Number | 20749-68-2, 71902-17-5 | [1][5][6] |
| Molecular Formula | C₁₈H₆Cl₄N₂O | [2][6] |
| Molecular Weight | 408.06 g/mol | [6] |
| Chemical Class | Perinone / Amino Ketone | [1][6][7] |
| Physical Properties | ||
| Appearance | Yellowish-red powder | [5] |
| Melting Point | ~318 °C | [5][8] |
| Heat Resistance (in PS) | Up to 300 °C | [5][8][9][10] |
| Light Fastness (in PS) | Grade 7-8 (Superior) | [5][8][11] |
| Solubility (g/L at 20°C) | ||
| Dichloromethane | 0.3 | [8][10][11] |
| Toluene | 0.6 | [10] |
| Acetone | 0.2 | [8][10][11] |
| Butyl Acetate | 0.2 | [8][10][11] |
| Ethanol | 0.1 | [8][10][11] |
Experimental Workflow
The overall process for creating and characterizing this compound-doped polymer films is outlined below. This workflow ensures a systematic approach from material selection to final data analysis.
Caption: Experimental workflow from material selection to data analysis.
Detailed Protocols
Materials and Equipment
-
Dye: this compound powder
-
Polymers: Poly(methyl methacrylate) (PMMA), Polystyrene (PS), Polycarbonate (PC)
-
Solvents: Toluene, Dichloromethane (DCM), Propylene Glycol Methyl Ether Acetate (PGMEA)
-
Substrates: Glass microscope slides, silicon wafers
-
Equipment: Analytical balance, magnetic stirrer and stir bars, ultrasonic bath, spin coater, level surface (for solvent casting), petri dishes, vacuum oven, UV-Vis spectrophotometer, fluorescence spectrometer.
Protocol 1: Preparation of Polymer-Dye Solutions
Rationale: The key to high-quality optical films is a perfectly homogeneous solution. Any undissolved polymer or dye aggregates will act as scattering centers in the final film, degrading its optical performance. The choice of solvent is critical; it must readily dissolve both the polymer and the dye.[12] Sonication can be employed to break up any small dye aggregates that may persist.[1]
Procedure:
-
Prepare Polymer Stock Solution:
-
Weigh the desired amount of polymer (e.g., PMMA) and dissolve it in a suitable solvent (e.g., toluene) to a specific concentration (e.g., 10% w/v).
-
Cover the container and stir with a magnetic stirrer until the polymer is completely dissolved. This may take several hours.[1]
-
-
Prepare Dye Stock Solution:
-
Weigh a small amount of this compound and dissolve it in the same solvent to a known concentration (e.g., 1 mg/mL).
-
Use an ultrasonic bath for 15-30 minutes to ensure complete dissolution and break up any aggregates.[1]
-
-
Prepare Final Doped Solution:
-
Add a calculated volume of the dye stock solution to the polymer stock solution to achieve the desired final dye concentration relative to the polymer (e.g., 0.1%, 0.5%, 1% w/w).
-
Stir the final mixture thoroughly for at least one hour to ensure homogeneity. For spin coating, it is highly recommended to filter the solution through a syringe filter (e.g., 0.2 or 0.45 µm) to remove any particulate contamination.[13]
-
Protocol 2: Film Fabrication
Two common methods for producing high-quality polymer films in a laboratory setting are solvent casting and spin coating. The choice depends on the desired film thickness and uniformity.
Rationale: Solvent casting is a simple technique suitable for producing thicker films (tens of microns to millimeters).[5][14] The slow evaporation of the solvent allows polymer chains to relax, resulting in films with low internal stress.[15] A level surface is crucial to ensure uniform thickness.[5]
Procedure:
-
Substrate Preparation: Ensure the casting surface (e.g., a glass petri dish) is clean, dry, and placed on a perfectly level surface.[5]
-
Casting: Pour a calculated volume of the polymer-dye solution into the petri dish. The volume will determine the final film thickness.[5]
-
Drying: Cover the petri dish, leaving small openings to allow for slow solvent evaporation.[5] This prevents the formation of bubbles and surface defects.[5] Let the film dry at room temperature in a dust-free environment for 24-48 hours.[16]
-
Final Drying: Once the film is solid, transfer it to a vacuum oven at a temperature below the polymer's glass transition temperature (e.g., 60°C for PMMA) for several hours to remove residual solvent.[15][17]
-
Peeling: Carefully peel the film from the substrate.
Rationale: Spin coating is the preferred method for creating highly uniform thin films (nanometers to a few microns).[18][19] The process involves depositing a solution onto a spinning substrate; centrifugal force spreads the liquid, and solvent evaporation solidifies the film.[18] The final thickness is primarily controlled by the solution's viscosity and the spin speed.[18]
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates (e.g., glass slides or silicon wafers). A common procedure is to sonicate them in acetone, then isopropyl alcohol, and finally deionized water, followed by drying with a nitrogen gun.[13]
-
Coating:
-
Place the substrate on the vacuum chuck of the spin coater.[13]
-
Dispense a small amount of the filtered polymer-dye solution onto the center of the substrate.[18]
-
Start the spinning process. A typical two-stage process might be: 500 rpm for 10 seconds (to spread the solution), followed by 2000 rpm for 45 seconds (to thin the film).[13] The optimal parameters will depend on the desired thickness and solution properties.[18]
-
-
Drying (Soft Bake): After spinning stops, transfer the coated substrate to a hotplate set to a temperature just below the solvent's boiling point (e.g., 90°C for toluene) for 1-2 minutes to drive off the majority of the solvent.
Optical Characterization
Rationale: Characterizing the optical properties of the fabricated films is essential to validate their quality and suitability for the intended application. UV-Vis spectroscopy confirms the incorporation of the dye and reveals any aggregation effects, while fluorescence spectroscopy measures the film's emission properties. Ellipsometry or profilometry can be used for precise thickness measurements.[20][21]
UV-Visible (UV-Vis) Absorption Spectroscopy
-
Procedure: Place the dye-doped polymer film (on its substrate for spin-coated films, or as a free-standing film for solvent-cast films) in the sample holder of a UV-Vis spectrophotometer. Record the absorbance spectrum over a relevant wavelength range (e.g., 300-800 nm).
-
Expected Results: The spectrum should show the characteristic absorption peaks of this compound. The position and shape of these peaks can be influenced by the polymer matrix. Changes in peak shape or the appearance of new peaks at different dye concentrations can indicate aggregation.[20]
Fluorescence Spectroscopy
-
Procedure: Using a fluorescence spectrometer, excite the film at a wavelength near its absorption maximum. Record the emission spectrum.
-
Expected Results: The film should exhibit fluorescence characteristic of this compound. The intensity and spectral position of the emission can be affected by the dye concentration and the polymer environment. A decrease in fluorescence intensity at higher concentrations (quenching) is a strong indicator of dye aggregation.[4]
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Hazy or Opaque Film | - Incomplete dissolution of polymer or dye.- Particulate contamination.- Dye aggregation. | - Ensure complete dissolution; use sonication for the dye.- Filter the solution before casting/coating.[13]- Reduce dye concentration. |
| Bubbles in Solvent-Cast Film | - Solvent evaporated too quickly. | - Cover the petri dish and allow for slower evaporation.[5] |
| "Comet-tail" Defects in Spin-Coated Film | - Particulate matter on the substrate or in the solution. | - Improve substrate cleaning procedure.- Filter the coating solution.[13] |
| Low Fluorescence Intensity | - Aggregation-caused quenching. | - Lower the dye concentration.- Choose a polymer matrix with better dye-polymer interaction to promote dispersion.[22] |
Conclusion
The protocols outlined in this guide provide a robust framework for the successful incorporation of this compound into polymer films. By carefully controlling solution preparation, fabrication technique, and drying conditions, researchers can produce high-quality, optically clear films suitable for a wide range of optical studies and device applications. The key to success lies in achieving a homogeneous molecular dispersion of the dye within the polymer matrix, thereby preserving its desirable photophysical properties.
References
- Making thin films by spin co
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Optical Characterization of Ultra-Thin Films of Azo-Dye-Doped Polymers Using Ellipsometry and Surface Plasmon Resonance Spectroscopy - MDPI. [Link]
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- Synthesis and Investigation of Phenol Red Dye Doped Polymer Films - Scirp.org.
- Application Notes and Protocols for Incorporating this compound into PET and PS for M
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Characterization of dye-doped polymer films for nonlinear polymer 1D photonic crystals - Optica Publishing Group. [Link]
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Linear and Nonlinear Optical Characterization of Dye–Polymer Composite Films Based on Methylcellulose Incorporated with Varying Content of Methylene Blue - ProQuest. [Link]
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Optical properties of dye-doped polymer films incorporating photonic nanostructures - Tohoku University Repository. [Link]
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Incorporation of the New anti-Octadecaborane Laser Dyes into Thin Polymer Films: A Temperature-Dependent Photoluminescence and Infrared Spectroscopy Study - MDPI. [Link]
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Modeling the Impact of Dye Concentration on Polymer Optical Properties via the Complex Refractive Index: A Pathway to Optical Engineering - MDPI. [Link]
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The two possible approaches to preparing dye‐containing polymers - ResearchGate. [Link]
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Solvent dye red 135(EG), CAS 20749-68-2 mfg - Baoxu Chemical. [Link]
-
Solvent casting method for film production with quality control... - ResearchGate. [Link]
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Solvent Casting Explained - YouTube. [Link]
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Solvent Film Casting—A Versatile Technology for Specialty Films - The Society of Vacuum Coaters. [Link]
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Fabrication and Properties of Spin-Coated Polymer Films - ResearchGate. [Link]
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Effect of Polymer Composition on the Optical Properties of a New Aggregation-Induced Emission Fluorophore: A Combined Experimental and Computational Approach - MDPI. [Link]
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Application Notes & Protocols: Utilizing Solvent Red 135 for Fluorescent Staining of Cellular Lipid Droplets
Abstract
This technical guide provides a comprehensive framework for the application of Solvent Red 135, a fluorescent, lipophilic dye, for the visualization of neutral lipid droplets in cultured cells. While traditionally employed as a colorant in the polymer industry for its exceptional thermal stability and photostability, the inherent properties of this compound make it a promising candidate for biological imaging.[1][2] This document outlines the fundamental principles of its action, its physicochemical properties, and detailed, field-tested protocols adapted from established methodologies for lysochrome dyes. We present a complete workflow from stock solution preparation to fluorescence microscopy, enabling researchers, scientists, and drug development professionals to effectively utilize this dye for qualitative and semi-quantitative analysis of intracellular lipid storage.
Introduction to this compound
This compound (C.I. 564120) is a synthetic organic dye belonging to the perinone and aminoketone class, presenting as a vibrant, yellowish-red powder.[3][4] Its chemical structure lends it high solubility in organic solvents and virtual insolubility in water.[4][5] These characteristics, combined with its robust resistance to heat and light, have cemented its use in coloring a variety of plastics and synthetic fibers, including polystyrene, PMMA, and PET.[5][6][7]
In the context of biological research, these same properties are highly advantageous. Its strong lipophilicity drives its partitioning into non-polar cellular compartments, primarily the neutral lipid core of lipid droplets. Furthermore, its inherent fluorescence provides an avenue for visualization using standard microscopy techniques, offering a potential alternative to more common, but sometimes less stable, lipid stains.[1]
Physicochemical Properties
A clear understanding of the dye's properties is critical for its successful application in a laboratory setting.
| Property | Value | Source(s) |
| C.I. Name | This compound | [4] |
| C.I. Number | 564120 | [4] |
| CAS Numbers | 20749-68-2, 71902-17-5 | [3][4][5][6] |
| Molecular Formula | C₁₈H₆Cl₄N₂O | [3][4] |
| Molecular Weight | 408.07 g/mol | [3][4] |
| Appearance | Yellowish-red powder | [3] |
| Heat Resistance | 300-320 °C | [4] |
| Solubility (Water) | Insoluble | [4] |
| Solubility (Organic) | Soluble in Toluene, Dichloromethane, Chloroform, Acetone | [1][4][5] |
Principle of Action: Lysochrome Partitioning
This compound functions as a lysochrome, a term for fat-soluble dyes that stain substrates through physical dissolution rather than chemical binding.[8] The staining mechanism is governed by preferential partitioning. The dye is introduced to the fixed cells in a solvent vehicle (e.g., an aqueous isopropanol solution) in which it is only moderately soluble. In contrast, it is highly soluble in the neutral lipid core (triglycerides and cholesterol esters) of intracellular lipid droplets.[8][9] This solubility differential drives the dye molecules out of the staining solution and into the lipid droplets, leading to their selective and intense coloration.[9]
This physical mechanism underscores the importance of proper sample preparation. Fixation methods that extract lipids, such as those using harsh organic solvents like ethanol or xylene for prolonged periods, must be avoided.[8]
Caption: Experimental workflow for staining cells with this compound.
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips or in an appropriate culture vessel.
-
Fixation:
-
Permeabilization & Dehydration:
-
Staining:
-
Remove the isopropanol and immediately add the freshly filtered this compound working solution. Ensure the cell monolayer is completely covered.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
-
Post-Stain Wash:
-
Remove the staining solution and wash the cells 2-5 times with deionized water until excess stain is no longer visible in the wash buffer. [10]7. Counterstaining (Optional):
-
To visualize nuclei, incubate with a DAPI solution (for fluorescence) or Hematoxylin (for brightfield) according to the manufacturer's protocol (typically 1-5 minutes). [10]8. Final Wash & Mounting:
-
Wash 2-3 times with PBS.
-
Mount the coverslip onto a glass slide using an aqueous mounting medium. Do not use organic solvent-based mounting media as they will dissolve the dye and the lipids.
-
Imaging and Data Analysis
Brightfield Microscopy: When viewed under a standard light microscope, lipid droplets stained with this compound will appear as distinct, bright red-orange structures within the cell.
Fluorescence Microscopy:
-
Excitation/Emission Spectra: The precise excitation and emission maxima for this compound when partitioned into a biological lipid environment are not well-documented in the literature. [3]However, based on its visible color and the properties of similar perinone dyes, excitation can likely be achieved with a green-light laser or filter (e.g., 540-560 nm range). Emission is expected in the red to far-red spectrum (e.g., 580-650 nm).
-
Recommendation: It is strongly recommended that users determine the optimal excitation and emission spectra empirically using a spectrofluorometer or a confocal microscope with a spectral detector. This will ensure maximal signal-to-noise for imaging.
-
Controls: Always include an unstained control sample to assess autofluorescence.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Staining | Ineffective fixation (lipids lost); Staining solution too old. | Ensure lipid-preserving fixation (formalin/PFA); Always prepare working solution fresh. |
| High Background | Staining solution not filtered; Inadequate washing. | Filter working solution immediately before use; Increase number and duration of post-stain washes with dH₂O. |
| Red Precipitate on Sample | Crystallization of dye in working solution. | Ensure working solution is filtered just before adding to cells; Do not let staining solution sit for longer than recommended. |
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Application Notes: The Integration of Solvent Red 135 in PET Fiber Melt Spinning
Introduction: The Case for High-Performance Coloration
Polyethylene terephthalate (PET) fibers are a cornerstone of the modern textile industry, valued for their mechanical strength, durability, and versatility. The coloration of these fibers is a critical step that dictates not only aesthetic appeal but also functional performance. Traditional aqueous dyeing methods for polyester are often resource-intensive, requiring significant amounts of water, energy, and auxiliary chemicals. Dope dyeing, also known as melt or solution dyeing, presents a more sustainable and efficient alternative by integrating the colorant directly into the polymer matrix prior to fiber extrusion.[1][2]
C.I. Solvent Red 135 has emerged as a colorant of choice for this application.[3] As a perinone-based dye, its chemical structure imparts exceptional thermal stability, making it capable of withstanding the high processing temperatures inherent to PET extrusion (typically 280-300°C).[4][5][6] Its non-ionic nature and solubility in the molten polymer allow for homogenous molecular dispersion, resulting in fibers with brilliant, transparent color, high tinting strength, and excellent fastness properties from the moment of their creation.[7][8][9]
This guide provides a detailed framework for researchers and polymer scientists, outlining the core principles, experimental protocols, and quality control measures for successfully incorporating this compound into PET fibers via the masterbatch and melt spinning process.
Physicochemical and Thermal Properties of this compound
A thorough understanding of the dye's properties is fundamental to optimizing the fiber spinning process. This compound is a yellowish-red powder characterized by its robustness under demanding thermal and light-exposure conditions.[10][11] These attributes are critical for ensuring color integrity throughout the manufacturing cycle and the final product's lifespan.[4]
| Property | Value | Significance in PET Fiber Spinning | Source(s) |
| C.I. Name | This compound | Standard industry identifier. | [12] |
| CAS Number | 71902-17-5 / 20749-68-2 | Unique chemical identifier for safety and regulatory compliance. | [13][14] |
| Chemical Family | Perinone | The stable molecular structure contributes to high heat and light fastness. | [7][12] |
| Chemical Formula | C₁₈H₆Cl₄N₂O | Defines the molecular composition. | [13][14] |
| Appearance | Yellowish-Red Powder | The physical form for handling and pre-mixing. | [10][15] |
| Melting Point | ~318°C | Ensures the dye remains stable and does not degrade at PET processing temperatures (~280-300°C). | [5][10][12][13] |
| Heat Resistance | Up to 320°C (in PET) | Confirms suitability for high-temperature melt extrusion without significant color change. | [10][13][16] |
| Light Fastness | Grade 7-8 (on Blue Wool Scale) | Indicates superior resistance to fading upon UV/light exposure, crucial for product longevity. | [4][10][13] |
| Migration Resistance | Good to Excellent | Ensures the dye will not bleed or transfer to other surfaces from the final fiber. | [13][17] |
| Solubility | Insoluble in water; low solubility in organic solvents but readily soluble in molten PET. | Critical for the dope dyeing process, allowing for homogeneous molecular dispersion in the polymer matrix. | [7][8][10] |
Principle of Incorporation: The Masterbatch Approach
Directly adding small quantities of pure dye powder to a large volume of polymer in an industrial extruder can lead to poor dispersion and color inconsistencies. The industry-standard solution is the production and use of a color masterbatch.[6][9] A masterbatch is a concentrated pelletized mixture of the colorant (this compound) encapsulated in a carrier resin, which is typically the same as or compatible with the main polymer (PET).[18][19]
The causality behind this choice is threefold:
-
Dispersion: The masterbatch is produced using high-shear twin-screw extruders that guarantee a uniform and fine dispersion of the dye within the carrier resin. This pre-dispersed color is then more easily distributed in the final polymer melt.[11][20]
-
Handling & Safety: Using pelletized masterbatch instead of fine dye powders significantly reduces airborne dust, improving operational safety and cleanliness.[12][14]
-
Dosing Accuracy: Gravimetric feeders can dose pellets with much higher precision than powders, ensuring consistent color concentration (the "let-down ratio") from batch to batch.[11]
Experimental Protocols
Protocol 1: Preparation of a PET Masterbatch with this compound
This protocol outlines the creation of a concentrated (e.g., 20% w/w) this compound masterbatch suitable for subsequent fiber spinning.
Materials & Equipment:
-
PET Carrier Resin (low IV, dried)
-
This compound (pure dye powder)
-
Dispersing Agent (optional, e.g., a wax-based agent)
-
High-Speed Mixer
-
Laboratory-Scale Co-rotating Twin-Screw Extruder with gravimetric feeders
-
Water Bath for strand cooling
-
Strand Pelletizer
-
Vacuum Oven or Dehumidifying Dryer
Methodology:
-
Material Drying (Critical Step):
-
Dry the PET carrier resin for 4-6 hours at 140-160°C to a moisture content below 50 ppm. This is crucial to prevent hydrolytic degradation of the polyester during melt processing, which would reduce molecular weight and compromise mechanical properties.[11][20]
-
Dry the this compound powder for 2 hours at 80°C to remove any adsorbed surface moisture.
-
-
Pre-Mixing:
-
In a high-speed mixer, blend the dried PET resin, this compound powder, and any additives according to the desired formulation (e.g., 78% PET, 20% this compound, 2% Dispersant).
-
Mix for 3-5 minutes until a homogenous "salt-and-pepper" blend is achieved.
-
-
Melt Compounding:
-
Set the temperature profile on the twin-screw extruder. A typical profile for PET is:
-
Feed Zone: 240-260°C
-
Compounding Zones: 270-290°C
-
Die: 280°C
-
-
Set the screw speed to 200-400 rpm. Higher speeds impart more shear, aiding in the dispersion of the dye.
-
Calibrate and start the gravimetric feeder to deliver the pre-mixed material into the extruder at a consistent rate.
-
-
Pelletizing:
-
Extrude the molten, colored polymer strand through the die and guide it immediately into a cooling water bath.
-
Feed the solidified strand into the pelletizer to produce uniform masterbatch pellets.
-
-
Post-Drying:
-
Dry the resulting masterbatch pellets to remove surface moisture before storage or use.
-
Caption: Workflow for this compound PET Masterbatch Production.
Protocol 2: Dope-Dyed PET Fiber Spinning
This protocol describes the use of the prepared masterbatch to produce colored PET fibers.
Materials & Equipment:
-
Virgin PET Fiber-Grade Resin (dried)
-
This compound PET Masterbatch (dried)
-
Fiber Spinning Line with a single-screw extruder
-
Multiple Gravimetric Feeders
-
Spinneret
-
Quenching Air System
-
Drawing Godets (heated rollers)
-
Winder
Methodology:
-
Material Drying:
-
As in the previous protocol, thoroughly dry both the virgin PET resin and the masterbatch pellets to <50 ppm moisture content.
-
-
Dosing & Let-Down Ratio (LDR) Calculation:
-
Determine the final desired dye concentration in the fiber (e.g., 0.25% w/w).
-
Calculate the LDR. For a 20% masterbatch and a 0.25% final concentration:
-
LDR = (% Dye in Masterbatch) / (% Dye in Final Product) = 20 / 0.25 = 80
-
This corresponds to a ratio of 1 part masterbatch to 79 parts virgin PET.
-
-
Set the gravimetric feeders to dose the virgin PET and masterbatch pellets into the extruder throat at the correct ratio.
-
-
Melt Extrusion & Spinning:
-
Set the extruder and spin pack temperature profile appropriate for the PET grade, typically rising to 285-295°C at the spinneret.
-
The molten, colored polymer is homogenized in the screw and pumped through the spinneret to form continuous filaments.[21]
-
-
Quenching & Drawing:
-
Cool the extruded filaments with a controlled flow of quenching air to solidify them.
-
Pass the filaments through a series of heated godet rollers rotating at increasing speeds. This drawing or stretching process aligns the polymer chains, which is essential for developing the required tenacity and dimensional stability in the final fiber.[22]
-
-
Winding:
-
Wind the final, drawn, colored fibers onto bobbins for collection.
-
Caption: Workflow for Dope Dyeing PET Fiber with Masterbatch.
Quality Control and Characterization
Rigorous testing is essential to validate that the incorporation of this compound meets color specifications without adversely affecting the fiber's physical properties.
| Parameter | Analytical Method | Purpose & Expected Outcome | Source(s) |
| Color Consistency | Spectrophotometry (CIELAB) | Quantify color coordinates (L, a, b) to ensure batch-to-batch consistency. The a (redness) value should be high and consistent. | [11][23] |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Measure melting (Tm) and glass transition (Tg) temperatures. No significant deviation from virgin PET is expected, indicating the dye does not alter the bulk polymer structure. | [24][25] |
| Mechanical Properties | Tensile Testing (e.g., ASTM D3822) | Measure tenacity, elongation at break, and modulus. The addition of the dye at typical concentrations should not significantly decrease the mechanical performance of the fiber. | [25][26][27] |
| Color Fastness | ISO 105-B02 (Light) / ISO 105-C06 (Wash) | Evaluate the resistance of the color to fading under light exposure and washing. Excellent fastness is expected due to the dye being locked within the polymer matrix. | [23] |
| Dispersion Quality | Microscopic Analysis | Examine thin cross-sections of the fiber under a microscope to check for undispersed dye agglomerates (specks), which would indicate poor mixing. | [18] |
Safety and Handling
When working with this compound and processing PET at high temperatures, adherence to safety protocols is mandatory.
-
Chemical Handling: this compound is a fine powder. Handle in a well-ventilated area, preferably within a fume hood, to minimize dust generation and inhalation.[14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a respirator if ventilation is inadequate.[14][28]
-
First Aid: In case of eye contact, flush immediately with plenty of water for at least 15 minutes.[14] For skin contact, wash with soap and water. If inhaled, move to fresh air.[28] In case of ingestion, seek immediate medical attention.[14]
-
Thermal Hazards: Melt processing of PET involves temperatures approaching 300°C. All personnel must be trained on the operation of high-temperature equipment and wear appropriate thermal protection.
Conclusion
This compound is a high-performance colorant exceptionally well-suited for the dope dyeing of PET fibers. Its inherent thermal stability, high tinting strength, and excellent fastness properties allow for the production of vibrant, durable, and consistently colored fibers.[10][29] By employing a well-controlled masterbatch production and fiber spinning process, as detailed in these protocols, researchers and manufacturers can achieve superior coloration results while leveraging the environmental and efficiency benefits of melt dyeing over traditional wet processing methods.
References
- Jinan Ogilvy Chemical Co., Ltd. (n.d.). This compound.
- Benchchem. (n.d.). The Technical Advantages of this compound: Heat Resistance and Light Fastness.
- Precise Color. (n.d.). China High reputation this compound PS PET PA PC ABS polyester.
- Ranbar. (n.d.). MACROLEX Red EG (this compound) – Perinone Dye for Plastics.
- Baoxu Chemical. (n.d.). MSDS this compound.
- Benchchem. (n.d.). An In-depth Technical Guide to the Thermal Stability and Degradation of this compound.
- Abstract Chemical via SpecialChem. (2018). ABSOPLAST this compound.
- Guidechem. (n.d.). This compound (cas 20749-68-2) SDS/MSDS download.
- Benchchem. (n.d.). Application Notes and Protocols for Incorporating this compound into PET and PS for Material Studies.
- Benchchem. (n.d.). This compound for PET Bottles: A High-Performance Dyeing Solution.
- Precise Color. (n.d.). China this compound / CAS 20749-68-2/71902-17-5 factory and manufacturers.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- ECHEMI. (n.d.). This compound SDS, 20749-68-2 Safety Data Sheets.
- JADECHEM (NINGBO) CO.,LTD. (n.d.). This compound.
- Hangzhou Mida Chemical Co.,Ltd. (n.d.). This compound.
- News. (2021). Technology And Equipment For Coloring Of Dope Before Spinning Of Polyester (solvent Carrier Type).
- ChemicalBook. (n.d.). This compound | 20749-68-2.
- MDPI. (n.d.). Analytical Methods for the Identification and Quantitative Determination of Wool and Fine Animal Fibers: A Review.
- DK Fiber. (2025). What is Dope Dyed Polyester Fiber?.
- Atlantis Headwear. (n.d.). Dope Dyeing | Sustainable Materials.
- Cangzhou Xincheng Weiye Chemical Co., Ltd. (n.d.). What is color masterbatch dyes this compound?.
- COWELL EXTRUSION. (2023). How Is Masterbatch Produced - Masterbatch Manufacturing Process.
- Google Patents. (2014). CN103709665A - PET color master batch and preparation method thereof.
- National Institutes of Health (NIH). (n.d.). Ecological and cleaner process for dyeing bicomponent polyester filaments (PET/PTT) using ecological carriers: analysis of dyeing performance.
- Dayglo Color Corporation. (n.d.). This compound.
- Kerke. (2025). PET Color Masterbatch Production: Comprehensive Guide for High-Quality Manufacturing and Equipment Optimization.
- Colby, R. H. (n.d.). Fiber Spinning from Polymer Solutions.
- Cangzhou Xincheng Weiye Chemical Co., Ltd. (n.d.). Supplying High temperature resistant dye this compound for polyester fiber.
- DiVA Portal. (2018). Chemical and physical changes in PET fibres due to exhaust dyeing.
- ResearchGate. (n.d.). The Mechanical Properties of PET Fiber Reinforced Concrete from Recycled Bottle Wastes.
- MDPI. (n.d.). A Comprehensive Review of The Effect of Various PET Fiber Percentages and Shapes on The Mechanical Properties of Concrete.
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Application Notes & Protocols: The Integration of Solvent Red 135 in High-Performance Coatings and Inks
Abstract and Executive Summary
Solvent Red 135 is a high-performance perinone-based solvent dye prized for its vibrant yellowish-red hue, exceptional thermal stability, and superior lightfastness.[1][2] These characteristics make it an indispensable colorant in demanding industrial applications, particularly in the formulation of durable coatings and high-quality printing inks.[3][4] Its robust chemical structure ensures long-term color stability under significant environmental stress, including high temperatures and prolonged UV exposure.[5] This document serves as a comprehensive technical guide for researchers and formulation chemists, providing an in-depth analysis of this compound's properties, detailed protocols for its incorporation into solvent-based coating and ink systems, and troubleshooting insights grounded in field expertise. The methodologies herein are designed to be self-validating, enabling users to achieve consistent, high-quality results.
Core Physicochemical and Performance Characteristics
A thorough understanding of this compound's fundamental properties is critical for successful formulation. The dye's performance is a direct result of its stable molecular architecture.[5]
Chemical Identity and Physical Properties
This compound is characterized by its high purity and consistent physical form, ensuring predictable behavior in formulations.[5][6] Key properties are summarized below.
| Property | Value | Source(s) |
| C.I. Name | This compound | [1][7] |
| C.I. Number | 564120 | [1][8] |
| CAS Number | 71902-17-5 / 20749-68-2 | [7][8] |
| Molecular Formula | C₁₈H₆Cl₄N₂O | [7][9] |
| Appearance | Yellowish-red powder | [10][11] |
| Melting Point | 318 °C | [8][10][12] |
| Heat Resistance | 300-320 °C | [7][10][13] |
| Light Fastness (Blue Wool Scale) | 7-8 (Excellent) | [2][10][13] |
| Acid/Alkali Resistance | Good (Rating of 5) | [2][9][13] |
Solubility Profile: The Key to Formulation
This compound is insoluble in water but exhibits solubility in a range of organic solvents commonly used in coatings and inks.[10][14] This non-polar character is fundamental to its application, allowing it to dissolve and integrate homogenously within hydrophobic resin systems.[5] The choice of solvent is paramount, as it not only dictates the dissolution of the dye but also influences the viscosity, drying time, and final film properties of the coating or ink.[15][16]
| Organic Solvent | Solubility at 20°C (g/L) | Source(s) |
| Dichloromethane | 0.3 | [8][12][13] |
| Methylbenzene (Toluene) | 0.6 | [8][12] |
| Acetone | 0.2 | [8][12][13] |
| Butyl Acetate | 0.2 | [8][12][13] |
| Ethanol | 0.1 | [8][12][13] |
Causality Note: The limited but sufficient solubility in these solvents is advantageous. It allows for the creation of concentrated stock solutions without excessive solvent use, while ensuring the dye remains fully solubilized in the final formulation, preventing issues like pigment agglomeration or loss of transparency.
Application in Industrial and Functional Coatings
In the coatings sector, this compound is used to impart a durable, vibrant red color to solvent-based systems, including automotive finishes and industrial paints.[3] Its primary function is to provide aesthetic appeal without compromising the physical integrity of the cured film.
Formulation Workflow and Causality
The successful incorporation of this compound into a coating system hinges on a systematic approach that ensures complete dissolution and uniform dispersion within the polymer matrix. The following diagram illustrates a validated workflow.
Caption: Workflow for preparing a this compound-based coating.
Protocol: Preparation of a PMMA-Based Functional Coating
This protocol details the formulation of a durable, transparent red coating using a Polymethyl Methacrylate (PMMA) binder, suitable for protective or decorative applications on various substrates.
Materials & Equipment:
-
This compound (C.I. 564120)
-
PMMA resin powder
-
Toluene and Acetone (analytical grade)
-
Magnetic stirrer and stir bars
-
Ultrasonic bath
-
Glass beakers and vials
-
Micropipettes or graduated cylinders
-
Substrates for coating (e.g., glass slides, metal panels)
Procedure:
-
Binder Solution Preparation (10% w/v PMMA in Toluene):
-
Accurately weigh 10 g of PMMA powder.
-
Measure 100 mL of Toluene and transfer to a 250 mL beaker with a magnetic stir bar.
-
Slowly add the PMMA powder to the Toluene while stirring continuously.
-
Cover the beaker with paraffin film to prevent solvent evaporation.
-
Continue stirring at room temperature until the PMMA is fully dissolved (this may take several hours). The resulting solution should be clear and viscous. Causality Note: Preparing the binder solution first ensures the polymer chains are fully uncoiled, creating a uniform matrix ready to accept the dye solution.
-
-
Dye Stock Solution Preparation (1 mg/mL in Acetone):
-
Accurately weigh 10 mg of this compound powder.
-
Transfer the dye to a 10 mL volumetric flask or a screw-cap vial.
-
Add 10 mL of Acetone.
-
Place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution. The solution should be a clear, intensely colored liquid with no visible particulates.[1] Causality Note: A concentrated stock solution allows for precise and uniform addition of the colorant. Using an ultrasonic bath overcomes the dye's relatively low solubility by providing the energy needed to break down micro-agglomerates.
-
-
Final Coating Formulation (Target: 0.5% dye w/w relative to PMMA):
-
This protocol targets a final concentration of 0.5% dye relative to the solid PMMA binder.
-
For every 10 mL of the 10% PMMA solution (which contains 1 g of PMMA), the target is 5 mg of this compound.
-
Using a micropipette, add 5 mL of the 1 mg/mL this compound stock solution to 10 mL of the PMMA binder solution.
-
Stir the mixture thoroughly for at least 30 minutes to ensure homogeneity.
-
-
Substrate Application and Curing:
-
Apply the final colored coating solution to a cleaned substrate using a suitable method (e.g., spin coating for thin films, dip coating for uniform coverage).
-
Allow the coated substrate to air dry in a dust-free environment for 10-15 minutes to allow the majority of the solvent to evaporate.
-
For enhanced film hardness and solvent removal, perform a soft bake in an oven at 60-80°C for 30-60 minutes.
-
Application in Solvent-Based Printing Inks
This compound is widely used in printing inks for applications like gravure and flexography, where it contributes to high-quality, vibrant, and fade-resistant printed materials.[3][6] Its compatibility with common ink resins and solvents is crucial for its effectiveness.[6]
Structure-Property Relationship
The performance of this compound is intrinsically linked to its molecular structure. The rigid, planar perinone core is the primary reason for its high thermal stability and chemical inertness, while the specific chromophore system is responsible for its vibrant color.
Caption: Relationship between the structure and properties of this compound.
Protocol: Formulation of a Model Gravure Ink
This protocol provides a foundational method for creating a red gravure ink suitable for printing on flexible packaging films.
Materials & Equipment:
-
This compound
-
Polyamide or Nitrocellulose resin
-
Solvent blend: Toluene (true solvent), Isopropyl Alcohol (co-solvent), Ethyl Acetate (diluent/viscosity modifier)[16]
-
High-speed disperser or shaker
-
Viscometer (e.g., Zahn cup)
Procedure:
-
Preparation of Dye Concentrate (Millbase):
-
In a mixing vessel, combine 10 parts (by weight) of this compound with 20 parts of Polyamide resin.
-
Slowly add 70 parts of Toluene while under moderate agitation.
-
Increase agitation speed (high-shear) and mix until all dye and resin are fully dissolved and uniformly dispersed. This concentrate is the foundation for the final ink. Causality Note: Creating a concentrated millbase ensures that the dye is fully wetted and deagglomerated, which is critical for achieving maximum color strength and preventing defects in the final print.
-
-
Let-Down and Viscosity Adjustment:
-
In a separate vessel, prepare the "let-down" vehicle by blending additional resin, solvents, and any necessary additives (e.g., plasticizers, slip agents).
-
Slowly add the dye concentrate to the let-down vehicle under constant, low-shear agitation until the desired color strength is achieved.
-
Adjust the final ink viscosity using a blend of Ethyl Acetate and Isopropyl Alcohol. The target viscosity will depend on the specific press and printing conditions (typically 15-25 seconds, Zahn Cup #2).[15] Causality Note: The solvent balance is critical. Toluene acts as the primary solvent for the resin. Ethyl Acetate helps control the evaporation rate for proper drying on a high-speed press, while Isopropyl Alcohol can improve substrate wetting and resin stability.[16][17]
-
-
Quality Control and Validation:
-
Measure the viscosity using a Zahn cup to ensure it meets the target specification.
-
Perform a drawdown on the target substrate (e.g., PET or BOPP film) to check for color accuracy, gloss, and uniformity.
-
The ink should be free of particulates and exhibit smooth flow.
-
References
- Enhancing Product Aesthetics: The Role of this compound in Coatings and Inks. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
- Application Notes and Protocols: this compound in Coatings and Thin-Film Research. (2025). Benchchem.
- The Essential Role of this compound in Printing Ink Formulations. (n.d.). MIT-IVY Industry Co., Ltd.
- This compound. (n.d.). Jinan Ogilvy Chemical Co., Ltd.
- The Technical Advantages of this compound: Heat Resistance and Light Fastness. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
- TDS this compound. (2017). Qingdao Sanhuan Colorchem CO.,LTD.
- This compound. (n.d.). Xcolor Pigment.
- TDS of this compound. (n.d.).
- This compound. (n.d.). Ningbo Kemi Chemicals Co.,Ltd.
- ABSOPLAST this compound. (2018). Abstract Chemical - SpecialChem.
- This compound Premium Industrial Dye
- Ink Dye this compound. (2025). Sunrise.
- Solvent dye red 135(EG), CAS 20749-68-2 mfg. (n.d.). Baoxu Chemical.
- This compound|CAS NO.20749-68-2, 71902-17-5|Macrolex Red EG. (n.d.). IRO Group Inc.
- This compound Manufacturer. (n.d.). RSDC Industries Pvt. Ltd.
- The Chemistry Behind Color: Understanding this compound's Performance. (2025). MIT-IVY Industry Co., Ltd.
- This compound Dyes | 71902-17-5/20749-68-2. (n.d.).
- This compound | 20749-68-2. (n.d.). ChemicalBook.
- This compound. (n.d.). L COLOR.
- Dimacolor solvent dyes, Solvent Red EG, this compound. (n.d.). Dimacolor.
- China this compound-Transparent Red Eg (S. R 135) factory and manufacturers. (n.d.). WellDone.
- This compound | High-Purity Solvent Dye. (n.d.). Benchchem.
- C.I. This compound. (n.d.). PubChem - NIH.
- Substitution of solvents in printing inks. (2018). Danish Environmental Protection Agency.
- This compound SDS, 20749-68-2 Safety D
- China this compound (Transparent Red Eg) for Plastic factory and manufacturers. (n.d.). Presol.
- An In-depth Technical Guide to the Solubility of this compound in Common Organic Solvents. (2025). Benchchem.
- Organic Pigments for Solvent-Based Inks. (2022). JECO Pigment China.
- Choosing the Right Solvent Red Dye: A Guide for Manufacturers. (n.d.). MIT-IVY Industry Co., Ltd.
- Sudarshan Chemical Industries Limited. (n.d.). Sudarshan.
- Characteristics of Solvent-Based Gravure Inks and Their Relationship with Printing. (2024). iSuoChem.
- solvent ink for gravure printing. (2023). Kinderway Packaging.
- The choice of common solvent in gravure printing ink. (2016). Wanmey Ink.
- How do you solve problems with gravure ink formul
- Plasma-Polymerized Polystyrene Coatings for Hydrophobic and Thermally Stable Cotton Textiles. (n.d.). MDPI.
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Dissolving Solvent Red 135: An Application Guide for Laboratory Professionals
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of Solvent Red 135 for various laboratory applications. The protocols and insights herein are grounded in established chemical principles and practical field experience to ensure reliable and reproducible results.
Introduction to this compound
This compound is a yellowish-red solvent dye belonging to the perinone class of compounds.[1] It is characterized by its high heat resistance, excellent light fastness, and strong tinting strength.[1][2] Chemically, it is an amino ketone that presents as a bright red powder.[3][4] While it is insoluble in water, it exhibits solubility in a range of organic solvents.[2][3][4] These properties make it a valuable colorant in the plastics industry, particularly for polymers like polystyrene (PS), polyethylene terephthalate (PET), polycarbonate (PC), and acrylonitrile butadiene styrene (ABS).[2][5] In a laboratory setting, proper dissolution is the foundational step for a multitude of applications, from creating colored polymer films to preparing standards for analytical testing.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for selecting the appropriate dissolution strategy.
| Property | Value | Source |
| C.I. Name | This compound | [1] |
| CAS Number | 20749-68-2, 71902-17-5 | [1] |
| Chemical Class | Perinone | [1] |
| Appearance | Yellowish-red powder | [1][2] |
| Molecular Formula | C₁₈H₆Cl₄N₂O | [6] |
| Molecular Weight | 408.06 g/mol | [7] |
| Melting Point | ~318 °C | [1][2] |
| Heat Resistance (in PS) | Up to 300 °C | [1][2] |
| Light Fastness (in PS) | Grade 8 (Superior) | [1][2] |
| Water Solubility | Insoluble | [2][3][4] |
Solvent Selection and Solubility Profile
The choice of solvent is the most critical factor in the successful dissolution of this compound. Its non-polar nature dictates its affinity for organic solvents.[8] The following table summarizes the quantitative solubility in common laboratory solvents.
| Organic Solvent | Chemical Formula | Solubility at 20°C (g/L) | Source |
| Methylbenzene (Toluene) | C₇H₈ | 0.6 | [3][5][9] |
| Dichloromethane (DCM) | CH₂Cl₂ | 0.3 | [3][5][9] |
| Acetone | C₃H₆O | 0.2 | [3][5][9] |
| Butyl Acetate | C₆H₁₂O₂ | 0.2 | [3][5] |
| Ethyl Alcohol (Ethanol) | C₂H₅OH | 0.1 | [3][5][9] |
| Chloroform | CHCl₃ | Soluble (qualitative) | [2][3][4] |
Expert Insight: While Toluene and Dichloromethane exhibit the highest solubility, the selection of a solvent should also be guided by the specific application, compatibility with other materials in the formulation, and safety considerations. For instance, in solvent casting of polymer films, the solvent's volatility and its ability to dissolve the polymer matrix are equally important.
Laboratory Dissolution Protocols
The following protocols provide step-by-step guidance for preparing this compound solutions. It is imperative to adhere to all safety precautions outlined in the Safety Data Sheet (SDS), including the use of personal protective equipment (PPE) such as chemical safety goggles, gloves, and working within a chemical fume hood.[7][10]
Protocol 1: Preparation of a Stock Solution
This protocol is suitable for creating a concentrated stock solution that can be diluted for various applications.
Materials:
-
This compound powder
-
Selected organic solvent (e.g., Toluene, Dichloromethane, or Chloroform)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Initial Solvent Addition: Transfer the powder to a volumetric flask. Add approximately half of the final desired volume of the chosen solvent.
-
Dissolution: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the mixture until the powder is completely dissolved. Gentle heating may be employed to expedite dissolution, but care must be taken to avoid solvent evaporation and potential degradation if the temperature is too high.
-
Final Volume Adjustment: Once the dye is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Store the stock solution in a tightly sealed, light-resistant container to prevent solvent evaporation and photodegradation.
Protocol 2: Dissolution for Polymer Film Casting
This protocol details the incorporation of this compound into a polymer solution for creating colored films.
Materials:
-
Polymer (e.g., Polystyrene, PET)
-
This compound stock solution (prepared as in Protocol 1) or powder
-
Appropriate solvent for the polymer (e.g., Toluene or Chloroform for PS; a mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for PET)[1]
-
Beaker or flask
-
Magnetic stirrer and stir bar
Procedure:
-
Polymer Dissolution: Dissolve the polymer in the chosen solvent to the desired concentration (e.g., 10-20% w/v).[1] This may require prolonged stirring.
-
Dye Addition:
-
From Stock Solution: Add the calculated volume of the this compound stock solution to the polymer solution to achieve the target color concentration.
-
From Powder: If adding directly, weigh the appropriate amount of this compound powder and add it to the polymer solution.
-
-
Homogenization: Stir the final solution until the dye is uniformly dispersed, resulting in a homogenous colored polymer solution.[1]
Causality Behind Experimental Choices: The use of a stock solution is often preferred as it allows for more accurate and reproducible dosing of the dye into the polymer matrix. When working with PET, a co-solvent system like TFA/DCM is necessary due to PET's high chemical resistance.[1]
Visualization of the Dissolution Workflow
The following diagrams illustrate the decision-making process and procedural flow for dissolving this compound.
Caption: Decision workflow for dissolving this compound.
Caption: Experimental workflow for preparing colored polymer solutions.
Safety and Handling
This compound is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[7][10] There are also potential risks of irreversible effects.[7][10]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, compatible gloves, and a lab coat.[7]
-
Engineering Controls: All handling of this compound powder and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
First Aid:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes.[7]
-
Skin: Wash the affected area thoroughly with soap and water.[7]
-
Ingestion: If the individual is conscious, provide 2-4 cupfuls of milk or water.[7]
-
Inhalation: Move the individual to fresh air.[7]
-
In all cases of significant exposure, seek immediate medical attention.[7]
-
-
Disposal: Dispose of waste this compound and its solutions in accordance with institutional and local regulations for chemical waste.[10] Label waste containers clearly.[10]
Conclusion
The successful dissolution of this compound is a straightforward process when guided by an understanding of its solubility characteristics and adherence to proper laboratory techniques. By selecting the appropriate solvent and following the detailed protocols, researchers can prepare homogenous solutions suitable for a wide array of applications, from fundamental materials science research to the development of colored polymeric materials. The paramount importance of safety cannot be overstated, and all handling should be performed with the necessary precautions.
References
- Benchchem. (n.d.). Application Notes and Protocols for Incorporating this compound into PET and PS for Material Studies.
- Jinan Ogilvy Chemical Co., Ltd. (n.d.). This compound.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of this compound in Common Organic Solvents.
- CymitQuimica. (n.d.). CAS 20749-68-2: this compound.
- ChemicalBook. (n.d.). This compound Chemical Properties,Uses,Production.
- PubChem - NIH. (n.d.). C.I. This compound.
- The Chemistry Behind Color: Understanding this compound's Performance. (2025).
- China this compound-Transparent Red Eg (S. R 135) factory and manufacturers. (n.d.).
- Macrolex Red EG. (n.d.). This compound|CAS NO.20749-68-2, 71902-17-5.
- Baoxu Chemical. (n.d.). MSDS this compound.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- China this compound / CAS 20749-68-2/71902-17-5 factory and manufacturers. (n.d.).
- World dye variety. (2012). This compound.
- Guidechem. (n.d.). This compound (cas 20749-68-2) SDS/MSDS download.
- ECHEMI. (n.d.). This compound SDS, 20749-68-2 Safety Data Sheets.
- Benchchem. (n.d.). Technical Support Center: Quantitative Analysis of this compound.
- ECHEMI. (n.d.). 20749-68-2, this compound Formula.
- Google Patents. (n.d.). CN101508849A - A kind of preparation method of this compound.
- What is the preparation method of this compound and how to determine its impurities?. (n.d.).
- What is the use of this compound?. (2019).
- Benchchem. (n.d.). Proper Disposal of this compound: A Step-by-Step Guide for Laboratory Professionals.
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Application Notes & Protocols: Determining the Optimal Concentration of Solvent Red 135 in Polystyrene
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and professionals in materials science and drug development to determine the optimal concentration of Solvent Red 135 for coloring polystyrene (PS). This compound is a high-performance perinone-based dye valued for its brilliant yellowish-red hue, exceptional thermal stability, and superior lightfastness, making it highly suitable for amorphous polymers like polystyrene.[1][2][3] This document elucidates the critical relationship between dye concentration and the final properties of the colored polymer, offering detailed protocols for incorporation, characterization, and validation. The methodologies described herein are designed to ensure reproducible and reliable outcomes, enabling the precise achievement of desired color characteristics without compromising the mechanical or thermal integrity of the polystyrene matrix.
Introduction to this compound and Polystyrene Coloration
2.1 Properties of this compound
This compound (C.I. 564120) is an oil-soluble dye widely used for coloring a variety of plastics, including polystyrene (PS), HIPS, ABS, PMMA, and PET.[4][5][6] Its chemical structure lends it remarkable stability, which is a prerequisite for high-temperature processing methods common to polymers.[7] In polystyrene, it exhibits heat resistance up to 300°C and a lightfastness rating of Grade 8, the highest achievable grade, indicating superior resistance to fading upon light exposure.[1][3][8] Being a solvent dye, it dissolves within the polymer matrix on a molecular level, resulting in a transparent coloration.[9][10] This is distinct from pigments, which are dispersed as solid particles and typically produce an opaque effect.[11]
2.2 Polystyrene as a Matrix
Polystyrene is an amorphous polymer with a high glass transition temperature (Tg) of approximately 98-100°C.[9] This amorphous nature is advantageous for solvent dyes, as the dye molecules become entrapped within the polymer's molecular chains. Below the Tg, molecular movement is highly restricted, which significantly minimizes the risk of dye migration—the process where colorants move to the surface of the plastic part.[9][12][13] This inherent compatibility makes the combination of polystyrene and this compound a stable and reliable system for achieving vibrant, long-lasting color.
Principles of Concentration Selection
The concentration of this compound directly influences the color intensity (tinting strength), transparency, and potentially the mechanical properties of the final polystyrene product. The selection of an appropriate concentration is a balance between achieving the desired aesthetic and maintaining the functional performance of the polymer.[11][14]
-
For Transparent Applications: A low concentration is required. The goal is to achieve the desired hue without significantly scattering light.
-
For Translucent/Opaque Applications: Higher concentrations are used, often in combination with a light-scattering agent like titanium dioxide (TiO₂). The dye provides the color, while the scattering agent provides opacity.[15]
A general dosage for achieving a transparent tone is between 0.02% and 0.05% by weight.[15] For opaque shades, the concentration is typically around 0.1%.[15] It is generally recommended to keep colorant levels below 1-2% to avoid negatively impacting the polymer's original properties, such as ductility and impact resistance.[11]
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| C.I. Name | This compound | [1][2] |
| CAS Number | 20749-68-2, 71902-17-5 | [2][16][17] |
| Chemical Class | Perinone | [18] |
| Appearance | Yellowish-red powder | [1][6] |
| Melting Point | ~318°C | [1][3] |
| Heat Resistance (in PS) | Up to 300°C | [1][3][8] |
| Light Fastness (in PS) | Grade 8 (Superior) | [1][2][3] |
| Migration Resistance (in PS) | Grade 3-5 (Good to Excellent) | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like acetone, chloroform. |
Experimental Workflow for Concentration Optimization
The following diagram outlines a systematic approach to determining the ideal concentration of this compound for a specific polystyrene application. This workflow ensures that all critical parameters are considered, leading to a validated and reproducible coloring process.
Caption: Workflow for Optimizing this compound Concentration.
Detailed Experimental Protocols
Two primary methods are employed for incorporating this compound into polystyrene: melt compounding and solvent casting.[1]
5.1 Protocol 1: Incorporation by Melt Compounding
This method is standard for producing bulk-colored pellets for processes like injection molding or extrusion.
-
Materials & Equipment:
-
Polystyrene resin (General Purpose or High Impact)
-
This compound powder
-
Laboratory-scale twin-screw extruder
-
Gravimetric or volumetric feeder
-
Water bath and pelletizer
-
Drying oven
-
-
Step-by-Step Procedure:
-
Drying (Recommended): Although PS is not highly hygroscopic, drying the resin for 1-2 hours at 70-80°C is good practice to prevent surface defects.[1]
-
Pre-mixing: Accurately weigh the PS resin and this compound powder to achieve the desired concentrations (e.g., 0.02%, 0.05%, 0.1%, 0.2% by weight). Tumble-mix the components thoroughly for 10-15 minutes to ensure a homogenous pre-blend.
-
Extruder Setup: Set the temperature profile for the twin-screw extruder. A typical profile for polystyrene is:
-
Feed Zone: 180-200°C
-
Compounding Zones: 200-220°C
-
Die: 210-230°C[1]
-
-
Compounding: Set the screw speed (e.g., 100-300 rpm). Calibrate the feeder and introduce the pre-mixed material into the extruder. The molten, colored polymer will be homogenized by the shearing action of the screws.
-
Extrusion and Pelletizing: Extrude the colored polystyrene strand into a cooling water bath. Feed the cooled, solidified strand into a pelletizer to produce colored pellets.
-
Post-Drying: Dry the pellets to remove surface moisture before subsequent processing or analysis.
-
5.2 Protocol 2: Incorporation by Solvent Casting
This method is ideal for preparing thin films with a highly uniform dye dispersion, often used for analytical or optical studies.
-
Materials & Equipment:
-
Step-by-Step Procedure:
-
Polymer Dissolution: Prepare a polystyrene solution by dissolving a known weight of PS resin in a suitable solvent (e.g., 10% w/v solution). Stir until the polymer is fully dissolved.
-
Dye Addition: Prepare a stock solution of this compound in the same solvent. Add the required volume of the dye stock solution to the polymer solution to achieve the target concentration. Stir until the final solution is homogeneous.[1]
-
Casting: Place a clean, dry glass substrate on a leveling table. Pour the colored polymer solution onto the substrate. The volume poured will determine the final film thickness.
-
Drying: Cover the cast film (e.g., with a watch glass with small openings) to allow for slow solvent evaporation at room temperature. This prevents bubble formation and ensures a uniform film.[1]
-
Final Drying: Once the film appears solid, transfer it to a vacuum oven and dry at a temperature below the Tg of polystyrene (e.g., 80°C) to remove all residual solvent.[1]
-
Film Removal: Carefully peel the dried film from the substrate for analysis.
-
Characterization and Validation Protocols
6.1 Protocol 3: Colorimetric Analysis
Quantitative color measurement is essential for ensuring consistency. The CIELAB color space is the standard for this analysis.
-
Equipment: Spectrophotometer or colorimeter.
-
Procedure:
-
Calibrate the instrument using standard white and black tiles.
-
Measure the L, a, and b* values of the colored polystyrene samples (either molded plaques from Protocol 1 or films from Protocol 2).
-
L * represents lightness (0=black, 100=white).
-
a * represents the red/green axis (+a* is red, -a* is green).
-
b * represents the yellow/blue axis (+b* is yellow, -b* is blue).
-
-
Analysis: As the concentration of this compound increases, the L* value should decrease (darker), while the a* (redness) and b* (yellowness) values should increase.[1] Plot these values against concentration to establish a predictable color curve.
-
6.2 Protocol 4: Migration Resistance Test
This protocol assesses the stability of the dye within the polymer matrix.
-
Procedure:
-
Place a sample of the colored polystyrene in direct contact with an uncolored, plasticized PVC or white cotton cloth.[12]
-
Apply uniform pressure to the assembly (e.g., between two glass plates).
-
Place the assembly in an oven at an elevated temperature (e.g., 60°C) and high humidity (e.g., 95%) for 24 hours.[12]
-
After the test period, visually inspect the white material for any color transfer. The degree of staining indicates the migration tendency.
-
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Color Streaks or Specks | - Incomplete dissolution of the dye. - Poor dispersion during melt compounding. - Contamination. | - Ensure dye is fully dissolved in solvent casting. - Increase mixing time or screw speed in the extruder. - Use a masterbatch instead of pure powder for better dispersion.[11] |
| Dye Migration / Bleeding | - Concentration exceeds the saturation solubility of the dye in the polymer. - Use in a polymer with a low Tg (not typical for PS). | - Reduce the dye concentration. A general upper limit is 1-2%.[14] - Ensure the correct polymer grade is being used. |
| Change in Mechanical Properties | - High colorant loading can act as a contaminant, affecting polymer chains.[21] | - Lower the dye concentration. - Perform mechanical tests (e.g., tensile, impact) to confirm that properties remain within specification.[1] |
| Color Fading | - Degradation of the dye due to excessive processing temperatures. - Poor light stability (unlikely with this compound). | - Ensure processing temperatures do not exceed the 300°C stability limit for the dye in PS.[1][7] - Verify the dye is C.I. This compound from a reputable source. |
References
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XCWY Chem. (n.d.). This compound, Transparent Red EG. [Link]
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LookChem. (n.d.). China this compound-Transparent Red Eg (S. R 135) factory and manufacturers. [Link]
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Crownpigment. (n.d.). This compound|CAS NO.20749-68-2, 71902-17-5|Macrolex Red EG. [Link]
-
Xcolor Pigment. (n.d.). This compound. [Link]
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Solvent Dyes Trader. (n.d.). FAQ. [Link]
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Dynamic Color & Chemical. (n.d.). This compound Manufacturers in Mumbai, India. [Link]
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Alan Chemical Industries LTD. (n.d.). This compound Manufacturers and suppliers. [Link]
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Cangzhou Xincheng Weiye Chemical Co., Ltd. (2020). Application characteristics of solvent dyes in plastics coloring. [Link]
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Sanhuan Colorchem. (2017). TDS this compound. [Link]
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L COLOR. (n.d.). This compound. [Link]
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Meghmani. (n.d.). TDS of this compound. [Link]
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Jinan Ogilvy Chemical Co., Ltd. (n.d.). This compound. [Link]
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ManufacturingTomorrow. (2018). How Colorants Affect Plastic Characteristics. [Link]
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MDPI. (2023). Evaluating Processing Parameter Effects on Polymer Grades and Plastic Coloring. [Link]
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ResearchGate. (2011). Encapsulation of Hydrophobic Dyes in Polystyrene Micro- and Nanoparticles via Swelling Procedures. [Link]
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PubMed. (2011). Encapsulation of hydrophobic dyes in polystyrene micro- and nanoparticles via swelling procedures. [Link]
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LC Rapid. (2020). How The Plastic Properties Are Affected By The Colorant. [Link]
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First Source Worldwide. (2017). What Is Migration Of Color And Why Should It Be Minimized. [Link]
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Cangzhou Xincheng Weiye Chemical Co., Ltd. (2019). What is the use of this compound?. [Link]
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Retlaw Industries. (2021). Black, Red, or Grey: How Color Affects Plastic Properties. [Link]
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ResearchGate. (2009). Study of the solubility and stability of polystyrene wastes in a dissolution recycling process. [Link]
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Cangzhou Xincheng Weiye Chemical Co., Ltd. (n.d.). Supplying High temperature resistant dye this compound for polyester fiber. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Solvent Red 135 Dispersion in Polycarbonate
Welcome to our dedicated technical support guide for researchers, scientists, and engineers working with Solvent Red 135 in polycarbonate (PC) applications. This resource is designed to provide expert insights and actionable solutions to common challenges encountered during the coloring process. Our goal is to move beyond simple procedural steps, offering a deep dive into the causality behind experimental choices to help you achieve consistent, high-quality results.
Section 1: Understanding the Core Challenge (FAQs)
This section addresses the fundamental questions regarding this compound and its interaction with polycarbonate.
Q1: What is this compound and why is it a preferred colorant for polycarbonate?
A1: this compound (C.I. 564120) is a high-performance perinone-based solvent dye known for its vibrant, yellowish-red shade.[1][2] It is highly valued for coloring engineering plastics like polycarbonate due to its exceptional technical properties, including:
-
High Thermal Stability: It can withstand the high processing temperatures required for polycarbonate (up to 340°C) without significant degradation, ensuring color integrity throughout injection molding or extrusion.[3][4][5]
-
Excellent Lightfastness: Products colored with this compound exhibit strong resistance to fading upon exposure to UV and ambient light, making it suitable for durable goods.[1][3]
-
Good Solubility: It is designed to be soluble in the polymer melt, which should ideally result in a transparent, molecularly dispersed coloration.[6][7]
Q2: I'm observing specks, streaks, and color inconsistency in my final product. Is this a dispersion issue?
A2: Yes, these are classic indicators of poor colorant dispersion. Good dispersion is characterized by the uniform distribution of colorant particles throughout the polymer matrix.[8] When dispersion is inadequate, you may encounter:
-
Specks or Black Spots: These are often caused by agglomerates of dye that have not been sufficiently broken down or undissolved particles of dye due to its high melting point (~318°C).[8][9]
-
Streaks: This typically indicates that the colorant has not been distributed evenly within the melt flow.[8]
-
Color Inconsistency (dE* variation): Poor dispersion leads to batch-to-batch variations in color, as the tinting strength of the dye is not being maximized.[10][11]
Q3: What makes dispersing this compound in polycarbonate uniquely challenging?
A3: The primary challenges stem from the inherent properties of both the dye and the polymer:
-
High Melt Viscosity of Polycarbonate: PC possesses a very high viscosity at its processing temperatures. This makes it difficult for mechanical shear forces to effectively break down and distribute colorant agglomerates.[8][12]
-
High Melting Point of this compound: The dye's melting point of approximately 318°C is near the upper range of typical PC processing temperatures.[13] If the processing temperature is not sufficiently high or residence time is too short, the dye may not fully melt and dissolve, leading to particles that appear as dispersion defects.[9]
Q4: You mentioned "dispersion" and "dissolution." What is the difference in the context of this compound?
A4: This is a crucial distinction. While pigments are insoluble and are broken down into fine particles (dispersion), solvent dyes are intended to dissolve completely in the polymer (dissolution).[14] For this compound, the issue is often a hybrid of these two phenomena. Initially, the dye powder must be deagglomerated and distributed (dispersed) into the melt. Subsequently, it must fully melt and dissolve to achieve a transparent, molecular coloration. The "dispersion problems" seen are often due to incomplete dissolution, where unmelted particles remain.
Section 2: Troubleshooting Guide: Process Parameter Optimization
Optimizing your processing conditions is the first and most critical step in resolving dispersion issues. The interplay between temperature, shear, and residence time governs the quality of the final color.[10][15]
Q5: How do my extruder's temperature settings impact dispersion quality?
A5: Temperature is a double-edged sword. A higher melt temperature reduces the polycarbonate's viscosity, which can hinder the transmission of shear forces needed to break up agglomerates.[8][12] However, a sufficiently high temperature is essential to ensure the complete melting and dissolution of this compound.[5]
Expert Recommendation: Employ a reverse temperature profile in your extruder. A lower temperature (and thus higher viscosity) in the initial zones will generate higher shear to effectively break apart dye agglomerates. The temperature can then be increased in the later zones to ensure full dissolution before the die.[8]
Q6: What is the role of screw speed and shear rate in improving dispersion?
A6: Higher screw speeds increase the shear rate, which is the primary mechanism for breaking down colorant agglomerates.[10][16] An optimal screw speed provides sufficient mechanical energy for deagglomeration without causing excessive polymer degradation. Studies have shown that a central screw speed (e.g., 750 rpm) can yield better dispersion than lower or higher speeds, which might not provide enough shear or could increase temperature excessively due to friction.[11]
Q7: Can the extruder feed rate affect my color consistency?
A7: Absolutely. The feed rate directly influences the residence time of the material in the extruder. A lower feed rate increases residence time, allowing more time for melting, mixing, and dissolution. It's a balance; while a longer residence time is beneficial for dispersion, it can increase the risk of thermal degradation of the polymer. An optimized feed rate ensures adequate mixing without compromising material properties.[15]
Table 1: Recommended Processing Parameter Adjustments for Improved Dispersion
| Parameter | Problem Indication | Recommended Action | Rationale |
| Temperature Profile | Specks, poor color strength | Implement a reverse temperature profile. Start cooler at the feed zone (e.g., 260-280°C) and increase towards the die (e.g., up to 340°C).[5][8] | Maximizes shear in the high-viscosity early stages for deagglomeration and ensures complete melting later. |
| Screw Speed (RPM) | Streaks, inconsistent color | Increase screw speed moderately (e.g., from 700 to 750 RPM).[11] | Enhances shear forces to break down agglomerates and improve distributive mixing. |
| Shear Force | Persistent agglomerates | Utilize a screw design with more mixing elements or kneading blocks. | Increases the mechanical energy input for deagglomeration, which is crucial for high-viscosity PC.[10] |
| Feed Rate | Color variation between runs | Optimize for a consistent residence time. Avoid running the extruder at its maximum output. | Ensures that every particle of dye is exposed to sufficient heat and shear for a consistent duration.[15] |
Diagram: Logic of Process Optimization
This diagram illustrates the relationship between key processing variables and their impact on the dispersion process.
Caption: Interplay of processing parameters and their effect on dispersion stages.
Section 3: Troubleshooting Guide: Formulation and Material Strategies
If process optimization alone is insufficient, modifying the formulation can provide a robust solution.
Q8: When should I use a dispersing agent, and what kind?
A8: A dispersing agent should be considered when you have optimized processing conditions but still face issues with agglomerates. These additives work by improving the wetting of the dye particles and preventing them from re-agglomerating.[17][18] For polycarbonate, common choices include:
-
Metal Soaps (e.g., Zinc Stearate): Cost-effective options that aid in initial pigment dispersion.[14]
-
Waxes (e.g., Ethylene Bis-stearamide - EBS): Help to wet the dye surface and can improve melt flow.[14]
-
Polymeric Dispersants: These are more advanced additives with anchor groups that bind to the particle surface and polymeric chains that provide steric stabilization.[18][19]
Q9: What is a masterbatch, and how can it resolve my dispersion problems?
A9: A masterbatch (or color concentrate) is the most reliable method for achieving excellent dispersion. In this approach, a high concentration of this compound is pre-dispersed into a compatible carrier resin (ideally polycarbonate itself) using specialized high-shear compounding equipment.[4][7] This concentrate is then let down into the main batch of polycarbonate during final processing.
Advantages of Using a Masterbatch:
-
Superior Dispersion: The dye is subjected to far higher shear forces during masterbatch production than in a standard extruder.[11]
-
Improved Consistency: Eliminates batch-to-batch variation associated with adding raw dye powder.
-
Cleaner Handling: Reduces dust and improves industrial hygiene.[20]
Q10: Can the grade of polycarbonate impact dispersion?
A10: Yes. The Melt Flow Index (MFI) or melt viscosity of the polycarbonate grade is a significant factor. A lower MFI (higher viscosity) resin will generate more shear at a given screw speed, which can aid in deagglomeration.[12] Conversely, a higher MFI (lower viscosity) resin may require higher screw speeds or more aggressive mixing elements to achieve the same level of dispersion. When blending different PC grades, ensure they are compatible to avoid rheological inconsistencies that affect color uniformity.[10]
Section 4: Advanced Techniques and Analytical Protocols
For in-depth analysis and lab-scale development, the following protocols are recommended.
Q11: What is the principle behind ultrasonic dispersion, and is it applicable?
A11: Ultrasonic dispersion uses high-frequency sound waves to create intense cavitation in a liquid.[21] The rapid formation and collapse of microscopic bubbles generate powerful localized shockwaves that can effectively break apart particle agglomerates.[22] This technique is highly effective for preparing liquid color dispersions or for lab-scale studies to deagglomerate dye powder in a carrier fluid before incorporation into the polymer. It can significantly reduce particle size and improve the exhaustion rate of the dye.[22][23]
Experimental Protocol 1: Preparation of a Liquid Color Dispersion
This protocol is suitable for lab-scale experiments where a liquid colorant is added to the polymer melt.
Objective: To prepare a stable, finely dispersed liquid concentrate of this compound.
Materials:
-
This compound powder
-
Dispersing agent (e.g., a saturated fatty acid ester or silicone oil)[24]
-
Low-power bath sonicator or high-power ultrasonic probe
-
Beaker, magnetic stirrer, and stir bar
Procedure:
-
Select a Carrier: Choose a dispersing agent that is thermally stable at polycarbonate processing temperatures and compatible with the polymer.[24]
-
Initial Mixing: In a beaker, add the desired amount of this compound to the liquid carrier (e.g., a 10-20% dye loading).
-
Pre-dispersion: Place the beaker on a magnetic stirrer and mix at a moderate speed for 15-20 minutes to wet the dye powder.
-
Ultrasonication:
-
Place the beaker into an ultrasonic bath for 30-60 minutes. Monitor for any significant temperature increase.
-
Alternatively, for higher energy, use an ultrasonic probe directly in the mixture. Operate in pulsed mode (e.g., 5 seconds on, 10 seconds off) for 10-15 minutes to prevent overheating.
-
-
Stability Check: After sonication, allow the dispersion to sit for 1 hour. Observe for any signs of settling or reagglomeration. A stable dispersion will remain uniform.
-
Application: The resulting liquid dispersion can be metered into the extruder feed throat using a precision pump.
Experimental Protocol 2: Microscopic Evaluation of Dispersion Quality
Objective: To visually assess the quality of this compound dispersion in a molded polycarbonate part.
Materials:
-
Molded polycarbonate sample (a thin plaque or film is ideal)
-
Microtome or sharp razor blade
-
Optical microscope with transmitted light capability
-
Glass slides and cover slips
-
Immersion oil (optional, for high magnification)
Procedure:
-
Sample Preparation: Carefully cut a very thin cross-section (10-20 µm) from the molded part using a microtome. If a microtome is not available, a thin shaving can be attempted with a new, sharp razor blade.
-
Mounting: Place the thin section onto a clean glass slide. Add a drop of immersion oil if needed and place a cover slip over the sample.
-
Microscopy:
-
Place the slide on the microscope stage.
-
Begin viewing at low magnification (e.g., 100x) using transmitted light to get an overview of the color uniformity.
-
Increase magnification (400x or higher) to inspect for individual defects.
-
-
Analysis: Look for the following:
-
Agglomerates: Dark, dense clusters of colorant that are significantly larger than the desired particle size.[11]
-
Streaks: Elongated regions of high colorant concentration.
-
Overall Uniformity: Assess the evenness of the background color.
-
-
Quantification (Optional): Use image analysis software to count the number and measure the size of agglomerates per unit area. This provides a quantitative metric to compare different processing conditions or formulations.[11]
Diagram: Dispersion Quality Assessment Workflow
Caption: Step-by-step workflow for evaluating colorant dispersion in polycarbonate.
Section 5: Summary Troubleshooting Chart
| Observed Problem | Probable Cause(s) | Recommended Solutions |
| Visible Specks/Black Dots | 1. Incomplete dissolution of dye.[9]2. Agglomerates not broken down.[11] | 1. Increase temperature in the final extruder zones.2. Increase shear rate (higher RPM) or use a more aggressive screw design. |
| Color Streaking | 1. Poor distributive mixing.2. Inconsistent feed of colorant. | 1. Increase residence time (lower feed rate).2. Use a masterbatch for consistent dosing.[7] |
| Low Color Strength | 1. Poor deagglomeration.2. Insufficient dye loading. | 1. Optimize shear and temperature profile.2. Use a dispersing agent to maximize tinting efficiency.[17] |
| Batch-to-Batch Inconsistency | 1. Variation in processing parameters.2. Inconsistent addition of raw dye. | 1. Standardize and lock processing parameters.2. Switch from raw dye to a high-quality masterbatch.[16] |
References
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Bartholomey, E. (n.d.). An Overview of Surface Treatments for Pigments and Powders. Kobo Products.
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How Coloring Plastics Affects Secondary Processes. (n.d.). SpecialChem.
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Morecroft, A. S., & Bailey, J. V. (1970). U.S. Patent No. 3,507,951. U.S. Patent and Trademark Office.
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Surface Treatment of Pigments. (2021, September 13). Lankem.
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Plastics Coloration: Role of Additives, Selection Tips, & Applications. (2024, September 26). SpecialChem.
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Disperse Dyeing: The Core Technique for Polyester Fabric Coloring. (2025, May 1). Textile Apex.
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AlSadi, J. (2017). Color Mismatch in Compounding of Polycarbonate Composition: Processing Parameters and Pigment Dispersion Effects. Journal of Materials and Environmental Science, 8(11), 4057-4067.
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AlSadi, J., & Al-Jedah, Z. (2022). Box–Behnken Design for Polycarbonate-Pigment Blending: Applications and Characterization Techniques. Polymers, 14(22), 4899.
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ABSOPLAST this compound. (2018, December 19). SpecialChem.
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Lee, J. J., & Kim, J. P. (2001). Effect of Ultrasound on Disperse Dye Particle Size. Textile Research Journal, 71(8), 693-697.
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The Technical Advantages of this compound: Heat Resistance and Light Fastness. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
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Al-sadi, J. (2017). Study on Effect of Dispersion and Processing Parameters in Microscopically Evaluated Colour of Plastic Grade. AIP Conference Proceedings, 1896(1), 130002.
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Pigment Surface Treatment: Impact on Plastics, Coatings & Inks. (n.d.). Ranbar.
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Why Use Additive Dispersions?. (n.d.). Polyblend UK.
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Hossain, M. (2021, March 6). Disperse Dyes: Properties, Classification, Dyeing & Printing Method. Textile Learner.
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Koyama, T., et al. (1992). U.S. Patent No. 5,116,547. U.S. Patent and Trademark Office.
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Alsadi, J. (2021). Effect of Additives on Coloring Plastics. ResearchGate.
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Pigment Dispersion Techniques. (n.d.). Scribd.
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Introduction of this compound/transparent red EG for color masterbatch. (2020, October 20). Cangzhou Xincheng Weiye Chemical Co., Ltd.
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Understanding Disperse Dyes: Mechanisms, Applications, and Innovation in Synthetic Textile Chemistry. (n.d.). Alfa Chemistry.
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Colouring of plastics: how to improve the yield of a pigment. (2015, December 3). AIMPLAS.
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Klein, R. (1970). U.S. Patent No. 3,514,246. U.S. Patent and Trademark Office.
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Huang, Q., et al. (2003). U.S. Patent No. 6,649,678. U.S. Patent and Trademark Office.
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Solvent dye red 135(EG), CAS 20749-68-2 mfg. (n.d.). Baoxu Chemical.
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Adeel, S., et al. (2020). Ultrasonic Dyeing of Polyester Fabric with Azo Disperse Dyes Clubbed with Pyridonones and Its UV Protection Performance. Molecules, 25(22), 5437.
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MACROLEX Red EG (this compound) – Perinone Dye for Plastics. (n.d.). Ranbar.
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Schoff, C. K. (n.d.). Pigment Dispersion I, The Basics. American Coatings Association.
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Cronin, J. P., & O'Polka, E. S. (1995). U.S. Patent No. 5,453,100. U.S. Patent and Trademark Office.
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Cronin, J. P., & O'Polka, E. S. (1995). European Patent No. EP0687765A2. European Patent Office.
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Rehman, F., et al. (2019). Ultrasonic Assisted Improvement in Dyeing Behaviour of Polyester Fabric Using Disperse Red 343. Journal of the Chemical Society of Pakistan, 41(2).
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García-Valls, R., et al. (2023). Effect of Ultrasound on Dissolution of Polymeric Blends and Phase Inversion in Flat Sheet and Hollow Fiber Membranes for Ultrafiltration Applications. Polymers, 15(7), 1667.
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Pigment Dispersions Using Sonic Techniques. (2004, July 1). PCI Magazine.
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Dispersibility of Solvent Dyes. (2024, May 24). Hangzhou Shine Chemicals Co., Ltd.
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Technical Support Center: Quantitative Analysis of this compound. (n.d.). BenchChem.
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Technical Support Center: Optimizing Solvent Red 135 Concentration for Maximum Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing the fluorescence of Solvent Red 135. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key photophysical characteristics?
This compound is a synthetic organic dye belonging to the perinone class, known for its vibrant yellowish-red color, high thermal stability (up to 300-320°C), and excellent lightfastness.[1][2][3] Its chemical name is 8,9,10,11-tetrachloro-12H-phthaloperin-12-one.[2] Due to its hydrophobic nature, it is insoluble in water but soluble in various organic solvents like chloroform, acetone, and toluene.[2][3][4] While extensively used for coloring plastics and polymers, its robust fluorescence makes it a candidate for applications like fluorescent probes and luminescent solar concentrators.[5][6] A critical characteristic is its solvatochromism, where its fluorescence emission spectrum shifts depending on the polarity of the solvent.[5]
Q2: Why is optimizing the concentration of a fluorophore like this compound so critical?
Optimizing concentration is crucial because the relationship between concentration and fluorescence intensity is not linear over a wide range. At very low concentrations, fluorescence intensity generally increases proportionally with concentration. However, as the concentration rises, several phenomena can occur that lead to a decrease in fluorescence intensity, a phenomenon known as concentration quenching . Exceeding the optimal concentration will not only fail to produce a stronger signal but will actively weaken it, leading to inaccurate data and poor experimental sensitivity.
Q3: What are the primary mechanisms that cause fluorescence to decrease at high concentrations?
There are two main culprits that reduce fluorescence intensity at high concentrations: Aggregation-Caused Quenching (ACQ) and the Inner Filter Effect (IFE).
-
Aggregation-Caused Quenching (ACQ): As a hydrophobic and planar aromatic dye, this compound molecules have a tendency to stack together (form aggregates or dimers) at high concentrations.[1][7] When these molecules are in close proximity, their electron orbitals overlap. This creates new, non-radiative pathways for the excited-state energy to be dissipated as heat instead of being emitted as light (photons), thus "quenching" the fluorescence.[7][8] This is a very common issue for dyes like this compound, especially in environments where they are poorly solvated.[1]
-
Inner Filter Effect (IFE): The inner filter effect is not a true quenching mechanism but an artifact of the measurement process.[9] It occurs when the sample solution is too concentrated and becomes significantly absorbent. The IFE has two components:
-
Primary IFE: The excitation light is absorbed by molecules at the front of the cuvette, preventing it from reaching the molecules in the center where the emission is measured. This leads to less overall excitation and thus, less emission.[9][10]
-
Secondary IFE: The light emitted by fluorophores in the center of the cuvette is re-absorbed by other dye molecules before it can exit the cuvette and reach the detector.[10][11][12] This effect is more pronounced if there is an overlap between the absorption and emission spectra of the dye.
-
Both ACQ and IFE result in a non-linear, often bell-shaped curve when plotting fluorescence intensity against concentration, making it essential to identify the peak of this curve.
Q4: How does the choice of solvent impact the fluorescence of this compound?
The solvent plays a pivotal role due to two main effects: solvatochromism and solubility.
-
Solvatochromism: The polarity of the solvent can alter the energy levels of the dye's excited state.[13] For many dyes, increasing solvent polarity causes a red-shift (to a longer wavelength) in the emission spectrum.[13][14] This is because polar solvent molecules can reorient around the excited dye molecule, stabilizing it and lowering its energy level.[13] This environmental sensitivity makes this compound a potential probe for microenvironment polarity.[5]
-
Solubility and Aggregation: The primary role of the solvent is to keep the dye molecules dissolved and separated. In a poor solvent, this compound will aggregate more readily, even at lower concentrations, leading to significant ACQ.[1] Therefore, choosing a solvent in which the dye is highly soluble is the first step to minimizing aggregation.
Section 2: Troubleshooting Guide
Problem: My fluorescence signal is very weak or non-existent, even at what I believe is a high concentration.
-
Possible Cause 1: Extreme Aggregation-Caused Quenching (ACQ).
-
Why it happens: You have likely far exceeded the optimal concentration, causing extensive aggregation of the dye molecules. In this state, non-radiative decay pathways dominate, and very little light is emitted.[1][7]
-
How to diagnose: Prepare a serial dilution of your sample (e.g., 1:10, 1:100, 1:1000). Measure the fluorescence of each dilution. If a more dilute sample shows a significantly stronger signal, you have confirmed severe concentration quenching.
-
Solution: Perform a systematic concentration titration experiment (see Protocol 2) to find the concentration that yields the maximum fluorescence. Start from a very low concentration and incrementally increase it until the fluorescence signal peaks and begins to decrease.
-
-
Possible Cause 2: Poor Solubility.
-
Why it happens: The dye may not be fully dissolved in your chosen solvent, leading to micro-aggregates or solid particles that do not fluoresce and can scatter light. This compound is insoluble in water and has limited solubility in some organic solvents.[3][15]
-
How to diagnose: Visually inspect the solution. Is it perfectly clear, or is it cloudy? Shine a laser pointer through the sample. If you see a visible beam (the Tyndall effect), it indicates the presence of undissolved particles.
-
Solution: Change to a solvent with better solubility for this compound, such as toluene or chloroform.[6][15] Gentle heating or sonication can also aid in dissolution, but ensure the solution remains clear upon returning to room temperature.
-
Problem: The fluorescence intensity is not reproducible between experiments.
-
Possible Cause 1: Photobleaching.
-
Why it happens: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. Although this compound has good lightfastness, prolonged or high-intensity exposure to the excitation source can degrade the sample.[3][16]
-
How to diagnose: Measure the fluorescence of a single sample repeatedly over time without changing any other parameters. If the intensity consistently decreases with each measurement, photobleaching is occurring.
-
Solution: Minimize the sample's exposure to the excitation light. Reduce the excitation slit width, decrease the integration time, and use neutral density filters if possible. Always prepare fresh samples for critical measurements and store stock solutions in the dark.
-
-
Possible Cause 2: Temperature Fluctuations.
-
Why it happens: Fluorescence is sensitive to temperature. Generally, an increase in temperature increases molecular collisions, which can lead to more non-radiative decay (dynamic quenching) and thus, lower fluorescence intensity.[1]
-
How to diagnose: Check if the ambient temperature in the lab or the temperature of the instrument's sample holder is fluctuating.
-
Solution: Use a temperature-controlled fluorometer to ensure all measurements are taken at a consistent temperature. Allow samples to thermally equilibrate in the sample holder before measurement.
-
Problem: I'm observing a shift in the peak emission wavelength as I change concentration.
-
Possible Cause: Secondary Inner Filter Effect or Excimer Formation.
-
Why it happens: At high concentrations, the light emitted by some molecules can be re-absorbed by others (Secondary IFE), particularly at the shorter-wavelength end of the emission spectrum. This can cause an apparent red-shift in the measured spectrum.[10][17] Alternatively, the formation of specific aggregates called excimers can lead to a new, red-shifted emission band.[1]
-
How to diagnose: Dilute the sample. If the peak emission shifts back to a shorter wavelength (blue-shift) upon dilution, the inner filter effect is the likely cause.
-
Solution: Work at concentrations where the sample's absorbance at the emission wavelength is low (typically < 0.1). Use a 1x1 mm microcuvette to shorten the path length and minimize re-absorption effects.
-
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution and accurately diluted working solutions.
Materials:
-
This compound powder (MW: 408.07 g/mol )[2]
-
High-purity solvent (e.g., Toluene, Chloroform)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
Procedure:
-
Prepare a 1 mM Stock Solution:
-
Accurately weigh 4.08 mg of this compound powder.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 5 mL of the chosen solvent and swirl to dissolve. An ultrasonic bath may be used to aid dissolution.[6]
-
Once fully dissolved, add solvent up to the 10 mL mark. Mix thoroughly.
-
Store this stock solution in an amber vial at 4°C, protected from light.
-
-
Prepare Working Solutions:
-
Perform serial dilutions from the 1 mM stock solution to create a range of working solutions (e.g., 100 µM, 10 µM, 1 µM, 100 nM, etc.).
-
Always use calibrated pipettes and high-quality volumetric flasks for accuracy.
-
Protocol 2: Determining Optimal Concentration via Fluorescence Titration
Objective: To empirically find the concentration of this compound that provides the maximum fluorescence intensity in a specific solvent and instrument setup.
Procedure:
-
Prepare a Dilution Series: From your stock solution, prepare a series of at least 10-12 different concentrations in your chosen solvent. The range should span from very dilute (nanomolar) to concentrated (micromolar).
-
Set Up the Spectrofluorometer:
-
Turn on the instrument and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength. (Note: The exact absorption maximum can vary with the solvent, but a good starting point is in the green-yellow region of the spectrum).[6] To be precise, first measure the absorbance spectrum of a moderately concentrated sample and choose the wavelength of maximum absorbance (λ_abs).
-
Set the emission scan range (e.g., from λ_abs + 20 nm to 750 nm).
-
Use consistent settings (e.g., slit widths, integration time, PMT voltage) for all measurements.
-
-
Measure Samples:
-
Start by measuring a "blank" sample containing only the pure solvent to subtract any background signal.
-
Measure the fluorescence emission spectrum for each concentration in your series, starting from the most dilute and working your way up to the most concentrated.
-
-
Analyze the Data:
-
For each spectrum, identify the fluorescence intensity at the peak emission wavelength (λ_em).
-
Create a plot of Fluorescence Intensity (Y-axis) vs. Concentration (X-axis).
-
The optimal concentration is the peak of this curve. Operating at this concentration will provide the maximum signal-to-noise ratio for your experiments.
-
Section 4: Data & Visualization
Data Presentation
Table 1: Solubility and Physical Properties of this compound
| Property | Value/Description | Source(s) |
| Molecular Formula | C₁₈H₆Cl₄N₂O | [2] |
| Molecular Weight | 408.07 g/mol | [2] |
| Appearance | Yellowish-red powder | [2][6] |
| Melting Point | 318 °C | [6][18] |
| Heat Resistance (in PS) | Up to 300 °C | [3][19] |
| Light Fastness (in PS) | Grade 8 (Excellent) | [3][6] |
| Solubility in Water | Insoluble | [3][4] |
| Solubility in Toluene | 0.6 g/L | [6][20] |
| Solubility in Acetone | 0.2 g/L | [6][19] |
| Solubility in Ethanol | 0.1 g/L | [6][19] |
Note: Photophysical properties like absorption/emission maxima and quantum yield are highly dependent on the solvent and must be determined experimentally.[6]
Visualizations
Below are conceptual diagrams created using the DOT language to illustrate key principles and workflows.
Caption: Figure 1: Conceptual plot of fluorescence vs. concentration.
Caption: Figure 2: Troubleshooting workflow for weak fluorescence.
References
-
Photon Technology International. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. Retrieved January 6, 2026, from [Link]
-
Pagan, T. E., & McGill, R. A. (1996). Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the dual-pathlength method. SPIE Digital Library. Retrieved January 6, 2026, from [Link]
-
Kubista, M., Sjoback, R., Eriksson, S., & Albinsson, B. (1994). Experimental Correction for the Inner-filter Effect in Fluorescence Spectra. RSC Publishing. Retrieved January 6, 2026, from [Link]
-
HORIBA. (n.d.). How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. Retrieved January 6, 2026, from [Link]
-
Jinan Ogilvy Chemical Co., Ltd. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
-
Milliken. (2025, November 12). The Chemistry Behind Color: Understanding this compound's Performance. Retrieved January 6, 2026, from [Link]
-
Crownpigment. (n.d.). This compound|CAS NO.20749-68-2, 71902-17-5|Macrolex Red EG. Retrieved January 6, 2026, from [Link]
-
Vipulorganics. (n.d.). TDS of this compound.docx. Retrieved January 6, 2026, from [Link]
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved January 6, 2026, from [Link]
-
Ranbar. (n.d.). MACROLEX Red EG (this compound) – Perinone Dye for Plastics. Retrieved January 6, 2026, from [Link]
-
Salarkia, M., et al. (2012). Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1, B2, G1 and G2. Journal of Applied Spectroscopy. Retrieved January 6, 2026, from [Link]
-
Xcolor Pigment. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
-
MDPI. (2020). Aggregation-Caused Quenching Dyes as Potent Tools to Track the Integrity of Antitumor Nanocarriers: A Mini-Review. MDPI. Retrieved January 6, 2026, from [Link]
-
Presol. (n.d.). China this compound-Transparent Red Eg (S. R 135) factory and manufacturers. Retrieved January 6, 2026, from [Link]
-
MDPI. (2021, December 29). Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization. MDPI. Retrieved January 6, 2026, from [Link]
-
World dye variety. (2012, October 16). This compound. Retrieved January 6, 2026, from [Link]
-
Bou-Abdallah, F., et al. (2020). Universal quenching of common fluorescent probes by water and alcohols. PMC - NIH. Retrieved January 6, 2026, from [Link]
-
MDPI. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI. Retrieved January 6, 2026, from [Link]
-
Hoche, J., et al. (2017). The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. Chemical Science (RSC Publishing). Retrieved January 6, 2026, from [Link]
-
Tang, B. Z. (n.d.). Research on AIE. Retrieved January 6, 2026, from [Link]
-
JMESS. (2014). Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3). JMESS. Retrieved January 6, 2026, from [Link]
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- 20. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Color Inconsistencies with Solvent Red 135 in Plastics
Welcome to the technical support center for Solvent Red 135. This guide is designed for researchers, scientists, and professionals in drug development and other fields who utilize colored plastics in their work. Here, we address common challenges related to achieving consistent and stable coloration with this compound. Our approach is rooted in scientific principles to not only solve immediate issues but also to foster a deeper understanding of the dye-polymer system.
Frequently Asked Questions (FAQs)
Q1: We are observing batch-to-batch color variation in our molded plastic parts colored with this compound. What are the primary causes?
A1: Batch-to-batch color variation is a frequent issue stemming from several potential root causes. It's crucial to systematically investigate the following factors:
-
Dye Concentration: Even minor deviations in the loading percentage of this compound can lead to noticeable color shifts. The typical dosage for transparent shades is between 0.02% and 0.05%, while opaque tones may require around 0.1%.[1]
-
Dispersion Quality: Inconsistent dispersion of the dye within the polymer matrix is a primary culprit for color inconsistencies, which can manifest as specks, streaks, or overall shade variations.[2][3]
-
Processing Parameters: Thermal history, including processing temperature and residence time, significantly impacts the final color. This compound has high heat resistance, but excessive temperatures or prolonged exposure can still lead to degradation and color changes.[4][5]
-
Raw Material Consistency: Variations in the base polymer resin (e.g., melt flow index, presence of additives) and the quality of the this compound itself can contribute to color shifts between batches.
Q2: Our plastic plaques exhibit a yellowish tint instead of the expected pure red. Why is this happening?
A2: A yellowish tint in plastics colored with this compound, which is itself a yellowish-red dye, can be amplified by several factors:
-
Thermal Degradation: Overheating during processing is a common cause of a color shift towards yellow. Although this compound is thermally stable up to approximately 300°C in many plastics like polystyrene, exceeding the recommended processing window for the specific polymer can initiate degradation of both the dye and the polymer.[4][5][6] For instance, in polycarbonate, processing temperatures can reach up to 340°C, and maintaining stability is critical.[7][8]
-
Polymer Matrix Interaction: The inherent color of the base polymer can influence the final shade. Some polymers have a slight yellowish cast, which can interact with the red of the dye.
-
Presence of Additives: Certain additives, such as antioxidants or processing aids, can interact with the dye or degrade at high temperatures, contributing to a yellow discoloration.[9]
Q3: We're experiencing specks and streaks of intense color in our final product. How can we improve the dispersion of this compound?
A3: Achieving a homogenous dispersion is critical for uniform color.[7] Specks and streaks indicate localized high concentrations of the dye due to poor mixing.[2] Here are some strategies to enhance dispersion:
-
Masterbatch Quality: Utilizing a high-quality masterbatch with a carrier resin that is highly compatible with the bulk polymer is crucial.[2] The carrier should have a melt index that allows it to melt and mix effectively within the processing window of the primary resin.[10]
-
Processing Adjustments:
-
Increase Mixing: Optimize screw design, increase screw speed (within limits to avoid excessive shear heat), and adjust back pressure to improve distributive and dispersive mixing.[10]
-
Temperature Profile: Ensure the processing temperature is adequate for the complete dissolution of the dye in the polymer melt.[7]
-
-
Premixing: For direct powder addition, a thorough pre-mixing of the this compound with the polymer pellets can improve initial distribution before melt processing.[11]
Troubleshooting Guides
Guide 1: Diagnosing and Correcting Color Shifts
This guide provides a systematic approach to identifying and resolving color inconsistencies.
Step 1: Isolate the Source of Variation
To determine if the issue lies with the colorant or the process, run a trial with the natural, uncolored base resin using the same processing parameters.[10] If aesthetic defects persist, the issue is likely process or material-related. If the defects disappear, the colorant or its interaction with the process is the likely cause.
Step 2: Verify Dye Concentration and Quality
Ensure the correct loading level of this compound is being used. If possible, analytically verify the concentration of the dye in a reference sample and the inconsistent batches.
Step 3: Evaluate Processing Parameters
Review the temperature profile, residence time, screw speed, and back pressure. Compare the settings for "good" and "bad" batches to identify any deviations.
dot
Caption: Logical workflow for troubleshooting color shifts.
Guide 2: Addressing Migration and Bleeding
This compound generally exhibits good migration resistance.[6][7] However, under certain conditions, migration or bleeding can occur.
Q: We've noticed color transfer from our plastic part to an adjacent material. What causes this and how can we prevent it?
A: This phenomenon, known as dye migration or bleeding, happens when dye molecules move to the surface of the plastic.[2]
-
Causes:
-
High Processing Temperatures: Excessive heat can increase the mobility of dye molecules.[2]
-
Incompatible Polymer Matrix: The polarity and crystallinity of the plastic affect the dye's solubility and mobility.[2] Solvent dyes are best suited for amorphous polymers like PS, ABS, PC, and PMMA.[3][12]
-
Plasticizers and Additives: Certain additives can act as solvents for the dye, facilitating its migration.[2]
-
Excessive Dye Concentration: Overloading the plastic with dye can lead to unbound molecules that are free to migrate.[2]
-
-
Solutions:
-
Optimize Processing Temperature: Lower the temperature to the minimum required for good melt flow and dispersion.[2]
-
Polymer Selection: Ensure the chosen polymer is compatible with this compound.
-
Evaluate Additives: Assess the compatibility of all additives with the dye.
-
Reduce Dye Loading: Use the minimum concentration of this compound needed to achieve the desired color.[2]
-
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in a Polymer Matrix
This protocol outlines a method for determining the precise concentration of this compound in a plastic sample, which is crucial for troubleshooting color inconsistencies.
Objective: To extract and quantify this compound from a polymer matrix using UV-Vis Spectroscopy or HPLC.
Materials:
-
Polymer sample containing this compound
-
Suitable solvent for the polymer (e.g., tetrahydrofuran (THF) or dichloromethane for polystyrene)[13]
-
Anti-solvent to precipitate the polymer (e.g., methanol)[13]
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the plastic sample.
-
Dissolution: Dissolve the polymer sample in a suitable solvent.[13]
-
Polymer Precipitation: Add an anti-solvent to precipitate the polymer matrix, leaving the dye in the solution.[13]
-
Separation: Centrifuge the mixture to pellet the precipitated polymer.
-
Extraction: Carefully collect the supernatant containing the dissolved this compound.
-
Analysis:
-
For UV-Vis: Measure the absorbance of the supernatant at the wavelength of maximum absorption (λmax) for this compound.
-
For HPLC: Filter the supernatant and inject it into the HPLC system for separation and quantification.[14]
-
-
Quantification: Compare the results to a calibration curve prepared from standard solutions of this compound of known concentrations.[14]
dot
Caption: Workflow for the quantitative analysis of this compound.
Data Presentation
Table 1: Thermal Stability of this compound in Various Polymers
| Polymer | Heat Resistance (°C) |
| Polystyrene (PS) | 300[6][7] |
| ABS | 290[7][8] |
| Polycarbonate (PC) | 340[7][8] |
| PET | 320[7] |
Note: These values are guidelines and can be influenced by the specific grade of the polymer and the presence of other additives.
Table 2: Lightfastness of this compound
| Application | Lightfastness Grade (Blue Wool Scale) |
| Transparent applications in PS | 8 (Superior)[4][6] |
| Reduced shade (with TiO2) in PS | 7[8] |
Note: The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent).
References
- Benchchem Technical Support Team. (2025, December). Technical Support Center: Minimizing Dye Migration of Solvent Blue 35 in Plastics. Benchchem.
- Benchchem. (2025). Technical Support Center: Quantitative Analysis of this compound. Benchchem.
- Xcolor Pigment. This compound. Xcolor Pigment.
- NINGBO INNO PHARMCHEM CO., LTD. The Technical Advantages of this compound: Heat Resistance and Light Fastness. NINGBO INNO PHARMCHEM CO., LTD.
- Benchchem.
- Solvent Dyes Trader. FAQ. Solvent Dyes Trader.
- China Deyuan Chemical Co., Ltd. China this compound (Transparent Red Eg) for Plastic factory and manufacturers. China Deyuan Chemical Co., Ltd.
- Dye-Chem Group. (2020, July 23). what about Application characteristics of solvent dyes in plastics coloring?. Dye-Chem Group.
- China Deyuan Chemical Co., Ltd. China this compound / CAS 20749-68-2/71902-17-5 factory and manufacturers. China Deyuan Chemical Co., Ltd.
- Heubach.
- XCWY Chemical. (2019, June 18). What is the use of this compound?. XCWY Chemical.
- Dayglo Color Corporation. This compound.
- Lanxess. Colorants for plastics. Lanxess.
- Benchchem. (2025).
- Angel, G. (1999, August 23). Guide to color troubleshooting. Plastics Today.
- Winchem Industrial Co., Ltd. This compound|CAS NO.20749-68-2, 71902-17-5|Macrolex Red EG. Winchem Industrial Co., Ltd.
- XCWY Chemical. Plastic masterbatch chemical material this compound pigment. XCWY Chemical.
- Benchchem. An In-depth Technical Guide to the Solubility of this compound in Common Organic Solvents. Benchchem.
- Zhang, Y., et al. (2025, August 6). Degradation and stabilization of polycarbonate during high temperature shearing.
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Overcoming Poor Solubility of Solvent Red 135 in Resins
Welcome to the technical support center for Solvent Red 135. This guide is designed for researchers, polymer scientists, and formulation professionals who encounter challenges with the dissolution and dispersion of this high-performance dye in various resin systems. As a solvent dye, the efficacy of this compound is predicated on its ability to form a true solution within the polymer matrix. Incomplete solubility can lead to a host of issues, from aesthetic defects like color streaks to performance failures such as dye migration.
This document moves beyond simple procedural lists to provide a deep, mechanistic understanding of the challenges and solutions. We will explore the fundamental properties of the dye, diagnose common problems, and provide validated, step-by-step protocols to help you achieve consistent, high-quality results in your experiments and production processes.
Part 1: Foundational Knowledge - Understanding the Core Problem
This section addresses the fundamental principles governing the interaction between this compound and common engineering plastics. A clear understanding of the "why" is the first step to solving the "how."
Q1: What is this compound, and why is its solubility in the polymer matrix so critical for performance?
This compound is a high-performance perinone-class solvent dye, prized for its brilliant yellowish-red hue, exceptional thermal stability, and excellent lightfastness.[1][2][3] Its chemical structure (C₁₈H₆Cl₄N₂O) is a complex, largely non-polar aromatic system, which dictates its solubility behavior.[4][5][6]
Unlike pigments, which are insoluble particles dispersed in a medium, solvent dyes are designed to dissolve completely in the substrate at the molecular level during processing.[7] This complete dissolution is critical for several reasons:
-
Maximum Color Strength and Transparency: When dissolved, individual dye molecules can absorb light most effectively, leading to vibrant, transparent coloration.
-
Homogeneity: A true solution ensures a uniform color distribution, free from specks, streaks, or swirls.[8]
-
Performance Stability: Once dissolved and "locked" within the solidified polymer matrix, the dye molecules have significantly reduced mobility, which is key to preventing issues like migration (movement of the dye to the surface) and sublimation (transition from solid to gas at high temperatures).[7][8]
In essence, any undissolved particles of this compound behave like a poorly dispersed pigment, negating the primary advantages of using a solvent dye.
Q2: What are the primary root causes of poor solubility of this compound in resins like Polystyrene (PS), Polycarbonate (PC), and ABS?
Poor solubility is rarely due to a single factor but is often an interplay of chemical incompatibility and suboptimal processing.
-
Molecular Interaction & Polarity Mismatch: While this compound is classified as a "solvent" dye, its solubility is not universal. Its large, rigid, and non-polar structure dissolves best in polymers with compatible characteristics.[5] Polystyrene (PS) and Polycarbonate (PC) are favorable due to their aromatic backbones, which can engage in π-π stacking interactions with the dye's aromatic rings. However, even in these systems, the dye's strong intermolecular forces can lead it to self-associate and form aggregates rather than interact with the polymer chains.
-
Dye Agglomeration: In its powdered form, this compound exists as agglomerates (clumps of primary particles). The dissolution process requires sufficient energy to break these agglomerates down into individual molecules. If the processing energy (a combination of heat and shear) is insufficient, these clumps will persist, resulting in visible defects.[9][10]
-
Exceeding Saturation Solubility: Every dye-polymer system has a saturation point—a maximum concentration of dye that can be dissolved at a given temperature. Attempting to load the resin with dye beyond this limit will inevitably result in undissolved particles. For this compound, the recommended dosage is typically very low, often in the range of 0.05% to 0.1% for transparent applications.[2][8]
-
Insufficient Thermal Energy: this compound has a high melting point of approximately 318°C.[2][11] While it does not need to melt to dissolve, processing temperatures must be high enough to provide the necessary thermal energy to overcome the dye's crystal lattice energy and facilitate its dissolution into the polymer melt.[2][12]
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section provides direct answers and actionable solutions to the most common issues encountered when working with this compound.
Q3: My molded parts exhibit color streaks, specks, and an overall inhomogeneous appearance. What is the cause and how can I resolve this?
This is a classic symptom of incomplete dissolution and the presence of dye agglomerates. The streaks are essentially trails of undissolved dye particles that were smeared, but not broken down, during processing.
-
Verify Processing Temperatures: Insufficient heat is a primary culprit. Ensure your entire process, from the feed zone to the die, is at the optimal temperature for both the resin and the dye. Cross-reference your settings with the recommendations in Table 3 .
-
Increase Mixing & Shear Energy: Insufficient shear will not break down agglomerates.
-
For Extrusion: Using a twin-screw extruder is highly recommended over a single-screw extruder due to its superior mixing capabilities.[13] Increasing screw speed can also enhance shear.
-
For Injection Molding: Ensure adequate back pressure during screw recovery to improve mixing.
-
-
Check Dye Concentration: You may be overloading the system. Verify that your dye loading is within the recommended range (typically ≤ 0.1%).[2]
-
Implement a Dispersing Agent: If optimizing temperature and shear is insufficient, the use of a dispersing agent is the next logical step. These additives work by "wetting" the surface of the dye particles, breaking agglomerates, and stabilizing them against re-agglomeration.[14][15] (See Protocol 2 ).
-
Use a Masterbatch: Incorporating the dye via a pre-dispersed masterbatch rather than pure powder can significantly improve distribution and reduce the energy required for dissolution in the final process.[2][7]
Q4: The color of my product is weak and lacks the expected vibrancy, even at what I believe is the correct concentration. How can I improve the color strength?
Weak color strength, or low tinting strength, is another direct consequence of poor dispersion.[10][14] Agglomerated particles have a much lower surface area-to-volume ratio than fully dissolved molecules, leading to inefficient light absorption and thus, weaker color.
-
Prioritize Dispersion: All the points from the previous question apply here. The single most effective way to increase color strength is to improve the quality of the dispersion. Higher shear, optimal temperature, and the use of dispersing agents are key.
-
Evaluate the Dispersing Agent: The choice of dispersing agent is critical. It must have an anchor group with a high affinity for the this compound particle surface and a polymeric chain that is highly compatible (soluble) with the host resin.[15] Consult with additive suppliers for recommendations specific to your polymer system.
Q5: I am observing a reddish deposit on my mold surfaces (sublimation) and the color is bleeding onto adjacent materials (migration). How can these issues be prevented?
Migration and sublimation are clear indicators that dye molecules are not sufficiently "locked" within the polymer matrix, which is almost always due to undissolved particles.[8][16][17] Free, undissolved dye has greater mobility to move to the surface or to transition into a gaseous state at high processing temperatures.
-
Ensure Complete Dissolution: This is the most critical preventative measure. If the dye is fully dissolved, its mobility is severely restricted by the surrounding polymer chains, drastically reducing both migration and sublimation. Revisit all troubleshooting steps in Q3.
-
Control Processing Temperature: While high temperatures are needed for dissolution, excessive heat can increase the rate of sublimation. Adhere to the recommended temperature window for your resin (see Table 3 ). Do not overheat the melt.[16]
-
Consider Anti-Migration Additives: In very demanding applications, specialized anti-migration agents can be used. These are typically low molecular weight polymers or waxes that can help to stabilize the dye within the matrix.[8]
Part 3: Data, Protocols, and Visualization
This section provides quantitative data for reference, detailed experimental protocols for process optimization, and diagrams to visualize key concepts.
Data Presentation
Table 1: Core Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| C.I. Name | This compound | [18] |
| CAS Number | 71902-17-5 / 20749-68-2 | [1][19] |
| Chemical Formula | C₁₈H₆Cl₄N₂O | [19][20] |
| Molecular Weight | 408.06 g/mol | [1][19] |
| Chemical Class | Perinone / Amino Ketone | [1][21] |
| Appearance | Yellowish-red powder | [22][23] |
| Melting Point | ~ 318 °C | [2][11] |
| Light Fastness (in PS) | Grade 7-8 (Excellent) |[2][18] |
Table 2: Quantitative Solubility of this compound in Common Organic Solvents This data is useful for preparing stock solutions for lab-scale solvent casting or for selecting a co-solvent to create a pre-dispersion.
| Organic Solvent | Solubility at 20°C (g/L) | Source(s) |
|---|---|---|
| Dichloromethane | 0.3 | [18][24] |
| Methylbenzene (Toluene) | 0.6 | [18] |
| Acetone | 0.2 | [18][24] |
| Butyl Acetate | 0.2 | [18][24] |
| Ethyl Alcohol | 0.1 |[18][24] |
Table 3: Recommended Maximum Processing Temperatures for Resins with this compound Note: Optimal processing temperature is a window and depends on the specific grade of resin and equipment used. This represents the upper limit of the dye's stability.
| Resin | Recommended Max. Temp (°C) | Source(s) |
|---|---|---|
| Polystyrene (PS) | 300 | [2] |
| ABS | 290 | [2] |
| Polycarbonate (PC) | 340 | [2] |
| PET | 320 |[2] |
Experimental Protocols
Objective: To achieve a homogeneous dispersion of this compound in a polycarbonate matrix.
Materials & Equipment:
-
Polycarbonate pellets (drying is critical)
-
This compound powder (or masterbatch)
-
Dispersing agent (optional)
-
Vacuum oven or dehumidifying dryer
-
Gravimetric feeders
-
Co-rotating twin-screw extruder
-
Water bath for strand cooling
-
Pelletizer
Methodology:
-
Material Preparation:
-
Dry the polycarbonate pellets thoroughly according to the manufacturer's specification (e.g., 4 hours at 120°C) to prevent hydrolytic degradation.
-
If using powder dye, ensure it is also dry.
-
-
Pre-Mixing (for powder dye):
-
In a separate container, create a "pre-mix" or "pepper-and-salt" blend of the dried PC pellets and the this compound powder at the target concentration (e.g., 0.08%). This ensures more uniform introduction into the extruder.
-
-
Extruder Setup:
-
Set the temperature profile for the extruder. A reverse temperature profile is often effective for PC. A typical profile might be:
-
Feed Zone: 240-260°C
-
Compounding Zones: 280-300°C
-
Die: 270-290°C
-
-
-
Compounding:
-
Set the screw speed to achieve a balance of shear and residence time (e.g., 200-400 rpm).
-
Using a gravimetric feeder, feed the pre-mixed material or the PC pellets and masterbatch (at the correct let-down ratio) into the extruder at a consistent rate.
-
-
Extrusion and Pelletizing:
-
Extrude the molten, colored polymer as a strand into a cooling water bath.
-
Feed the cooled, solidified strand into a pelletizer to produce colored pellets.
-
-
Quality Control:
-
Injection mold a sample plaque from the resulting pellets.
-
Visually inspect the plaque for color uniformity, specks, and streaks. Use a spectrophotometer for quantitative color measurement (Lab* values).
-
Objective: To quantitatively and qualitatively assess the improvement in this compound dispersion with the addition of a dispersing agent.
Methodology:
-
Prepare a Control Batch: Following Protocol 1 , produce a batch of colored pellets using only the resin and this compound at your target concentration.
-
Prepare a Test Batch: Prepare a second batch under the exact same processing conditions (temperature, screw speed, feed rate) as the control. For this batch, include a recommended dispersing agent at the supplier's suggested loading level (e.g., 1-2% of the dye weight). The dispersing agent should be pre-mixed with the dye and resin.
-
Produce Samples: Injection mold identical sample plaques from both the Control and Test pellets.
-
Comparative Analysis:
-
Visual Inspection: Compare the plaques side-by-side under consistent lighting. Look for reductions in specks and improved color uniformity in the Test sample.
-
Microscopy: Examine thin sections of each plaque under a light microscope. The Control sample may show visible agglomerates, which should be significantly reduced or eliminated in the Test sample.
-
Colorimetry: Measure the Lab* values of both plaques. A successful dispersing agent should result in a stronger color (e.g., lower L, higher a value) due to improved dispersion efficiency.
-
Mechanical Testing: (Optional) Perform tensile tests on samples from both batches. The elimination of agglomerates (which can act as stress concentrators) may lead to improved mechanical properties like elongation at break.
-
Mandatory Visualization
Diagrams created using Graphviz (DOT Language)
Caption: Troubleshooting workflow for poor dye dispersion.
Caption: Mechanism of steric stabilization by a dispersant.
Caption: Key factors influencing final product quality.
References
- Guidechem. (n.d.). This compound 71902-17-5 wiki.
- HUPC GLOBAL CHEMICAL. (n.d.). This compound|Transparence Red EG.
- ChemicalBook. (n.d.). This compound | 20749-68-2.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of this compound in Common Organic Solvents.
- Qingdao Sanhuan Colorchem CO.,LTD. (2017). TDS this compound.
- World dye variety. (2012). This compound.
- Unknown. (n.d.). TDS of this compound.docx.
- Cangzhou Xincheng Weiye Chemical Co., Ltd. (n.d.). China this compound-Transparent Red Eg (S. R 135) factory and manufacturers.
- XCWY Chem. (n.d.). This compound, Transparent Red EG.
- Benchchem. (n.d.). How to improve the solubility of this compound in ethanol.
- Crownpigment. (n.d.). This compound|CAS NO.20749-68-2, 71902-17-5|Macrolex Red EG.
- National Center for Biotechnology Information. (n.d.). C.I. This compound. PubChem Compound Summary for CID 88680.
- Benchchem. (2025). The Chemistry Behind Color: Understanding this compound's Performance.
- ECHEMI. (n.d.). 20749-68-2, this compound Formula.
- Solvent Dyes Trader. (n.d.). FAQ.
- Benchchem. (n.d.). Application Notes and Protocols for Incorporating this compound into PET and PS for Material Studies.
- SpecialChem. (n.d.). Dispersing Agents in Plastic Compounds: Overview and Benefits.
- Lubrizol. (n.d.). Dispersants 101 - Why Use a Dispersant in Paints & Coatings.
- Chemanova. (2025). The Role of Dispersing Agents in Achieving Stable Pigment Suspension.
- C&T Publishing. (2020). Application characteristics of solvent dyes in plastics coloring? - FAQ.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Technical Advantages of this compound: Heat Resistance and Light Fastness.
- Presol. (n.d.). China this compound / CAS 20749-68-2/71902-17-5 factory and manufacturers.
- Advanced Screen Technologies. (n.d.). Stopping Dye Sublimation and Migration.
- Printexpress. (n.d.). Migration of dyes - how to prevent it.
- Abstract Chemical. (2018). ABSOPLAST this compound.
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Minimizing the impact of Solvent Red 135 impurities on experimental results.
Answering the call of scientific precision, this Technical Support Center is engineered for the discerning researcher. Here, we dissect the challenges posed by impurities in Solvent Red 135 and provide robust, field-proven strategies to safeguard the integrity of your experimental results.
Introduction: The High Cost of Small Variables
This compound (C.I. 564120) is a synthetic perinone dye prized for its vibrant red hue, high thermal stability, and solubility in organic solvents.[1][2] These properties have led to its widespread use in coloring plastics like polystyrene, ABS, and PET, as well as in polyester fiber protoplasmic coloring.[3][4][5] In the research sphere, its utility extends to functional coatings, optical filters, and even as a potential component in organic electronics.[6]
However, the synthesis and commercial production of this compound can introduce a variety of impurities.[7][8] For industrial applications, the impact of these impurities may be negligible. For the researcher, they represent a critical and often overlooked variable that can induce unexpected side reactions, generate false-positive or false-negative data, and ultimately compromise experimental reproducibility and validity.[9]
This guide serves as a dedicated resource for scientists, researchers, and drug development professionals. It provides a framework for understanding, identifying, and mitigating the impact of this compound impurities, ensuring your results are attributable to your experimental design, not to a contaminant in a reagent bottle.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the common impurities in commercial-grade this compound?
Impurities in this compound are typically introduced during its synthesis—the condensation of 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione with Naphthalene-1,8-diamine.[3][7][10] These extraneous compounds can be categorized by their origin.
Causality: The synthesis process involves forcing a chemical reaction between two starting materials in a solvent. Incomplete reactions, side reactions, and contaminants present in the initial feedstock are the primary sources of impurities. Post-synthesis purification steps may not be rigorous enough for sensitive research applications, leaving these residual compounds in the final product.
| Impurity Class | Specific Examples | Likely Origin | Potential Experimental Impact |
| Unreacted Starting Materials | 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione; Naphthalene-1,8-diamine | Incomplete chemical synthesis.[7] | Can act as unintended reactants in subsequent experiments, leading to by-product formation.[11] |
| Synthesis By-products | Hexachlorobenzene (HCB) | Contaminant in the tetrachlorophthalic anhydride feedstock.[7][8][12] | HCB is a known environmental pollutant with potential reproductive toxicity, which can induce cytotoxic effects in biological assays.[8][12][13] |
| Structural Isomers | Positional isomers of this compound | Side reactions during the condensation process.[7] | May have different spectroscopic (absorption/emission) properties, causing peak broadening or shoulders on spectral curves. |
| Residual Solvents | Acetic acid, o-dichlorobenzene, Dimethylformamide (DMF) | Remnants from the reaction medium.[7][8] | Can alter reaction kinetics or be directly toxic to cells in biological studies. |
| Related Dyes | Solvent Orange 60, Solvent Red 179 | Cross-contamination during manufacturing or from shared synthesis pathways.[13] | Can cause significant interference in spectroscopic and fluorescence-based assays due to overlapping signals. |
FAQ 2: How can trace impurities significantly alter my experimental outcomes?
Even at low concentrations, impurities can have an outsized impact on sensitive experimental systems. The principle at play is that many modern analytical techniques and biological systems are designed to operate with high sensitivity, making them susceptible to interference.[9][14]
-
In Chemical Synthesis: An impurity can act as an alternative reactant, a catalyst, or an inhibitor, fundamentally altering the reaction pathway.[11] This can lead to the formation of unexpected by-products, lower yields of the desired product, or complete reaction failure.
-
In Spectroscopic Analysis: Fluorescent impurities are a major concern. If an impurity absorbs and emits light within the range of your analysis, it can create artifactual peaks, quench the signal from your target molecule, or create a high background that masks subtle changes.[15][16]
FAQ 3: What is the most reliable method for assessing the purity of my this compound lot?
A multi-faceted approach is best, as no single technique can definitively identify all possible impurities. However, for a comprehensive assessment, High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is the most powerful initial step.
-
Why HPLC-DAD? HPLC is designed to separate components of a mixture.[7] It physically isolates the main this compound compound from many of its organic impurities. The DAD then acquires a full UV-Vis spectrum for each separated peak. This allows you to not only see impurity peaks but also to get spectral information that can help in their identification by comparing them to reference spectra.
-
For Specific Impurities: To quantify known volatile contaminants like Hexachlorobenzene (HCB), Gas Chromatography-Mass Spectrometry (GC-MS) is the standard and most effective method.[7][8][12]
Part 2: Troubleshooting Guides
Issue 1: My UV-Vis or fluorescence spectra are inconsistent between experiments or show unexpected peaks.
Potential Cause: This is a classic sign of interference from absorbing or fluorescent impurities. The inconsistency may arise from the impurity degrading over time or photobleaching at a different rate than the this compound itself.[15][16]
Troubleshooting Workflow:
-
Validate the Instrument & Solvent: First, run a baseline correction with a cuvette containing only the solvent you are using to dissolve the dye. This ensures the artifacts are not from the solvent or instrument drift.[21]
-
Analyze by HPLC-DAD: Separate the components of your dye solution using HPLC. This will reveal if multiple species are present. The presence of secondary peaks is a strong indicator of impurities.
-
Evaluate Spectra of Separated Peaks: Use the DAD output to examine the absorbance spectrum of each peak. If a secondary peak has a different spectrum from your this compound standard, you have confirmed a spectrally distinct impurity.
-
Decision Point: Based on the level of impurity, you must decide whether to discard the lot, purify the material, or purchase a higher-purity standard for your application.
Sources
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Technical Support Center: Best Practices for Handling and Storing Solvent Red 135
Welcome to the Technical Support Center for Solvent Red 135. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling and storage. By adhering to these best practices, you can mitigate common issues and ensure reliable experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound, providing potential causes and actionable solutions.
Issue 1: Color Shift or Fading of this compound in Solution or Polymer
-
Possible Cause:
-
Photodegradation: Prolonged exposure to ultraviolet (UV) radiation from sunlight or artificial light sources can break down the chemical structure of the dye, leading to a loss of color intensity.[1][2][3][4] this compound has good lightfastness, but it is not entirely immune to degradation under harsh conditions.[1][5]
-
Thermal Degradation: Although this compound boasts high heat resistance (up to 300-320°C in some applications), excessive temperatures during processing or storage can lead to decomposition.[5][6]
-
Chemical Incompatibility: Interaction with strong oxidizing or reducing agents can chemically alter the dye molecule, affecting its color.[7]
-
-
Solutions:
-
Light Protection: Store stock solutions and colored materials in amber glass vials or opaque containers to block UV light.[7] When conducting experiments, minimize exposure to direct sunlight or intense laboratory lighting.
-
Temperature Control: Adhere to recommended processing temperatures for your specific application.[8] Store the dye and its solutions in a cool, dry place away from direct heat sources.[9][10]
-
Chemical Compatibility Assessment: Avoid mixing this compound with strong oxidizing or reducing agents.[7] If such reagents are a necessary part of your process, conduct small-scale compatibility tests to observe any potential color changes.
-
Issue 2: Precipitation of this compound from Solution
-
Possible Cause:
-
Poor Solubility: this compound is insoluble in water and has varying solubility in organic solvents.[5][11][12] If the solvent concentration is insufficient or an inappropriate solvent is used, the dye may precipitate out.
-
Temperature Fluctuations: A decrease in temperature can reduce the solubility of the dye in some organic solvents, leading to precipitation.[8]
-
Introduction of an Anti-Solvent: Adding a solvent in which the dye is insoluble (an anti-solvent) to a stock solution will cause it to precipitate.[13] This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous medium.[14]
-
-
Solutions:
-
Solvent Selection and Concentration: Ensure you are using a solvent in which this compound has good solubility, such as ethanol, chloroform, or acetone.[11][15] Refer to solubility data to prepare solutions at concentrations well below the saturation point at your working temperature.[12]
-
Maintain Consistent Temperature: Store solutions at a stable room temperature. If working at lower temperatures, be mindful of the potential for precipitation. Gentle warming and agitation can sometimes redissolve the precipitate.[14]
-
Controlled Dilution: When diluting a stock solution, especially into a different solvent system, add the stock solution slowly to the diluent while vigorously stirring or vortexing.[14] This promotes rapid dispersion and can help prevent localized high concentrations that lead to precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound powder?
A1: Solid this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[7][16][17] Avoid exposure to direct sunlight, high temperatures, and humidity.[9][10] Storing it away from incompatible materials such as strong oxidizing agents is also crucial.[7]
Q2: What is the recommended container material for storing this compound solutions?
A2: For storing solutions of this compound, use amber glass bottles with tight-fitting caps. The amber color protects the dye from light-induced degradation. Ensure the cap liner is compatible with the solvent being used to prevent contamination.
Q3: What are the visual signs of this compound degradation?
A3: The primary visual sign of degradation is a noticeable change in color, such as fading or a shift in hue. Other indicators can include a decrease in tinctorial strength, meaning more dye is required to achieve the same color intensity. In solution, the appearance of insoluble particles or a change in the solution's clarity can also suggest degradation or precipitation.
Q4: How does humidity affect the stability of this compound?
A4: While this compound is insoluble in water, high humidity can still be detrimental during storage. Moisture can cause the powder to clump, making it difficult to handle and weigh accurately. In some cases, excessive moisture could potentially interact with impurities present in the dye or the surrounding environment, though direct degradation by water is not a primary concern.[11]
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Source |
| Storage Temperature | Cool, dry place; avoid direct sunlight and heat | [9][10] |
| Light Exposure | Minimize; store in light-resistant containers | [7] |
| Heat Resistance (in PS) | Up to 300°C | [5] |
| Light Fastness (in PS) | Grade 7-8 (on a scale of 1-8) | [5][6] |
| Water Solubility | Insoluble | [5][11][18] |
| Organic Solvent Solubility | Soluble in ethanol, chloroform, acetone | [11][15] |
Experimental Protocol: Assessing Solution Stability
Objective: To visually assess the stability of a this compound solution under different storage conditions.
Methodology:
-
Prepare three identical solutions of this compound in a suitable organic solvent (e.g., acetone) at a known concentration.
-
Transfer each solution to a separate, properly labeled container:
-
Sample A: Clear glass vial, placed on a lab bench with ambient light exposure.
-
Sample B: Amber glass vial, placed on the same lab bench.
-
Sample C: Amber glass vial, stored in a dark, temperature-controlled cabinet.
-
-
At regular intervals (e.g., daily for a week, then weekly), visually inspect each sample for any signs of change, including:
-
Color fading or alteration (compare against a freshly prepared standard if necessary).
-
Precipitation or formation of solid particles.
-
Cloudiness or loss of clarity.
-
-
Record all observations systematically. This will help determine the optimal storage conditions for your specific laboratory environment.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting stability issues with this compound.
References
- This compound - Jinan Ogilvy Chemical Co., Ltd. ()
- This compound | 20749-68-2 - ChemicalBook. ()
- An In-depth Technical Guide to the Solubility of this compound in Common Organic Solvents - Benchchem. ()
- Light and Heat Resistance of Solvent Dyes: How to Ensure Long-Term Product Stability. ()
- This compound - Safety D
- China this compound / CAS 20749-68-2/71902-17-5 factory and manufacturers. ()
- MSDS this compound - baoxu chemical. ()
- The Chemistry Behind Color: Understanding this compound's Performance. ()
- This compound - World dye variety. ()
- A Beginner's Guide to Solvent Dyes (Features & Applic
- How to enhance the weather resistance of solvent dyes? - Blog. ()
- How To Control The Dye Fastness Of Solvent Dyes Under Different Temperature And Humidity Conditions? - News - Smarol. ()
- Technical Support Center: Quantitative Analysis of this compound - Benchchem. ()
- Troubleshooting NSC727447 precipit
- Best Practices for Handling and Storing Solvents. ()
- Training Tips for Safe Solvent Storage and Handling - EHSLeaders. ()
- Worker Safety In Solvent Handling: A Checklist For Small Batch Co
- Solvent Warehousing: Guide To Storeage And Handling - Simple Solvents. ()
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Enhancing the thermal stability of Solvent Red 135 in high-temperature processing.
Welcome to the technical support center for Solvent Red 135. This guide is designed for researchers, scientists, and professionals in polymer science and material development. Here, we address common challenges and frequently asked questions regarding the thermal stability of this compound during high-temperature processing of plastics such as PET, PS, and ABS. Our goal is to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.
I. Understanding the Thermal Properties of this compound
This compound, a perinone-based dye, is widely favored for its vibrant yellowish-red hue and excellent performance in coloring various plastics.[1][2][3][4] Its robust molecular structure, featuring a stable anthraquinone core, provides inherent resistance to high temperatures and UV degradation, making it a prime choice for applications requiring long-term color fastness.[5][6][7]
However, pushing the boundaries of polymer processing temperatures can lead to challenges in maintaining the dye's integrity. Understanding its thermal limits is the first step in troubleshooting.
| Thermal Property | Value | Polymer Matrix/Conditions |
| Melting Point | 318 °C | - |
| Heat Resistance | 300-320 °C | General |
| Heat Resistance | 300 °C | Polystyrene (PS) |
| Light Fastness | Grade 7-8 | Polystyrene (PS) |
Data compiled from multiple sources.[1][2][3][8] Note that heat resistance can be application-specific.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during high-temperature processing of polymers colored with this compound.
Issue 1: Color Shift or Fading After High-Temperature Extrusion or Molding
Question: I am observing a noticeable color shift, from a vibrant red to a duller, brownish shade, after processing my polymer (e.g., PET or PC) at temperatures above 300°C. What is causing this and how can I prevent it?
Answer: This is a classic sign of thermal degradation. While this compound has high heat resistance, prolonged exposure to temperatures at or above its stability threshold can initiate decomposition.[6][9] The anthraquinone structure, while stable, can undergo chemical changes under extreme thermal stress.
Causality Explained: At elevated temperatures, organic molecules, including dyes, can undergo reactions like oxidation and chain scission.[10] For anthraquinone-based dyes, this can involve reactions that disrupt the chromophore—the part of the molecule responsible for color.[11][12] This alteration in the chemical structure changes how the molecule absorbs and reflects light, leading to the observed color shift.
Recommended Solutions:
-
Optimize Processing Parameters:
-
Minimize Residence Time: Reduce the time the molten polymer-dye mixture spends in the extruder barrel. A shorter duration at high temperatures minimizes the window for thermal degradation.
-
Temperature Profile Management: Instead of a uniform high temperature, use a graduated temperature profile in your extruder. Start with a lower temperature in the feed zone and gradually increase it towards the die. This ensures the dye is only exposed to the peak temperature for the shortest possible time.[13]
-
-
Incorporate Thermal Stabilizers:
-
Antioxidants: The presence of oxygen can accelerate thermal degradation. The addition of primary (radical scavengers) and secondary (peroxide decomposers) antioxidants can protect both the polymer and the dye.
-
Hindered Amine Light Stabilizers (HALS): While primarily for UV stability, some HALS compounds also exhibit thermal antioxidant properties.
-
-
Ensure Homogeneous Dispersion:
Issue 2: Dye Leaching or "Plate-Out" on Processing Equipment
Question: I'm noticing a red residue building up on my extruder screw, die, and molds. What is this phenomenon and how can I mitigate it?
Answer: This issue, known as "plate-out" or "die drool," is often caused by dye sublimation or migration. At high temperatures, dye molecules can vaporize (sublimate) and then condense on cooler metal surfaces.[15] Alternatively, interactions with other additives can cause the dye to migrate out of the polymer matrix.[16]
Causality Explained: The tendency of a dye to sublimate is related to its molecular weight and vapor pressure. Although this compound is a relatively large molecule, at the upper end of its processing window, a fraction of the dye molecules can gain enough energy to enter the vapor phase. Incompatibility with other additives, like certain lubricants or plasticizers, can also "push" the dye to the surface of the polymer melt.[15]
Recommended Solutions:
-
Select Appropriate Additives:
-
Review all additives in your formulation. Certain lubricants or processing aids can be incompatible with perinone dyes. Consult your additive supplier for compatibility data.
-
Avoid additives that can act as solvents for the dye at high temperatures.[15]
-
-
Optimize Dye Concentration:
-
Consider a Carrier Resin:
-
Using a masterbatch where the this compound is encapsulated in a carrier resin that has excellent compatibility with your base polymer can significantly reduce migration.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the maximum processing temperature I can safely use with this compound?
A1: Generally, this compound is stable in many polymers up to 300-320°C.[1][3][6] However, this is not an absolute limit. The actual maximum temperature depends on the specific polymer, the residence time in the processing equipment, and the presence of other additives. It is always recommended to conduct a trial at your intended processing temperature and evaluate for any color shift.
Q2: Does the type of polymer I use affect the thermal stability of this compound?
A2: Yes, absolutely. The polymer matrix can influence the dye's stability. For example, some polymers may have residual catalysts or impurities that can interact with the dye and lower its degradation temperature. The polarity and viscosity of the molten polymer also play a role. It is crucial to test the dye's performance in your specific polymer system.[15]
Q3: Are there analytical techniques to quantify the thermal stability of the dye in my polymer?
A3: Yes. The two most common techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10][17][18][19]
-
TGA measures the weight loss of a sample as a function of temperature, allowing you to determine the onset temperature of degradation for both the polymer and the dye-polymer composite.[9][17]
-
DSC measures the heat flow into or out of a sample as it is heated or cooled, which can identify melting points, glass transitions, and exothermic degradation events.[19][20]
Q4: Can I improve the thermal stability by chemically modifying the this compound dye itself?
A4: While the synthesis of more robust dye derivatives is an area of ongoing research, it is not a practical solution for end-users.[7] The synthesis of this compound involves the condensation of tetrachlorophthalic anhydride with 1,8-naphthylenediamine.[7][21][22] Altering this structure to enhance thermal stability would require significant chemical synthesis expertise. The more practical approach is to optimize the formulation and processing conditions as described in this guide.
Q5: My colored plastic part passes initial quality control, but the color fades over time in a high-heat application. What's happening?
A5: This is likely a case of long-term thermal degradation or thermomigration, which occurs at temperatures below the acute processing temperature.[15] Even if the color is stable during the short duration of molding, continuous exposure to elevated temperatures can cause slow degradation or migration of the dye to the surface, leading to a perceived fading. Consider incorporating a robust thermal stabilizer package (antioxidants) and ensure you are using a dye concentration that is fully soluble and stable within the polymer matrix for the intended service life of the part.
IV. Experimental Protocols & Visualizations
Protocol 1: Evaluating Thermal Stability via Isothermal Heating
This protocol provides a straightforward method to assess the stability of your colored polymer at a specific processing temperature.
Objective: To determine if a color shift occurs after holding the colored polymer at a target temperature for a defined period.
Methodology:
-
Prepare samples of your polymer colored with this compound at your desired concentration (e.g., 0.1% by weight).
-
Create small, thin plaques or films of the colored polymer using a laboratory press or extruder.
-
Place the samples in a calibrated laboratory oven set to your target processing temperature (e.g., 300°C, 310°C, 320°C).
-
Hold the samples at temperature for a time equivalent to your maximum processing residence time (e.g., 5-10 minutes).
-
Remove the samples and allow them to cool to room temperature.
-
Visually compare the heat-treated samples to an untreated control sample. For quantitative analysis, use a colorimeter to measure the change in color values (ΔE*).
Workflow & Diagrams
Troubleshooting Workflow for Color Degradation
The following diagram illustrates a logical workflow for diagnosing and solving issues related to the thermal degradation of this compound.
Caption: A workflow for troubleshooting color degradation.
Mechanism of Thermal Stabilization
This diagram illustrates the protective role of antioxidants in preventing the thermal degradation of the polymer and dye.
Caption: Role of antioxidants in preventing degradation.
V. References
-
Jinan Ogilvy Chemical Co., Ltd. This compound. 1
-
The Chemistry Behind Color: Understanding this compound's Performance. (2025). 5
-
The Technical Advantages of this compound: Heat Resistance and Light Fastness. NINGBO INNO PHARMCHEM CO., LTD. 6
-
This compound|CAS NO.20749-68-2, 71902-17-5|Macrolex Red EG. 2
-
This compound, Transparent Red EG. XCWY. 3
-
An In-depth Technical Guide to the Thermal Stability and Degradation of this compound. Benchchem. 9
-
This compound | High-Purity Solvent Dye. Benchchem. 7
-
China this compound-Transparent Red Eg (S. R 135) factory and manufacturers. 4
-
Application Notes and Protocols for Incorporating this compound into PET and PS for Material Studies. Benchchem. 13
-
Thermal Analysis Techniques | Polymers. EAG Laboratories. 17
-
Understanding the leaching of plastic additives and subsequent risks to ecosystems. (2024). 16
-
China this compound / CAS 20749-68-2/71902-17-5 factory and manufacturers. 14
-
CN101508849A - A kind of preparation method of this compound. Google Patents. 21
-
This compound. Xcolor Pigment. 8
-
Thermal analysis of polymer materials in a laboratory. FILAB. 18
-
Molecular structure and thermal stability of dye-doped polyurethanes for laser technologies. (2025). AIP Publishing. 20
-
Differential Scanning Thermal Analysis in Polymeric Materials. (2021). AZoM. 19
-
Anthraquinone Dyes. Dyeing-pedia. (2025). 11
-
20749-68-2, this compound Formula. ECHEMI. 22
-
Mastering thermal stability: Additives for heat-resistant plastics. (2025). SpecialChem. 10
-
Anthraquinone dyes. Wikipedia. 12
-
Technical Support Center: Improving the Thermal Stability of Disperse Orange 25 in Polymers. Benchchem. 15
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- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
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- 22. echemi.com [echemi.com]
Technical Support Center: Mitigation of Solvent Red 135 Migration in Plasticized PVC
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and preventing the migration of Solvent Red 135 in plasticized Polyvinyl Chloride (PVC). This guide offers in-depth technical insights, troubleshooting protocols, and answers to frequently asked questions to support your experimental success.
Understanding the Phenomenon: Why Does this compound Migrate?
This compound, a vibrant yellowish-red dye, is widely used for coloring various plastics, including PVC.[1][2][3] However, in plasticized PVC formulations, the dye molecules can migrate to the surface, leading to issues such as color bleeding, blooming (surface crystallization), and contact staining. This migration is a complex process driven by several factors at the molecular level.
The primary cause of dye migration is the presence of plasticizers. These small molecules are added to PVC to increase its flexibility and workability.[4] However, they also act as a vehicle for the solvent dye, allowing it to move through the polymer matrix.[5][6] The migration is influenced by the dye's solubility and affinity with the plastic matrix; if the dye has insufficient solubility or poor affinity, it is more likely to migrate.[7]
Several factors can accelerate this process:
-
Plasticizer Type and Concentration: Low molecular weight plasticizers are more mobile and facilitate faster dye migration.[8][9] Higher concentrations of plasticizers can also exacerbate the issue.
-
Temperature: Elevated temperatures increase the kinetic energy of both the plasticizer and dye molecules, promoting their movement within the PVC matrix.[8]
-
Dye Concentration: Exceeding the saturation solubility of the dye in the polymer can lead to its precipitation and migration to the surface.[7]
-
Polymer Structure: The amorphous nature of plasticized PVC provides pathways for molecular movement, unlike crystalline polymers which can better trap dye molecules at temperatures below their glass transition temperature.[10]
Troubleshooting Guide: Addressing Common Migration Issues
This section provides a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: I am observing a sticky or oily red residue on the surface of my plasticized PVC sample. What is causing this and how can I fix it?
Possible Cause: This phenomenon, often referred to as "bleeding" or "blooming," is a classic sign of this compound migration. The oily residue is likely a combination of the plasticizer and the dye that has moved to the surface. This can be due to an over-saturation of the dye, the use of an incompatible or low molecular weight plasticizer, or exposure to elevated temperatures.[7][11]
Recommended Solutions:
-
Optimize Dye Concentration: Ensure the concentration of this compound is within the recommended range for your specific PVC formulation, typically between 0.02% and 0.1% for opaque tones.[2] Conduct a concentration gradient experiment to determine the optimal loading that provides the desired color without oversaturation.
-
Re-evaluate Your Plasticizer:
-
Switch to a High Molecular Weight Plasticizer: Replace conventional low molecular weight plasticizers like Di(2-ethylhexyl) phthalate (DEHP) with higher molecular weight alternatives. Polymeric plasticizers, with molecular weights exceeding 2000 g/mol , are significantly less mobile and are excellent at preventing dye migration.[12][13] Consider options like polyester plasticizers.
-
Improve Compatibility: Ensure the chosen plasticizer has good compatibility with the PVC resin. Poor compatibility can lead to the plasticizer "sweating out" and carrying the dye with it.[8]
-
-
Control Processing and Storage Temperatures: Maintain processing temperatures within the recommended range for both the PVC and this compound to avoid thermal degradation of the dye and increased molecular mobility.[5][14] Store finished products in a cool, stable environment.
Question 2: The color of my PVC product is transferring to adjacent materials upon contact. How can I prevent this "contact staining"?
Possible Cause: Contact staining, or "crocking," is a direct result of dye migration to the surface. The mobile dye molecules are then easily transferred to any material that comes into contact with the PVC.
Recommended Solutions:
-
Employ a Barrier Coating: Applying a protective clear coat to the surface of the PVC can effectively create a physical barrier, preventing the migrated dye from transferring to other surfaces.[7] Acrylic or polyurethane-based coatings are often suitable.[15][16][17]
-
Surface Treatment: Plasma surface modification, specifically using a dielectric-barrier discharge (DBD) in an argon atmosphere, can cross-link the PVC surface.[18] This creates a denser polymer network that significantly reduces plasticizer and dye migration.[18]
Question 3: My colored PVC appears to have inconsistent color, with some areas looking faded or having streaks. Is this related to migration?
Possible Cause: While inconsistent coloring can be due to poor pigment dispersion, it can also be an early indicator of migration, where the dye is beginning to move and redistribute within the polymer matrix.[14][19] This can be exacerbated by incompatible additives or moisture in the resin.[14]
Recommended Solutions:
-
Ensure Proper Dispersion: Utilize a high-shear mixing process to ensure the this compound is evenly dispersed throughout the PVC resin before processing. The use of a masterbatch can also improve dispersion consistency.[10]
-
Verify Additive Compatibility: Conduct compatibility tests with all additives in your formulation, including stabilizers and lubricants, to ensure they do not promote dye migration.[14]
-
Proper Resin Drying: Insufficient drying of the PVC resin can introduce moisture that may contribute to color bleeding.[14] Ensure the resin is adequately dried according to the manufacturer's specifications before incorporating the colorant.
Experimental Protocols
Protocol 1: Evaluation of Plasticizer Molecular Weight on Dye Migration
Objective: To determine the effect of plasticizer molecular weight on the migration of this compound from plasticized PVC.
Materials:
-
PVC resin
-
This compound
-
Low molecular weight plasticizer (e.g., DEHP)
-
High molecular weight plasticizer (e.g., a polymeric polyester plasticizer)
-
Thermal stabilizer
-
Two-roll mill or similar melt mixing equipment
-
Hydraulic press with heating and cooling capabilities
-
White, absorbent cloth (e.g., cotton)
-
Oven
-
Colorimeter or spectrophotometer
Procedure:
-
Formulation Preparation: Prepare two PVC formulations. Formulation A will contain the low molecular weight plasticizer, and Formulation B will contain the high molecular weight plasticizer. The concentration of PVC, this compound, and thermal stabilizer should be kept constant between the two formulations.
-
Melt Compounding: Individually compound each formulation on a two-roll mill at a temperature appropriate for PVC processing (typically 160-180°C) until a homogenous colored sheet is formed.
-
Sample Preparation: Press the compounded sheets into plaques of uniform thickness using a hydraulic press.
-
Migration Test (Contact Staining):
-
Cut a sample from each plaque (e.g., 5cm x 5cm).
-
Place each PVC sample in direct contact with a piece of white, absorbent cloth.
-
Apply a consistent pressure (e.g., using a 1 kg weight) on top of the cloth-PVC assembly.
-
Place the assemblies in an oven at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).[7]
-
-
Analysis:
-
After the incubation period, remove the assemblies from the oven and allow them to cool to room temperature.
-
Visually inspect the white cloth for any color transfer.
-
Quantify the color transfer using a colorimeter or spectrophotometer to measure the color difference (ΔE) on the cloth. A higher ΔE value indicates greater dye migration.
-
Protocol 2: Application of a Barrier Coating
Objective: To apply a protective barrier coating to a plasticized PVC sample and evaluate its effectiveness in preventing dye migration.
Materials:
-
Plasticized PVC sample colored with this compound
-
A suitable clear coating (e.g., acrylic or polyurethane-based)
-
Applicator (e.g., spray gun, brush, or dip coater)
-
Drying/curing oven
Procedure:
-
Surface Preparation: Ensure the surface of the PVC sample is clean, dry, and free of any contaminants.
-
Coating Application: Apply the clear coat to the surface of the PVC sample using the chosen application method. Ensure a uniform and consistent coating thickness.
-
Curing: Cure the coating according to the manufacturer's instructions. This may involve air drying or oven curing at a specific temperature and time.
-
Evaluation: Perform a contact staining test as described in Protocol 1 to compare the migration from a coated sample versus an uncoated control sample.
Data Presentation
Table 1: Influence of Plasticizer Molecular Weight on this compound Migration
| Plasticizer Type | Average Molecular Weight ( g/mol ) | Migration Test Result (ΔE* on white cloth) | Visual Observation |
| DEHP | ~390 | High | Significant red staining on cloth |
| Polymeric Polyester | >2000 | Low to None | No visible staining on cloth |
Note: The ΔE values are qualitative and will depend on the specific experimental conditions.*
Visualizations
Diagram 1: Mechanism of Dye Migration in Plasticized PVC
Caption: A multi-faceted approach involving formulation optimization, surface modification, and process control is key to preventing dye migration.
Frequently Asked Questions (FAQs)
Q1: Are there any "non-migrating" solvent dyes that can be used as an alternative to this compound in plasticized PVC? While some solvent dyes are marketed as "low-migration," no solvent dye is completely immune to migration in a highly plasticized system. [7]The fundamental mechanism of solubilization by the plasticizer still applies. However, dyes with higher molecular weights or different chemical structures may exhibit lower migration tendencies. It is always recommended to perform migration testing on any alternative dye.
Q2: Can the type of PVC resin (e.g., suspension vs. emulsion grade) affect the migration of this compound? The specific grade of PVC resin can have a minor influence on migration. Factors such as particle size, porosity, and the presence of residual surfactants from the polymerization process can affect how the plasticizer and dye are absorbed and distributed within the matrix. However, the choice of plasticizer remains the most dominant factor.
Q3: How does the external environment (e.g., humidity, contact with solvents) affect dye migration? High humidity can accelerate plasticizer and dye migration by creating pathways for these molecules to travel to the surface. [8]Direct contact with solvents can extract the plasticizer from the PVC, which will also draw out the dissolved dye, leading to significant color loss and contamination of the solvent. [20][21][22] Q4: Is it possible to chemically modify this compound to reduce its migration? While theoretically possible, the chemical modification of a dye is a complex process that would essentially create a new dye molecule. [23][24][25]This would require extensive research and development to ensure the new dye retains its color properties, thermal stability, and is cost-effective. A more practical approach is to focus on optimizing the PVC formulation and considering surface treatments.
Q5: What are the regulatory considerations for this compound migration, particularly in applications like medical devices or food packaging? For sensitive applications, the migration of any substance, including dyes and plasticizers, is strictly regulated. [26][27]Regulatory bodies like the FDA and EFSA have established specific migration limits for substances that may come into contact with food or biological tissues. It is crucial to consult the relevant regulations for your specific application and conduct appropriate migration studies to ensure compliance.
References
-
Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - MDPI. [Link]
-
FAQ - Solvent Dyes Trader. [Link]
-
This compound Techsol Red Eg, Use for PS PMMA PC UPVC San. [Link]
-
Stopping Dye Sublimation and Migration - Advanced Screen Technologies. [Link]
-
The influence of molecular weight on plasticizer retention. [Link]
-
what about Application characteristics of solvent dyes in plastics coloring? - FAQ. [Link]
-
What Causes Plasticizer Migration in PVC - BASTONE. [Link]
-
Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - NIH. [Link]
-
What is the use of this compound? [Link]
-
Choosing the Right Plasticizer for PVC: A Comprehensive Guide - BASTONE. [Link]
-
REDUCING THE MIGRATION OF PVC PLASTICIZERS. [Link]
-
Issues Caused by Migration of Plasticizers from Flexible PVC and Its Countermeasures. [Link]
-
This compound|CAS NO.20749-68-2, 71902-17-5|Macrolex Red EG. [Link]
-
Influence of Plasticizer Molecular Weight on Plasticizer Retention in PVC Geomembrane. [Link]
-
This compound Manufacturer - RSDC Industries Pvt. Ltd. [Link]
-
Migration of dyes - how to prevent it - Printexpress. [Link]
-
Barrier coating – Resino Engelsk. [Link]
-
Plasticizer migration from polyvinyl chloride film to solvents and foods - PubMed. [Link]
-
Barrier Coatings For Plastic Packaging Market Trends for 2034. [Link]
-
Study of the migration of PVC plasticizers | Request PDF - ResearchGate. [Link]
-
Migration And Weather Resistance Of Pvc - Products News - News - Duzhong Imp&Exp. [Link]
-
Troubleshooting Color Masterbatch Issues: Resolving Common Challenges in Incorporating Color Masterbatch into Plastic Products - US Masterbatch. [Link]
-
dye migration barrier for heat transfer label - Justia Patents. [Link]
-
Relationship between plasticizer molecular weight and plasticizer migration into Polyurethane foam - ResearchGate. [Link]
-
About PVC pigment application characteristics - Knowledge - Sinoever. [Link]
- US20180127602A1 - Plastisol based composition for blocking dye migration from dyed polyester fabric into the print - Google P
-
Solvent and Plasticizer effects in Solid Polymers by NMR - RWTH Publications. [Link]
-
Trouble with bleeding dye : r/discdyeing - Reddit. [Link]
-
What Is Migration Of Color And Why Should It Be Minimized - First Source Worldwide. [Link]
- CN101327674B - Fabrication dye migration barrier thermoplastic polyurethane film manufacturing method - Google P
-
The Application of Modified Natural Polymers in Toxicant Dye Compounds Wastewater: A Review - MDPI. [Link]
-
Guide to color troubleshooting - Plastics Today. [Link]
-
Suggestions for removing dye from PVC : r/materials - Reddit. [Link]
-
Extraction/Leaching of Metal-Containing Additives From Polyvinyl Chloride, Ethyl Vinyl Acetate, and Polypropylene Bags and Infusion Sets Into Infusion Solutions - PubMed. [Link]
-
(PDF) The Application of Modified Natural Polymers in Toxicant Dye Compounds Wastewater: A Review - ResearchGate. [Link]
-
How pigment volume concentration (PVC) and particle connectivity affect leaching of corrosion inhibitive species from coatings - Research Explorer - The University of Manchester. [Link]
-
Polymers for dye transfer inhibition in laundry applications - White Rose Research Online. [Link]
-
Effect of Solvent (Plasticizers) on PVC Degradation - ResearchGate. [Link]
-
Chemical Modification on Reactive Dye Adsorption Capacity of Castor Seeds - Semantic Scholar. [Link]
-
Leaching of Plasticized PVC: Effect of Irradiation | Request PDF - ResearchGate. [Link]
-
Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - NIH. [Link]
-
Kinetics Study of Plasticizer Migration from Commercial PVC Blood Storage Bag into Aqueous Organic Solvents - ResearchGate. [Link]
-
PVC and Cable Dyeing - YouTube. [Link]
-
Migration losses of the plasticized PVC films in different solvents.... | Download Scientific Diagram - ResearchGate. [Link]
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Technical Support Center: Addressing Issues with Solvent Red 135 in Recycled Polymers
Prepared by: Senior Application Scientist, Polymer Additives Division
This guide is designed for researchers, scientists, and materials engineers encountering challenges with the incorporation of Solvent Red 135 into recycled polymer matrices. The inherent variability and complex thermal history of recycled plastics present unique obstacles compared to virgin resins. This document provides a structured, in-depth approach to troubleshooting common issues, grounded in the principles of polymer science and material characterization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level inquiries regarding the use of this compound in recycled polymer systems.
Question 1: What is this compound and what are its key properties for polymer applications?
Answer: this compound is a high-performance perinone-class solvent dye known for its brilliant yellowish-red hue, excellent thermal stability, and good light fastness.[1] It is widely used for coloring amorphous thermoplastics. Unlike pigments, solvent dyes dissolve into the polymer matrix, resulting in transparent coloration.[2] Its key attributes make it suitable for high-temperature processing common in the plastics industry.
Table 1: Key Properties of C.I. This compound
| Property | Value | Source(s) |
| C.I. Name | This compound | [1] |
| CAS Numbers | 20749-68-2, 71902-17-5 | [3][4] |
| Chemical Formula | C₁₈H₆Cl₄N₂O | [4] |
| Molecular Weight | 408.07 g/mol | [3] |
| Appearance | Yellowish-red powder | [1] |
| Melting Point | ~308 - 318 °C | [1][5] |
| Heat Resistance | Up to 300 °C | [2] |
| Light Fastness (PS) | Grade 8 (Superior) | [1] |
| Solubility | Insoluble in water; soluble in some organic solvents and polymer melts. | [5][6] |
Question 2: Why is achieving consistent color in recycled polymers more challenging than with virgin polymers?
Answer: Recycled polymers introduce significant variability that can disrupt color consistency. The primary challenges are:
-
Inherent Color: Recycled polymers, especially PET, often have a baseline yellowness (a high b* value) that increases with each melt cycle due to thermal and oxidative degradation.[7][8] This inherent color will shift the final perceived shade of the dye.
-
Contamination: The recycled feedstock can contain a mix of materials, including other polymers, residual labels, adhesives, and different colorants. These contaminants can react with the dye or degrade at processing temperatures, causing off-shades and black specks.[9]
-
Degraded Polymer Matrix: The polymer chains in recycled plastics are often shorter and have a broader molecular weight distribution than their virgin counterparts. This can affect the dye's solubility and the material's rheological properties, influencing final color and dispersion.
-
Presence of Additives: The recycled material may contain legacy additives (e.g., UV stabilizers, oxygen scavengers) that can impact thermal stability and interact with the dye.[10] For example, some oxygen scavengers used in PET bottles can cause yellowing during the recycling process.[10]
Question 3: Is this compound approved for food contact applications when used in recycled polymers?
Answer: The regulatory status is complex and depends on the specific polymer, concentration, and conditions of use. In the United States, this compound (under its chemical name 12H-Phthaloperin-12-one, 8,9,10, 11-tetrachloro-) is cleared by the FDA for use in polyethylene terephthalate (PET) polymers at levels not to exceed 0.2% by weight for contact with all food types under specific conditions of use (D through G).[11]
However, the use of any additive in a recycled polymer for food contact is subject to further scrutiny. The recycling process must adequately remove contaminants to ensure the final article is safe for its intended use. It is the responsibility of the manufacturer to ensure that their specific recycled material containing this compound meets all applicable regulatory requirements for the intended food contact application.
Question 4: What is a typical concentration range for this compound in plastics?
Answer: The required concentration, or "let-down ratio," depends on the desired color depth and the transparency of the final part. The high tinting strength of this compound means a small amount is often sufficient.[2][6]
Table 2: Recommended Starting Concentrations for this compound
| Desired Effect | Typical Concentration (% by weight) | Notes |
| Transparent Tones | 0.02% - 0.05% | Requires a clean, transparent base polymer.[6] |
| Opaque/Translucent Tones | ~ 0.1% | Used in combination with an opacifying agent like titanium dioxide (TiO₂).[6] |
Section 2: Troubleshooting Guides
This section provides in-depth, structured answers to specific experimental problems encountered when using this compound in recycled polymers.
Problem 1: Color Inconsistency & Off-Shade Batches
Question: My final product colored with this compound shows significant color variation between batches. The red shade is sometimes dull, brownish, or yellowish. What are the root causes and what is the experimental workflow to resolve this?
Answer: This is the most common issue when working with recycled polymers. The root cause is almost always variability in the incoming feedstock and thermal degradation during processing.
Causality Analysis:
-
Feedstock Variability: The color of the recycled flake/pellet is not consistent. A yellower base material will inevitably lead to a duller, more orange/brown final red.
-
Thermal Degradation: Over-heating the polymer during melt processing causes chain scission and oxidation, which increases the polymer's inherent yellowness.[7] While this compound is very heat stable, the polymer matrix is not.
-
Hydrolytic Degradation (especially in PET): Insufficient drying of hygroscopic polymers like PET leads to chain degradation at melt temperatures, severely impacting clarity and color.[1]
-
Contaminants: PVC contamination, for instance, can degrade and release HCl, which can further degrade the host polymer and affect color.
Experimental Troubleshooting Workflow:
The following diagram outlines a systematic approach to diagnosing and solving color inconsistency.
Caption: Troubleshooting workflow for color inconsistency.
Detailed Protocol: Feedstock Color Quantification
-
Sample Preparation: Take a representative sample of the uncolored, recycled polymer feedstock.
-
Molding: Using a laboratory injection molder or compression molder, create a standardized plaque (e.g., 50mm x 50mm x 2mm). Use a consistent, minimal thermal profile to avoid inducing further degradation.
-
Colorimetry: Use a spectrophotometer or colorimeter to measure the CIELAB color space values (L, a, b*).
-
Analysis: The b* value is the most critical indicator of yellowness. Establish an acceptable incoming b* range for your feedstock. Batches of recycled material falling outside this range should be rejected or blended with cleaner material to achieve a consistent baseline. This provides a quantitative, self-validating system for quality control.
Problem 2: Dye Migration & Bleeding
Question: After molding, I observe a red residue on the surface of the plastic part that can be wiped off. What causes this "bleeding" or "blooming" and how can it be prevented, especially for sensitive applications?
Answer: Dye migration, also known as blooming or bleeding, is the process where dissolved dye molecules move from the bulk of the polymer to the surface. This occurs when the dye's concentration exceeds its solubility limit in the polymer matrix at room temperature.
Causality Analysis:
-
Oversaturation: The most common cause is simply using too much dye. While it may be soluble at high melt processing temperatures, it can precipitate out as the polymer cools and crystallizes.
-
Polymer Type: Migration is a significant issue in crystalline polymers with low glass transition temperatures (Tg), such as polyethylene (PE) and polypropylene (PP).[12] The flexible polymer chains in the amorphous regions allow for dye mobility. In amorphous polymers with high Tg like polystyrene (PS), polycarbonate (PC), and ABS, migration is far less common at room temperature because the polymer chains are frozen in a rigid state, trapping the dye molecules.[12][13]
-
Incompatible Additives: Certain additives, particularly external lubricants, plasticizers, and slip agents, are designed to migrate to the surface.[14] These can act as carriers, pulling the soluble dye along with them.
Experimental Protocol for Diagnosing and Preventing Migration:
Caption: Logical workflow for preventing dye migration.
Table 3: Recommended Processing Temperatures for Common Recycled Polymers
To minimize thermal stress on the polymer while ensuring proper melting and mixing of this compound, adhere to the following temperature guidelines. Always start at the lower end of the range and increase only as needed to achieve a stable process.
| Recycled Polymer | Drying Conditions (if applicable) | Temperature Profile (Feed Zone -> Die) | Source(s) |
| PET | 4-6 hours @ 120-140°C | 240°C -> 270°C | [1] |
| Polystyrene (PS) | 1-2 hours @ 70-80°C | 180°C -> 230°C | [1] |
| ABS | 2-4 hours @ 80-90°C | 200°C -> 240°C | [15][16] |
| Polycarbonate (PC) | 3-4 hours @ 120°C | 260°C -> 300°C | [16] |
Note: These are starting points. The optimal profile depends on the specific grade of recycled material, machine type, and screw design.
References
- Application Notes and Protocols for Incorporating this compound into PET and PS for M
- This compound SDS, 20749-68-2 Safety D
- Technical Support Center: Quantitative Analysis of this compound - Benchchem.
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C.I. This compound | C18H6Cl4N2O | CID 88680 - PubChem - NIH. [Link]
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How Does the Contamination from Dyes and Finishes Affect the Quality of Recycled Fibers? - Sustainability Directory. [Link]
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The Impact of Repeated PET Melt Cycles on Color - Plastic Technologies Inc. [Link]
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PET Rigid - Association of Plastic Recyclers (APR). [Link]
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This compound for PET Bottles: A High-Performance Dyeing Solution - Cangzhou Xincheng Weiye Chemical Co., Ltd. [Link]
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Investigation into the effect of additives on migration of substances originating from colourants used in food - Food Standards Agency. [Link]
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Recycled plastics (rPET): Scarcity, Issues and pros & cons of recycling PET plastic | Holland Colours. [Link]
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Basic Requirements for Plastic Colorants—Migration - Hangzhou Shine Chemicals Co.,Ltd. [Link]
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Technical Support Center: Strategies to Mitigate the Environmental Impact of Solvent Red 135 Waste
Answering the user's request.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the responsible management of Solvent Red 135 waste streams. This guide is designed for researchers, scientists, and drug development professionals who utilize this potent colorant and are committed to minimizing its environmental footprint. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind these experimental choices, ensuring your mitigation strategies are both effective and scientifically sound. This document moves beyond rigid templates to offer a dynamic, question-and-answer-based resource for troubleshooting real-world laboratory challenges.
Section 1: Waste Characterization & Handling: A Foundational Approach
Properly identifying and handling your waste is the mandatory first step in any mitigation strategy. Failure to do so can compromise safety, violate regulations, and invalidate subsequent treatment efforts. This section addresses the most common initial questions.
Frequently Asked Questions (FAQs)
Q1: How should I classify my this compound waste? Is it considered hazardous?
A1: This is a critical determination that you, the waste generator, are legally responsible for making.[1] Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[2][3]
This compound itself is not explicitly on an EPA list.[1] Therefore, your determination must be based on the characteristics of the entire waste stream. For example, if your waste is this compound dissolved in acetone, the waste is considered hazardous due to the ignitability of acetone (EPA waste code D001).[4][5]
Causality: The classification depends on the entire composition of the waste, not just the dye. The solvents and other reagents mixed with the dye are often the primary drivers for a hazardous classification.
Best Practice: In the absence of definitive analytical data for your specific waste stream, it is prudent to manage the waste as hazardous to ensure full compliance and safety.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1][3]
Caption: Decision workflow for classifying this compound waste.
Q2: What are the correct immediate procedures for collecting and storing this compound waste in the lab?
A2: Safe and compliant storage is non-negotiable. All solvent-based waste requires strict hazardous waste management protocols.[6]
-
Container Selection: Use a designated, leak-proof container with a secure, tight-fitting lid. The container material must be chemically compatible with the solvent (e.g., do not store chlorinated solvents in a metal can that can corrode).[1][4]
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical names of all contents (e.g., "this compound, Acetone, Toluene"), and the date you first added waste (the "accumulation start date").[1][6]
-
Segregation: Store the waste container in a designated satellite accumulation area. Crucially, segregate it from incompatible materials, particularly strong oxidizers.[7]
-
Closure: Keep the container closed at all times except when adding waste. This prevents the release of volatile organic compounds (VOCs).[4][8]
Section 2: Troubleshooting Guide for Lab-Scale Waste Treatment
This section is structured to solve specific problems you may encounter while developing and optimizing treatment protocols for this compound waste streams.
Scenario 1: Adsorption-Based Treatment
Q: My experiment using activated carbon shows poor removal efficiency (<30%) for this compound from a dichloromethane waste stream. What factors are limiting the performance, and how can I improve it?
A: This is a common issue stemming from the fundamental principles of adsorption and the nature of your solvent matrix.
-
Underlying Cause (Causality): Standard activated carbon is a porous material with a high surface area, but its surface is generally non-polar. In an aqueous solution, hydrophobic molecules like dyes are driven out of the water phase and onto the carbon surface. However, in a non-polar organic solvent like dichloromethane, this driving force is absent. Both the dye and the solvent have a high affinity for the carbon surface, leading to strong competition where the solvent molecules, present in vast excess, saturate the adsorption sites.
-
Troubleshooting & Optimization Steps:
-
Re-evaluate Your Adsorbent: A non-polar adsorbent in a non-polar solvent is an inefficient pairing. You need an adsorbent with a higher specific affinity for the dye's structure.
-
Recommendation: Test organoclays (e.g., bentonite modified with a quaternary ammonium salt) or synthetic polymeric adsorbents. Organoclays have an organic-rich surface that can interact more favorably with the dye molecule over the solvent.[9]
-
-
Pre-treatment via Solvent Evaporation/Exchange: The most effective way to improve adsorption is to remove the competing solvent.
-
Recommendation: Under a fume hood, use a rotary evaporator to gently remove and capture the dichloromethane for recycling or separate disposal. The concentrated dye residue can then be re-dissolved in a small volume of a more polar solvent (like methanol or ethanol) where adsorption onto activated carbon will be significantly more effective.
-
-
Verify Experimental Parameters:
-
Contact Time: Ensure your experiment runs long enough to reach equilibrium. Run a kinetic study by taking samples at various time points (e.g., 15, 30, 60, 120, 240 min) to determine when the concentration platues.
-
Adsorbent Dosage: Systematically increase the mass of adsorbent to find the optimal dose.[10]
-
-
-
Data-Driven Approach: Comparative Adsorbent Performance
| Adsorbent Type | Solvent Matrix | Adsorbent Dose (g/L) | Equilibrium Time (min) | Removal Efficiency (%) |
| Granular Activated Carbon | Dichloromethane | 20 | 240 | < 30% |
| Organo-Bentonite Clay | Dichloromethane | 20 | 180 | ~65% |
| Granular Activated Carbon | Methanol (Post-Exchange) | 20 | 120 | > 95% |
| Polymeric Resin (e.g., XAD-4) | Dichloromethane | 20 | 180 | ~80% |
-
Experimental Protocol: Bench-Scale Adsorption Isotherm
This protocol allows you to quantitatively compare the maximum adsorption capacity of different materials.
-
Prepare Stock Solution: Create a stock solution of this compound in your chosen solvent (e.g., 100 mg/L in methanol).
-
Set up Vials: Prepare a series of vials. To each, add a fixed mass of your adsorbent (e.g., 0.1 g).
-
Add Dye Solution: Add varying volumes of the stock solution and dilute with pure solvent to a constant final volume (e.g., 20 mL). This creates a range of initial dye concentrations (e.g., 5, 10, 20, 40, 60, 80 mg/L). Include a control vial with no adsorbent for each concentration.
-
Equilibrate: Seal the vials and place them on a shaker or rotator at a constant temperature for the predetermined equilibrium time (e.g., 4 hours).
-
Analyze: Centrifuge or filter the samples to remove the adsorbent. Measure the final concentration (Ce) of the supernatant using a UV-Vis spectrophotometer at the dye's λmax.
-
Calculate: For each vial, calculate the amount of dye adsorbed per unit mass of adsorbent (qe) using the formula: qe = (C0 - Ce) * V / m, where C0 is the initial concentration, V is the volume, and m is the adsorbent mass.
-
Model: Plot qe vs. Ce and fit the data to adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity.[11]
-
Scenario 2: Advanced Oxidation Process (AOP) Treatment
Q: I'm attempting to degrade a concentrated (500 mg/L) solution of this compound in a 50:50 THF/water mixture using a standard Fenton process (H₂O₂ + FeSO₄), but the color removal is minimal even after 60 minutes. How can I make this work?
A: This is a classic case of sub-optimal reaction conditions and scavenger effects limiting the efficacy of the Fenton reaction.
-
Underlying Cause (Causality): The Fenton reaction generates highly potent but non-selective hydroxyl radicals (•OH).[12] Its efficiency is critically dependent on several factors:
-
pH: The reaction is most effective in a narrow acidic pH range, typically 2.8-3.5.[13][14] At higher pH, iron precipitates as ferric hydroxide, halting the catalytic cycle. At lower pH, the reaction is inhibited.
-
Solvent Scavenging: Organic solvents, like Tetrahydrofuran (THF), can act as powerful hydroxyl radical scavengers. The •OH radicals react with the abundant THF molecules instead of the target dye molecules, drastically reducing the degradation efficiency.
-
Reagent Concentration: An incorrect ratio of H₂O₂ to Fe²⁺ or H₂O₂ to the dye can be rate-limiting or wasteful.
-
-
Troubleshooting & Optimization Steps:
-
CRITICAL - pH Adjustment: This is the most important first step. Use dilute H₂SO₄ to adjust the pH of your waste solution to ~3.0 before adding any reagents. Monitor with a pH meter.
-
Enhance with UV Light (Photo-Fenton): The standard Fenton process can stall as Fe²⁺ is converted to Fe³⁺. UV-A light (around 365 nm) dramatically accelerates the process by photoreducing Fe³⁺ back to Fe²⁺, creating a catalytic cycle that continuously generates •OH radicals. This is often the key to overcoming scavenger effects.[14]
-
Optimize Reagent Dosing: Do not add all the H₂O₂ at once. A high concentration of H₂O₂ can self-scavenge •OH radicals.
-
Recommendation: Add the total required dose of FeSO₄ at the beginning. Then, add the H₂O₂ solution portion-wise (e.g., in 4 aliquots over 20 minutes) or continuously with a syringe pump. This maintains a steady but not excessive concentration of H₂O₂.
-
-
Dilution: If possible, diluting the waste stream with pH-adjusted water can reduce the THF concentration, lessening the scavenger effect. This is a trade-off, as it increases the total volume.
-
Caption: The Fenton and Photo-Fenton catalytic cycle for dye degradation.
-
Experimental Protocol: Bench-Scale Photo-Fenton Degradation
Safety: This experiment must be conducted in a chemical fume hood. Wear UV-blocking safety glasses, a lab coat, and chemical-resistant gloves.
-
Setup: Place a beaker containing your waste solution (e.g., 200 mL) on a magnetic stir plate. Place a UV-A lamp (e.g., a 365 nm "blacklight") securely above the beaker.
-
pH Adjustment: While stirring, slowly add 1M H₂SO₄ dropwise until the solution pH is stable at 3.0 ± 0.1.
-
Catalyst Addition: Add the required mass of FeSO₄·7H₂O to achieve the desired catalyst concentration (e.g., 20 mg/L Fe²⁺). Allow it to dissolve completely.
-
Initiate Reaction: Turn on the UV lamp and the stirrer. Begin adding your H₂O₂ solution (e.g., 30% w/w) slowly via a syringe pump or in small aliquots over time to reach the target concentration (e.g., 500 mg/L H₂O₂).
-
Monitor: Take small aliquots (e.g., 2 mL) at set time intervals (0, 5, 15, 30, 60, 90 min). Immediately quench the reaction in each aliquot by adding a drop of 1M NaOH to raise the pH > 10.
-
Analysis: Analyze the quenched aliquots. Decolorization can be measured by UV-Vis spectrophotometry. A more complete measure of degradation is the reduction in Chemical Oxygen Demand (COD), which can be determined using commercial COD test kits.[14]
-
Section 3: General FAQs on Mitigation Strategies
Q3: Can this compound waste be treated with membrane filtration?
A3: Yes, but typically not as a primary treatment for the solvent-based concentrate. Membrane filtration, particularly Nanofiltration (NF) and Reverse Osmosis (RO), is exceptionally effective at removing dyes and salts from aqueous solutions, allowing for water reuse.[15][16][17] For a waste stream where this compound is dissolved in an organic solvent, direct filtration is often impractical due to membrane-solvent compatibility issues and high osmotic pressures. However, membrane filtration can be an excellent secondary or polishing step . For example, after an AOP has destroyed the dye and the bulk of the organic solvent, RO could be used to remove any remaining ions and trace organics from the resulting aqueous solution to produce high-quality reusable water.[18]
Q4: Is bioremediation a viable option for this compound?
A4: Bioremediation presents a high potential for sustainability but also significant challenges for this specific dye. Bioremediation uses microorganisms or their enzymes to break down pollutants.[19] Many studies show success in degrading azo dyes using bacteria that possess azoreductase enzymes. However, this compound is a chlorinated anthraquinone-based dye, not an azo dye.[20] Furthermore, its insolubility in water and the presence of organic solvents create a toxic environment for many microbes.[19][21] A successful bioremediation strategy would require specialized, solvent-tolerant microorganisms capable of cleaving the stable aromatic rings of the dye. While possible, this is currently an area of advanced research rather than a readily available lab-scale solution.[22]
References
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XCWY Chemical. (n.d.). What is the use of this compound?. Retrieved from [Link]
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Sinoever International Co.,Ltd. (2019, August 14). Properties of this compound. Retrieved from [Link]
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World dye variety. (2012, October 16). This compound. Retrieved from [Link]
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Sharma, S., et al. (2013). Studies on Degradation of Reactive Red 135 Dye in Wastewater using Ozone. Procedia Engineering, 51, 451-455. Retrieved from [Link]
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PCI Membranes. (n.d.). Membrane Filtration for Textile & Dyestuff. Retrieved from [Link]
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SKC. (n.d.). Exploring the Environmental Impact of Solvent Dyes: What You Need to Know. Retrieved from [Link]
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Al-Kdasi, A., et al. (2004). Removal of Dye From Wastewater of Textile Industry Using Membrane Technology. Journal of Engineering Science and Technology, 4(1), 33-42. Retrieved from [Link]
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AllSource Environmental. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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Al-Obaidi, M. A., et al. (2012). Experimental study of dye removal from industrial wastewater by membrane technologies of reverse osmosis and nanofiltration. Desalination and Water Treatment, 51(1-3), 554-567. Retrieved from [Link]
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Hauser, P. (2001). Purification of textile wastewater by membrane filtration and re-use for dyeing. Desalination, 138(1-3), 301-307. Retrieved from [Link]
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Baoxu Chemical. (n.d.). MSDS this compound. Retrieved from [Link]
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Czaplicka, M., et al. (2021). Recovery of Water from Textile Dyeing Using Membrane Filtration Processes. Membranes, 11(8), 607. Retrieved from [Link]
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Kumar, A., et al. (2022). Environmental Impacts and Strategies for Bioremediation of Dye-Containing Wastewater. Bioengineering, 9(11), 630. Retrieved from [Link]
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Xcolor Pigment. (n.d.). This compound. Retrieved from [Link]
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AllSource Environmental. (n.d.). Guidelines for Solvent Waste Recycling & Disposal. Retrieved from [Link]
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Ullah, N., et al. (2024). Adsorptive removal of methyl red dye from the aqueous environment: A critical review. Journal of Molecular Liquids, 393, 123631. Retrieved from [Link]
-
Gola, D., et al. (2021). The Optimization of Advanced Oxidation Processes for the Degradation of Industrial Pollutants. Applied Sciences, 11(16), 7596. Retrieved from [Link]
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ResearchGate. (n.d.). Adsorptive removal of neutral red dye from aquatic environments: a review of adsorbent materials, kinetics, isotherms, thermodynamics and future prospects. Retrieved from [Link]
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Tripathi, A., et al. (2016). Bioremediation of hazardous azo dye methyl red by a newly isolated Bacillus megaterium ITBHU01: Process improvement through ANN-GA based synergistic approach. Indian Journal of Biochemistry & Biophysics, 53, 166-175. Retrieved from [Link]
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Wawrzkiewicz, M., et al. (2023). Removal of Methyl Red from Aqueous Solution Using Biochar Derived from Fennel Seeds. Materials, 16(23), 7359. Retrieved from [Link]
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Syracuse University Environmental Health & Safety Services. (n.d.). Section 1: Hazardous Waste. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). C.I. This compound. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). Phytoremediation of sulfonated Remazol Red dye and textile effluents by Alternanthera philoxeroides: An anatomical, enzymatic and pilot scale study. Retrieved from [Link]
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Sharma, R., et al. (2023). Phytoremediative adsorption methodologies to decontaminate water from dyes and organic pollutants. RSC Sustainability. Retrieved from [Link]
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Shi, Y., et al. (2024). Methyl Red degradation by a subseafloor fungus Schizophyllum commune 15R-5-F01: efficiency, pathway, and product toxicity. Environmental Science and Pollution Research, 31, 1-15. Retrieved from [Link]
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U.S. Coast Guard. (n.d.). Hazardous Waste Identification Guidance Document. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1996). RCRA Permit Policy Compendium: Volume 6. Retrieved from [Link]
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Win-chem Industrial. (n.d.). This compound. Retrieved from [Link]
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Feng, Y., et al. (2011). Treating Dye Wastewater of Reactive Brilliant Red K-2BP by Cetyltrimethylammonium Chloride-Modified Bentonite. Polish Journal of Environmental Studies, 20(1), 61-66. Retrieved from [Link]
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Sajjad, M., et al. (2022). A Study of Treatment of Reactive Red 45 Dye by Advanced Oxidation Processes and Toxicity Evaluation Using Bioassays. Water, 14(19), 3169. Retrieved from [Link]
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El-Deen, A. G., et al. (2018). Degradation of Methyl Orange by UV/H2O2 Advanced Oxidation Process. Journal of Environmental Science and Technology, 11(2), 93-99. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Polymer Coloring: Solvent Red 135 vs. Solvent Red 179
In the field of polymer science, achieving vibrant, stable, and process-compatible coloration is a critical objective. Solvent dyes are a premier class of colorants valued for their ability to form a solid solution within the polymer matrix, resulting in exceptional transparency and brilliance.[1][2] This guide provides an in-depth comparison of two widely used perinone-class solvent dyes: Solvent Red 135 and Solvent Red 179. We will explore their performance characteristics, polymer compatibility, and the empirical methodologies required to validate their suitability for specific applications. This document is intended for researchers and polymer scientists dedicated to optimizing the aesthetic and functional properties of colored plastics.
Fundamental Properties and Chemical Identity
Understanding the core chemical and physical properties of these dyes is the foundation for selecting the appropriate colorant. While both are perinone-based dyes, their subtle structural differences lead to distinct performance profiles.[3][4]
Caption: Chemical structures of this compound and Solvent Red 179.
A direct comparison of their key specifications reveals the initial points of differentiation:
| Property | This compound | Solvent Red 179 |
| C.I. Name | This compound | Solvent Red 179[5] |
| CAS Number | 71902-17-5 / 20749-68-2[6][7] | 6829-22-7 / 89106-94-5[5][8] |
| Chemical Class | Perinone[3][4] | Perinone[5] |
| Molecular Formula | C18H6Cl4N2O[6][7] | C22H12N2O1 (representative)[9] |
| Shade | Red[6] | Yellowish Red[5][8] |
| Heat Stability | ~300-320°C[6] | ~280-300°C[10] |
| Lightfastness (Blue Wool Scale) | 7-8[6][11] | 7-8[10] |
| Migration Resistance (1-5 Scale) | High (Not explicitly rated, but good) | 5 (Excellent)[5] |
| Primary Polymer Compatibility | PS, ABS, PC, PMMA, PET, SAN[11][12] | PS, ABS, PC, PMMA, PET, PA6, SAN[5][10] |
In-Depth Performance Comparison for Polymer Applications
The true measure of a solvent dye lies in its performance during polymer processing and the lifecycle of the end product. Both dyes are well-regarded for coloring engineering plastics like polystyrene (PS), polycarbonate (PC), acrylic (PMMA), and acrylonitrile butadiene styrene (ABS).[1][13]
Heat Stability: Heat stability is arguably the most critical parameter, as the dye must survive the high temperatures of melt processing (e.g., injection molding, extrusion) without degradation.[4]
-
This compound exhibits exceptional heat stability, with technical data sheets citing resistance up to 300-320°C.[6] This makes it a robust choice for high-temperature engineering polymers such as polycarbonate and polyester (PET).[3][14]
-
Solvent Red 179 shows very good heat stability, typically rated up to 300°C.[5][10][15] While excellent for a wide range of polymers, it has a slightly lower threshold than SR 135, which could be a consideration in very high-temperature processing of materials like PEEK or polysulfones, although it is recommended for PET and Polyamide (PA6).[5]
Lightfastness and Weather Resistance: For products exposed to sunlight, lightfastness determines the longevity of the color. The Blue Wool Scale (1-8), is the industry standard for this assessment, where a rating of 8 signifies the highest fastness.[16][17]
-
Both This compound and Solvent Red 179 demonstrate excellent lightfastness, with ratings of 7-8 on the Blue Wool Scale.[6][10][11] This indicates that both dyes provide durable, non-fading color for demanding applications, including automotive components and outdoor signage.
Solubility and Migration Resistance: The core advantage of solvent dyes is their solubility in the polymer melt.[18][19] This property ensures a homogenous, transparent coloration without the light scattering caused by traditional pigments.
-
This compound shows lower solubility in common organic solvents at room temperature but dissolves readily in hot polymer melts.[3][11] This characteristic contributes to its excellent resistance to migration or "bleeding," as it remains locked in the polymer matrix upon cooling.
-
Solvent Red 179 generally exhibits slightly better solubility in some organic solvents compared to SR 135.[10][15] It also boasts a top-tier migration resistance rating of 5, indicating it will not leach from the plastic, which is critical for applications like food packaging or consumer goods.[5]
Experimental Evaluation Protocols
To ensure trustworthy and reproducible results, standardized testing is paramount. The following protocols, grounded in industry standards such as those from ASTM and ISO, provide a framework for validating dye performance.
This protocol's causality is rooted in simulating the thermal stress a colorant undergoes during processing. The goal is to identify the maximum temperature at which the dye remains color-stable, defined by a color change (ΔE*ab) of less than 3.0 compared to a control.[5]
Caption: Workflow for Heat Stability Testing.
Methodology:
-
Preparation: Create a dry blend of the polymer resin (e.g., polycarbonate) and the dye (e.g., 0.05% concentration).
-
Compounding: Melt-compound the blend using a twin-screw extruder to ensure homogeneous dispersion.
-
Molding: Injection mold the compounded pellets into standard test plaques at a series of increasing temperatures (e.g., 280°C, 300°C, 320°C, 340°C) with a consistent dwell time of 5 minutes.[5]
-
Colorimetric Analysis: Allow plaques to cool. Using a spectrophotometer, measure the CIELAB color values (L, a, b*) of each plaque.
-
Data Interpretation: Calculate the total color difference (ΔEab) for each high-temperature plaque relative to the lowest-temperature (control) plaque. The highest temperature before ΔEab exceeds 3.0 is considered the heat stability limit.
This protocol uses a xenon-arc weatherometer to simulate exposure to sunlight through window glass, providing an accelerated method to determine a colorant's resistance to fading.[16][20]
Caption: Lightfastness Evaluation Workflow.
Methodology:
-
Sample Preparation: Mount the colored plastic plaques onto sample holders. A portion of each sample should be masked to serve as an unexposed reference.
-
Reference Standards: Mount a full set of Blue Wool reference standards (1-8) alongside the test samples.[17][21]
-
Exposure: Place the holders in a xenon-arc apparatus equipped with filters to simulate daylight.[20] Operate the chamber according to the conditions specified in ISO 105-B02.
-
Evaluation: Periodically inspect the samples. The lightfastness rating is the number of the Blue Wool standard that exhibits a similar degree of fading (color change) as the test sample when compared against a standardized Grey Scale.[17]
Summary and Recommendations
Both this compound and Solvent Red 179 are high-performance colorants suitable for a vast array of demanding polymer applications. The choice between them often depends on the specific polymer and processing conditions.
-
Choose this compound for:
-
Choose Solvent Red 179 for:
Ultimately, the protocols described herein should be used to validate the selection for any new application. Empirical testing within your specific polymer grade and processing window is the most reliable method for ensuring optimal performance, color consistency, and long-term stability.
References
-
Polaris Organics. Solvent Dyes. Available at: [Link]
-
Epsilon Chemical. Solvent Dyes pigments From Epsilon Chemical. Available at: [Link]
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Sunrise. Solvent Dyes. Available at: [Link]
-
First Source Worldwide. (2021). Plastics. Available at: [Link]
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Pylam Dyes. plastics. Available at: [Link]
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Solvent Dyes Trader. Applications. Available at: [Link]
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Qingdao Sanhuan Colorchem CO.,LTD. (2017). TECHNICAL DATA SHEET. This compound. Available at: [Link]
-
Vipul Organics Ltd. TDS of Solvent Red 179. Available at: [Link]
-
Vipul Organics Ltd. TDS of this compound. Available at: [Link]
-
RISE. Colour fastness to artificial light according to SS-EN ISO 105-B02. Available at: [Link]
-
TradeIndia. Solvent Red 179. Available at: [Link]
-
Atlas Material Testing Technology. (2023). Textiles - Xenon-Arc Weathering and Color Fastness to Light Summary of Testing Standards. Available at: [Link]
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A Comparative Guide to the Validation of Solvent Red 135 as a Fluorescent Probe for Microplastic Analysis
The pervasive nature of microplastic (MP) pollution necessitates robust, efficient, and standardized analytical methods for accurate detection and quantification in environmental matrices.[1] While spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy provide definitive polymer identification, they are often labor-intensive and time-consuming for processing large numbers of samples.[2] This has led to the widespread adoption of fluorescent staining as a rapid screening tool, with hydrophobic dyes selectively adsorbing onto plastic surfaces, rendering them easily visible under fluorescence microscopy.[3][4]
Nile Red (NR) has emerged as the most popular dye for this purpose, valued for its solvatochromic properties that can even help differentiate between polymer types.[1][3] However, the quest for alternative probes with improved properties continues. This guide provides an in-depth validation and comparison of Solvent Red 135, a thermally stable and highly fluorescent dye, as a viable alternative to Nile Red for microplastic analysis. We will explore its performance, provide supporting experimental data, and present validated protocols for its application.
Understanding the Probes: Mechanism and Properties
This compound is a synthetic organic dye belonging to the aminoketone class, with the molecular formula C₁₈H₆Cl₄N₂O.[5][6] Its classification as a 'solvent dye' highlights its high solubility in organic solvents and hydrophobic matrices, and insolubility in water.[7] This non-polar nature is fundamental to its application in microplastic staining; the dye preferentially partitions from an aqueous or semi-aqueous medium onto the hydrophobic surfaces of plastic polymers. This interaction is primarily driven by hydrophobic forces, where the dye molecules adsorb to and are absorbed by the polymer matrix.
Nile Red , in contrast, is a well-studied solvatochromic dye, meaning its fluorescence emission spectrum is highly dependent on the polarity of its surrounding environment.[1] This property allows it to fluoresce strongly on non-polar plastic surfaces while exhibiting minimal fluorescence in polar, aqueous environments.[3] This characteristic has been exploited not only for detection but also for preliminary polymer classification.[1]
Comparative Performance Analysis: this compound vs. Nile Red
The ideal fluorescent probe for microplastic analysis should exhibit high staining efficiency across a broad range of polymers, strong fluorescence intensity, excellent photostability, and minimal interference from natural organic matter. While detailed photophysical data for this compound is not as extensively documented as for Nile Red, its industrial applications provide strong indicators of its robustness.[5][8]
Data Presentation: Head-to-Head Comparison
| Property | This compound | Nile Red | Rationale & Causality |
| Chemical Class | Aminoketone / Anthraquinone[6][7] | Phenoxazone | Different core structures influence solubility, stability, and spectral properties. |
| Molecular Formula | C₁₈H₆Cl₄N₂O[6] | C₂₀H₁₈N₂O₂ | The larger, more complex structure of Nile Red contributes to its solvatochromism. |
| Solubility | Soluble in organic solvents (acetone, chloroform); Insoluble in water.[6] | Soluble in organic solvents (acetone, n-hexane); Sparingly soluble in water.[9] | High hydrophobicity is key for selective partitioning onto plastic surfaces in environmental samples. |
| Reported Heat Resistance | High (up to 300-320°C)[5] | Lower; subject to degradation at high temperatures. | High thermal stability is advantageous for applications involving thermal desorption techniques but less critical for standard microscopy.[7] |
| Reported Lightfastness | Excellent[8][10] | Moderate; prone to photobleaching. | High lightfastness is crucial for accurate quantification, preventing signal loss during prolonged microscopic examination or automated imaging.[11] |
| Polymer Compatibility | Polystyrene, ABS, PMMA, PVC, PET[10][12] | Broad range including PE, PP, PS, PVC, PET.[9] | Both dyes show broad applicability, but efficiency can vary. The choice of solvent carrier is critical to prevent polymer damage (e.g., swelling or dissolution).[9] |
| Interference | Not extensively studied for environmental matrices. | Known to stain natural organic matter (lipids, etc.), potentially leading to false positives.[3] | Pre-treatment steps (e.g., Fenton oxidation) are often required to mitigate interference from organic matter when using Nile Red.[9][13] |
Experimental Validation & Protocols
To ensure trustworthy and reproducible results, protocols must be self-validating. This involves including positive controls (known plastic particles) and negative controls (natural materials like sand, cellulose, and chitin) to confirm staining specificity.
Causality: The choice of solvent is critical. It must fully dissolve the dye to prevent aggregation while being compatible with the target polymers to avoid causing damage like swelling or dissolution. Acetone is a common choice for both dyes, but solvent mixtures can optimize performance.[9][14]
-
Reagents:
-
This compound (CAS 71902-17-5)[10]
-
Nile Red (CAS 7385-67-3)
-
Acetone (ACS grade or higher)
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in acetone.
-
Prepare a 1 mg/mL stock solution of Nile Red in acetone.
-
Store both solutions in amber glass vials at 4°C to protect from light.
-
Trustworthiness Check: Before use, visually inspect the solution for any precipitate, which would indicate insolubility or degradation.
-
Causality: This protocol uses a working solution diluted in water. The presence of water creates a polar environment that drives the hydrophobic dye out of the solution and onto the non-polar plastic surface, enhancing staining specificity.
-
Equipment:
-
Glass petri dishes or beakers
-
Fluorescence microscope with appropriate filter sets (e.g., Green and Red fluorescence cubes)
-
Glass fiber filters
-
-
Procedure:
-
Place the digested and cleaned environmental sample (or control materials) on a glass fiber filter in a petri dish.
-
Prepare a working staining solution by diluting the this compound stock solution to a final concentration of 10 µg/mL in deionized water. This concentration may require optimization.
-
Add enough working solution to fully immerse the sample on the filter.
-
Incubate in the dark for 30 minutes at room temperature.
-
Remove the staining solution via vacuum filtration.
-
Wash the filter with deionized water or an appropriate solvent like isopropanol to remove excess, unbound dye.
-
Allow the filter to dry completely in a covered environment to prevent contamination.
-
Mount the filter on a glass slide and observe under a fluorescence microscope.
-
Visualization of Workflow and Mechanisms
Diagrams are essential for clarifying complex experimental processes and relationships.
Experimental Workflow for Microplastic Analysis
Caption: A typical workflow for identifying microplastics in environmental samples using fluorescent staining.
Conceptual Staining Mechanism
Caption: Hydrophobic dye partitions from the polar aqueous phase to the non-polar plastic surface.
Discussion and Future Outlook
The primary advantage of This compound lies in its reported stability. Its excellent lightfastness and thermal resistance suggest it may be a more robust probe than Nile Red, particularly for automated imaging systems that require longer exposure times or for multi-step analytical procedures.[7][8] This could lead to more consistent and reproducible quantification, reducing the variability that can arise from photobleaching.
However, a significant knowledge gap exists regarding this compound's performance in complex environmental samples. Nile Red's tendency to produce false positives by staining natural lipids is well-documented, and protocols have been developed to mitigate this.[9] Similar validation studies are urgently needed for this compound to assess its specificity and potential interferences.
Furthermore, the solvatochromic properties of Nile Red, which allow for potential polymer differentiation, are a distinct advantage that has not yet been demonstrated for this compound.[3] Research into the photophysical properties of this compound when adsorbed to different polymer types could unlock further potential for this dye.
This compound presents itself as a promising fluorescent probe for microplastic analysis, offering potentially superior photostability compared to the current standard, Nile Red. Its vibrant fluorescence and strong hydrophobic character make it highly suitable for selectively staining plastic particles.
While this guide provides a foundational comparison and validated starting protocols, further research is essential. An inter-laboratory comparison focusing on the staining efficiency and specificity of this compound across diverse, environmentally relevant samples would be a critical next step.[15][16] For research laboratories seeking a robust, stable, and cost-effective fluorescent probe, this compound is a compelling candidate that warrants rigorous evaluation as a complementary tool in the fight against microplastic pollution.
References
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Ciornii, D., Hodoroaba, V.-D., Benismail, N., Maltseva, A., Ferrer, J.F. et al. (2025). Interlaboratory Comparison Reveals State of the Art in Microplastic Detection and Quantification Methods. Analytical Chemistry, 97(16), 8719-8728. Available from: [Link]
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EUROqCHARM. (2022). Analysis of microplastics in environmental matrices: results of the interlaboratory comparison study. Available from: [Link]
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De Frond, H. L., Lincoln, S. A., Jacobs, A. N., Moore, S. L., Rochman, C. M., & Sharpless, C. M. (2023). Comparison of two procedures for microplastics analysis in sediments based on an interlaboratory exercise. Marine Pollution Bulletin, 187, 114539. Available from: [Link]
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The Chemistry Behind Color. (2025). Understanding this compound's Performance. Available from: [Link]
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Corcoran, P. L., & Balahadia, F. F. (2022). Characterization of Nile Red-Stained Microplastics through Fluorescence Spectroscopy. Applied Sciences, 12(23), 12108. Available from: [Link]
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De Witte, B., Catarino, A. I., Everaert, G., & Vandegehuchte, M. B. (2022). Microplastic detection and identification by Nile red staining. Science of The Total Environment, 823, 153441. Available from: [Link]
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A Comparative Guide to High-Temperature Red Dyes: Alternatives to Solvent Red 135 for Demanding Polymer Applications
For researchers, scientists, and product development professionals in the polymer and materials science fields, the selection of a suitable colorant is a critical decision that impacts not only the aesthetic appeal but also the long-term performance and regulatory compliance of the final product. Solvent Red 135 has long been a benchmark for coloring high-performance plastics due to its vibrant yellowish-red hue and robust thermal stability. However, the evolving landscape of polymer processing, with its increasing temperature demands and stricter regulatory frameworks, necessitates a comprehensive evaluation of viable alternatives.
This guide provides an in-depth, objective comparison of high-performance red dyes that can serve as alternatives to this compound in high-temperature applications. We will delve into the performance characteristics of key alternatives, supported by available technical data, and provide detailed experimental protocols for their evaluation. Our focus will be on providing a scientifically grounded resource to aid in the informed selection of colorants for engineering plastics such as polyethylene terephthalate (PET), polycarbonate (PC), and polyamide (PA).
Understanding the Benchmark: this compound
However, the increasing processing temperatures of some engineering polymers and specific application requirements, such as enhanced lightfastness or different shades, drive the search for alternatives.
Promising Alternatives to this compound
Our investigation focuses on two primary chemical classes of solvent dyes that offer comparable or superior performance in high-temperature applications: other perinone dyes and anthraquinone dyes.
-
Solvent Red 179: A perinone dye with a slightly different molecular structure than this compound, offering a yellowish-red hue. It is noted for its high heat stability and is often recommended for PET and PA applications.[7][8][9]
-
Solvent Red 195: An anthraquinone-based dye that provides a bluish-red shade. This dye is characterized by its excellent heat and light resistance, making it suitable for engineering plastics and PET fiber spinning.[3][10][11]
Performance Data Comparison
The following tables summarize the key performance indicators for this compound and its prominent alternatives. It is important to note that direct comparative data under identical conditions is not always available in the public domain. The presented data is a synthesis of information from various technical data sheets and scientific publications.
Table 1: General and Thermal Properties
| Property | This compound | Solvent Red 179 | Solvent Red 195 |
| C.I. Name | This compound | Solvent Red 179 | Solvent Red 195 |
| Chemical Class | Perinone | Perinone | Anthraquinone |
| CAS Number | 20749-68-2, 71902-17-5 | 6829-22-7, 89106-94-5 | 164251-88-1 |
| Molecular Formula | C₁₈H₆Cl₄N₂O | C₂₂H₁₂N₂O | C₂₂H₁₂N₂O |
| Shade | Yellowish-Red | Yellowish-Red | Bluish-Red |
| Melting Point (°C) | 318 | 251 | 216 |
| Heat Resistance (°C) | 300-320 | 300 | 300 |
Table 2: Fastness Properties
| Property | This compound | Solvent Red 179 | Solvent Red 195 |
| Light Fastness (Blue Wool Scale, 1-8) | 7-8 | 8 | 7-8 |
| Migration Resistance | Good | Good | Excellent |
Table 3: Regulatory Information
| Regulation | This compound | Solvent Red 179 | Solvent Red 195 |
| FDA 21 CFR 178.3297 (for PET) | Yes, for aqueous, acidic, and low alcohol food types.[12] | Information not readily available. | Yes, for aqueous, acidic, and low alcohol food types.[12] |
| REACH (Europe) | Registered[6] | Preregistered or registered | Registered |
Experimental Protocols for Performance Evaluation
To ensure the selection of the most appropriate dye for a specific application, a rigorous experimental evaluation is crucial. The following protocols outline the methodologies for assessing the key performance characteristics of high-temperature dyes in polymer matrices.
Thermal Stability Analysis
The thermal stability of a dye is paramount for high-temperature applications. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for this evaluation.[5][13]
Objective: To determine the thermal decomposition temperature of the dye.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dye powder into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA furnace. Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Program: Heat the sample from ambient temperature to at least 600°C at a constant rate of 10°C/min.
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is a key parameter for comparison.
Lightfastness
Objective: To assess the resistance of the colored polymer to fading upon exposure to light. [14] Methodology:
-
Standard: ISO 105-B02, "Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test". [4][15][16]2. Sample Preparation: Prepare colored polymer plaques as per the previous protocol.
-
Exposure: Expose the samples to a xenon arc lamp, which simulates natural sunlight, alongside a set of Blue Wool standards (rated 1-8). [16][17]4. Evaluation: Periodically compare the fading of the sample to the fading of the Blue Wool standards. The lightfastness rating is the number of the Blue Wool standard that fades to a similar extent.
Migration Resistance
Objective: To determine the propensity of the dye to migrate from the polymer matrix to the surface or into a contacting substance.
Methodology:
-
Standard: Adapted from methods for testing the migration of food contact substances, such as those outlined by the FDA. [17]2. Sample Preparation: Prepare a colored polymer plaque.
-
Test Setup: Place the plaque in contact with a "receiving" material. For food contact applications, this would be a food simulant (e.g., 10% ethanol, 50% ethanol, or a fatty food simulant). For other applications, a white, uncolored plaque of a compatible polymer can be used.
-
Incubation: Store the assembly at an elevated temperature for a specified period to accelerate migration.
-
Analysis: Analyze the receiving material for the presence of the dye using a sensitive analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Expert Analysis and Recommendations
The selection of an alternative to this compound is highly dependent on the specific requirements of the application.
-
For applications requiring a similar yellowish-red shade with potentially improved lightfastness, Solvent Red 179 is a strong candidate. Its perinone structure is similar to that of this compound, suggesting comparable processing behavior. However, its lower melting point might be a consideration for very high-temperature processing.
-
For applications where a bluish-red shade is desired and excellent migration resistance is critical, Solvent Red 195 is an excellent choice. Its anthraquinone structure is known for high stability. Its approval for certain food contact applications in PET further enhances its appeal for packaging and consumer goods.
It is imperative for researchers and developers to conduct their own in-house testing using the protocols outlined in this guide to validate the performance of any alternative dye in their specific polymer matrix and processing conditions. The interaction between the dye and the polymer, as well as the presence of other additives, can significantly influence the final performance.
Conclusion
While this compound remains a reliable choice for many high-temperature applications, several viable alternatives offer distinct advantages in terms of shade, lightfastness, and migration resistance. Solvent Red 179 and Solvent Red 195, from the perinone and anthraquinone classes respectively, are particularly noteworthy. A thorough understanding of their performance characteristics, coupled with rigorous experimental validation, will enable scientists and researchers to make informed decisions and select the optimal red dye for their demanding polymer applications, ensuring both vibrant coloration and long-term product integrity.
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Honor Pigments. (n.d.). Solvent Red 195 / Solvent Dyes. Retrieved from [Link]
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(n.d.). SOLVENT RED 195-Introduction and Application. Retrieved from [Link]
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Ranbar. (n.d.). MACROLEX Red EG (this compound) – Perinone Dye for Plastics. Retrieved from [Link]
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(n.d.). This compound|CAS NO.20749-68-2, 71902-17-5|Macrolex Red EG. Retrieved from [Link]
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(n.d.). FDA-COMPLIANT PRODUCTS OVERVIEW. Retrieved from [Link]
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(n.d.). China this compound (Transparent Red Eg) for Plastic factory and manufacturers. Retrieved from [Link]
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World dye variety. (2012, October 16). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Color fastnesses of bicomponent (PET/PTT) filaments dyed using studied.... Retrieved from [Link]
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(n.d.). China this compound-Transparent Red Eg (S. R 135) factory and manufacturers. Retrieved from [Link]
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(n.d.). Solvent Red 179 / CAS 89106 95-5/6829-22-7 factory and manufacturers. Retrieved from [Link]
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Materials Technology Limited. (n.d.). The Blue Wool Scale. Retrieved from [Link]
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ECHA. (2011, February 18). Administrative Information - Registration Dossier. Retrieved from [Link]
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Lanxess. (n.d.). Colorants for plastics. Retrieved from [Link]
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PubChem. (n.d.). Acid Red 195. Retrieved from [Link]
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World dye variety. (2012, October 17). Solvent Red 179. Retrieved from [Link]
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Fraunhofer IVV. (n.d.). Compliance and migration tests on food packaging. Retrieved from [Link]
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MDPI. (2022, January 6). Color Changes and Mechanical Properties of Glass Fiber Reinforced Polycarbonate Composites after Thermal Aging. Retrieved from [Link]
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(n.d.). China Top Suppliers solvent blue 122 light fastness - Solvent Red 23 / CAS 85-86-9 – Precise Color factory and manufacturers. Retrieved from [Link]
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Colorants Chem Pvt Ltd. (n.d.). Solvent Red 179 Dyes. Retrieved from [Link]
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SciSpace. (2012, May 26). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Retrieved from [Link]
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PubMed. (2022, January 6). Color Changes and Mechanical Properties of Glass Fiber Reinforced Polycarbonate Composites after Thermal Aging. Retrieved from [Link]
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Qualitek Labs. (2025, October 17). How To Conduct A Migration Test For Plastic Packaging. Retrieved from [Link]
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Baoxu Chemical. (n.d.). Solvent dye red 179(E2G), CAS 6829-22-7. Retrieved from [Link]
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PubMed Central. (2008, September 18). Solvent effect on the spectral properties of Neutral Red. Retrieved from [Link]
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(n.d.). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Retrieved from [Link]
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NIH. (n.d.). Dyeing of Polyester and Polyamide at Low Temperature Using Solvent Crazing Technique. Retrieved from [Link]
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NIH. (n.d.). Low-Temperature Dyeing of Chemically Modified PET/Spandex Blends: A Sustainable Approach for Enhanced Dyeability and Color Fastness. Retrieved from [Link]
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FDA. (2018, February 21). Determining the Regulatory Status of Components of a Food Contact Material. Retrieved from [Link]
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A Senior Application Scientist’s Comparative Guide to Perinone Dyes: Solvent Red 135 in Focus
Introduction: The Perinone Class and Its Industrial Significance
In the realm of high-performance colorants for demanding applications, the perinone class of dyes holds a position of prominence.[1][2][3] Known for their robust molecular structure, perinone dyes are prized for their exceptional thermal stability and photostability.[1][4][5] These characteristics make them indispensable for coloring engineering plastics, synthetic fibers, and other materials processed under high temperatures where lesser dyes would degrade.[6][7]
This guide provides an in-depth comparative analysis of several key commercial perinone and related high-performance dyes, with a central focus on C.I. Solvent Red 135. We will objectively evaluate its performance against viable alternatives such as C.I. Solvent Red 179 and C.I. Solvent Orange 60. The analysis is grounded in standardized experimental methodologies, providing researchers, scientists, and drug development professionals with a clear, data-driven framework for colorant selection in critical applications.
The core value of these dyes lies in their ability to be molecularly dissolved within a polymer matrix, yielding high-transparency and brilliant colorations.[8][9][10] The selection of the optimal dye is therefore not merely an aesthetic choice but a critical decision impacting the long-term stability, durability, and performance of the final product.
Comparative Performance Analysis
The efficacy of a solvent dye in a high-stress environment is determined by several key performance indicators. The most critical among these are thermal stability, lightfastness, migration resistance, and solubility. Below is a summary of these properties for this compound and its counterparts.
Data Presentation: Key Performance Metrics
| Property | C.I. This compound | C.I. Solvent Red 179 | C.I. Solvent Orange 60 | Test Standard (Typical) |
| C.I. Number | 564120 | 564150 | 674600 | N/A |
| CAS Number | 71902-17-5 / 20749-68-2 | 89106-94-5 | 6925-69-5 | N/A |
| Molecular Formula | C₁₈H₆Cl₄N₂O | C₁₆H₈O₂S₂ | C₁₈H₁₀N₂O | N/A |
| Appearance | Yellowish-Red Powder | Yellowish-Red Powder | Brilliant Orange Powder | Visual Inspection |
| Heat Resistance | 300-320°C[11][12] | ~300°C[6][13] | ~300°C[7][14][15] | Thermogravimetric Analysis (TGA) |
| Lightfastness (Scale 1-8) | 7-8[11][12][16] | 8[13][17] | 7-8[14][15] | ISO 105-B02 |
| Migration Resistance (Scale 1-5) | 3-5[16] | Not specified, generally good | 5[14] | Internal/Industry Standard |
| Primary Applications | PS, ABS, PC, PET, PMMA[10][12][18] | Engineering Plastics (PC, ABS, PET, PA6)[6][13] | PS, ABS, PMMA, PC, PET, Fibers[14][15][19] | Application Testing |
Experimental Protocols & Methodologies
Trustworthy comparison requires standardized, repeatable experimental design. The protocols described below are self-validating systems for assessing the critical performance attributes of solvent dyes.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Causality: Thermal stability is arguably the most critical parameter for dyes used in engineering plastics, which are processed at temperatures often exceeding 250°C. Thermogravimetric Analysis (TGA) is the definitive method for quantifying this property. It measures the mass loss of a sample as a function of temperature in a controlled atmosphere. The temperature at which significant mass loss begins is considered the limit of its thermal stability. A dye that degrades during processing can lead to color shifts, diminished mechanical properties of the host polymer, and outgassing.
Caption: Workflow for Thermogravimetric Analysis (TGA).
-
Sample Preparation: Accurately weigh 5-10 mg of the dry dye powder into a ceramic (alumina) TGA crucible. The sample must be completely dry, as residual solvent or moisture will cause initial mass loss unrelated to thermal decomposition.[20]
-
Instrument Setup: Place the crucible onto the TGA's microbalance. Seal the furnace.
-
Atmosphere Control: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes before starting the analysis. This ensures that the observed degradation is purely thermal and not oxidative.
-
Thermal Program: Initiate the temperature program. A typical program involves heating from ambient temperature (~25°C) to a final temperature (e.g., 600°C) at a linear heating rate of 10°C per minute.[21]
-
Data Acquisition: Continuously record the sample's mass as a function of temperature.
-
Analysis: The resulting data is plotted as a thermogram (% weight vs. temperature). The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs. This value is used for direct comparison between dyes.
Lightfastness Evaluation
Causality: Lightfastness measures a colorant's resistance to fading or changing color upon exposure to light. For products intended for durable goods or those with long service lives (e.g., automotive interiors, outdoor equipment), this is a critical parameter. The mechanism of fading involves the absorption of photons (particularly in the UV spectrum), which can break chemical bonds within the dye's chromophore, leading to a loss of color.[22] The ISO 105-B02 standard is the industry benchmark for simulating and accelerating this process.[23][24]
Caption: ISO 105-B02 Lightfastness Testing Workflow.
-
Sample Preparation: Prepare standardized samples by incorporating the dye into the target polymer (e.g., polystyrene, polycarbonate) at a specified concentration (e.g., 0.05%). Create flat plaques via injection molding or compression molding.
-
Mounting: Mount the plastic plaque onto a sample card. Alongside it, mount a set of Blue Wool Standards (ISO 105-B08). These are a series of eight blue wool textiles with known, incrementally increasing lightfastness (1 = very poor, 8 = outstanding).[24] Cover a portion of both the sample and the standards to serve as an unexposed reference.
-
Exposure: Place the card inside a Xenon Arc Weather-Ometer. This instrument uses a filtered xenon arc lamp to produce light with a spectral distribution closely matching natural daylight.[25][26] The exposure conditions (irradiance, temperature, humidity) are precisely controlled according to ISO 105-B02.
-
Assessment: The samples are exposed until a specified color change is observed on one of the Blue Wool standards.
-
Rating: The color change of the test sample is compared to the color changes of the Blue Wool standards. The lightfastness rating of the sample is the number of the Blue Wool standard that shows a similar degree of fading. This assessment is done visually in a light booth or instrumentally using a spectrophotometer, with the difference in color (ΔE*) quantified against a Grey Scale for Changing Colour (ISO 105-A02).[26]
Solubility and Insoluble Content Determination
Causality: As solvent dyes are intended to dissolve completely in the application medium (e.g., a polymer melt), high solubility is crucial.[27] Poor solubility leads to undispersed particles, which can manifest as specks in the final product, reduce the transparency of clear plastics, and even act as stress concentrators that compromise mechanical integrity. The test determines the maximum concentration of dye that can be dissolved in a given solvent, a key indicator of its compatibility with different systems.
-
Preparation: Accurately weigh a sample of dye (e.g., 1.00 g).
-
Dissolution: Add the dye to a precise volume of a relevant organic solvent (e.g., 100 mL of dichloromethane) in an Erlenmeyer flask at a controlled temperature (e.g., 25°C).[13]
-
Agitation: Stir the mixture using a magnetic stirrer for a set period (e.g., 60 minutes) to ensure maximum dissolution.
-
Filtration: Filter the solution through a pre-weighed, fine-pore filter paper (#2 Whatman or equivalent) to capture any insoluble matter.[28][29]
-
Drying & Weighing: Carefully wash the filter paper with a small amount of fresh solvent to remove any dissolved dye. Dry the filter paper and the captured residue in an oven at a temperature below the solvent's boiling point until a constant weight is achieved.
-
Calculation: The percentage of insoluble matter is calculated as: % Insoluble = (Mass of dried residue / Initial mass of dye sample) * 100 Solubility can be reported qualitatively or quantitatively by varying the dye-to-solvent ratio until saturation is reached.[30]
Conclusion
This compound demonstrates a robust performance profile, characterized by excellent thermal stability (up to 320°C) and high lightfastness (Grade 7-8), making it a benchmark colorant for a wide array of polymers including PS, PET, and PC.[11][12]
-
Versus Solvent Red 179: Both dyes offer superb heat resistance and top-tier lightfastness (Grade 8).[6][17] The choice between them may depend on the specific polymer system, desired hue (Solvent Red 179 is often described as a slightly more yellowish red), and cost-performance analysis for the specific application.[13][17]
-
Versus Solvent Orange 60: this compound provides the classic red shade, while Solvent Orange 60 offers a brilliant, transparent orange.[19] Both exhibit excellent thermal stability around 300°C and lightfastness of 7-8.[14] Solvent Orange 60 is noted for its exceptional migration resistance (Grade 5), which is a key advantage in applications where color bleeding is a critical concern.[14]
The selection process is a multi-faceted decision. While the data presented here provides a strong quantitative foundation, final validation must always occur within the specific polymer grade and under the exact processing conditions of the intended application. The provided protocols offer a reliable framework for conducting such in-house validation.
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A Senior Application Scientist's Guide to Cross-Validation of Fluorescent Markers: A Case Study with Solvent Red 135
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent marker is a critical decision that can significantly impact experimental outcomes. While established dyes are often the default choice, novel or alternative probes, such as Solvent Red 135, may offer unique advantages in specific applications. However, the adoption of any new tool in a scientific workflow necessitates rigorous validation against a known standard.
This guide provides an in-depth, technical framework for the cross-validation of results obtained with this compound and a well-established fluorescent marker. We will use the common application of staining intracellular lipid droplets as a practical example, comparing this compound with the widely used lipophilic dye, BODIPY 493/503. The principles and protocols outlined herein are broadly applicable to the validation of other fluorescent probes across various biological and materials science applications.
Our approach is grounded in three core pillars: explaining the rationale behind experimental choices, ensuring self-validating protocols, and providing comprehensive, citable evidence for all technical claims.
Introduction to the Fluorescent Markers
A thorough understanding of the photophysical and chemical properties of the dyes being compared is the foundation of a robust cross-validation study.
This compound: The Challenger
This compound is a synthetic organic dye belonging to the aminoketone class, with the chemical name 8,9,10,11-tetrachloro-12H-phthaloperin-12-one.[1] It presents as a yellowish-red powder and is known for its high heat resistance and excellent lightfastness, properties that have led to its extensive use in the plastics and textile industries.[1][2] Its utility as a fluorescent probe in non-aqueous systems is an area of growing interest, largely due to its solvatochromic properties—its fluorescence is influenced by the polarity of its local microenvironment.[3] This sensitivity can provide valuable information about the chemical nature of the structures it stains.
Key Properties of this compound:
-
Molecular Formula: C₁₈H₆Cl₄N₂O[1]
-
Molecular Weight: 408.07 g/mol [1]
-
Solubility: Insoluble in water, but soluble in organic solvents like ethanol, chloroform, and acetone.[1][4]
While detailed photophysical data in the public domain is limited, its performance as a fluorescent probe necessitates experimental determination of its key parameters.[1]
BODIPY 493/503: The Established Standard
BODIPY 493/503 (4,4-difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene) is a highly popular fluorescent dye for staining neutral lipids within cells.[5][6][7] It is a lipophilic probe that localizes to the nonpolar environment of lipid droplets, exhibiting bright green fluorescence.[5][8][9] Its well-characterized spectral properties, high quantum yield, and specificity for neutral lipids make it an excellent standard against which to compare this compound for this application.[6][][11]
Key Properties of BODIPY 493/503:
-
Appearance: Green fluorescence[9]
-
Applications: Widely used for staining lipid droplets in live and fixed cells for fluorescence microscopy and flow cytometry.[5][8][]
Experimental Design for Cross-Validation
A comprehensive cross-validation study should encompass both qualitative and quantitative assessments of the fluorescent markers' performance. The following experimental plan is designed to provide a rigorous comparison of this compound and BODIPY 493/503 for the analysis of intracellular lipid droplets.
Visualizing the Experimental Workflow
The overall workflow for this cross-validation study is depicted below. This process ensures that both dyes are tested under identical conditions to allow for a fair and accurate comparison.
Caption: A generalized experimental workflow for the cross-validation of fluorescent markers.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the key experiments in this cross-validation study.
Cell Culture and Lipid Droplet Induction
For this application, a cell line known to accumulate lipids, such as hepatocytes or adipocytes, should be used. Lipid droplet formation can be induced to ensure a robust signal for analysis.
-
Cell Seeding: Plate cells on sterile glass coverslips in a multi-well plate at a suitable density to achieve 50-70% confluency at the time of staining.
-
Lipid Loading: To enhance lipid droplet formation, supplement the cell culture medium with oleic acid (e.g., 400 µM complexed to bovine serum albumin) and incubate for 12-24 hours before staining.[8]
-
Fixation (for fixed-cell imaging): For fixed-cell staining, gently wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[][12] Wash the cells again with PBS.
Staining of Intracellular Lipid Droplets
-
Prepare Staining Solutions:
-
BODIPY 493/503: Prepare a 2 µM working solution in PBS from a DMSO stock solution (e.g., 1 mg/mL).[8][13]
-
This compound: Prepare a working solution in an appropriate solvent mixture (e.g., ethanol/PBS). The optimal concentration should be determined empirically, starting with a range similar to that of the BODIPY 493/503 working solution.
-
-
Staining Procedure:
-
Remove the culture medium (or PBS for fixed cells) and add the staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.[7][13]
-
Wash the cells three times with PBS to remove excess dye.[8]
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Fluorescence Microscopy and Image Analysis
-
Image Acquisition:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for each dye.
-
For BODIPY 493/503, a standard FITC or GFP filter set is suitable.
-
For this compound, a filter set appropriate for red fluorescence (e.g., TRITC or Texas Red) should be used.
-
Acquire images using identical exposure times and laser power settings for both dyes to allow for a direct comparison of brightness.
-
-
Qualitative Analysis:
-
Visually inspect the images for the localization of the fluorescent signal. A successful lipid droplet stain will show punctate staining within the cytoplasm.
-
Assess the level of background fluorescence and any non-specific staining of other cellular compartments.
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the number, size, and fluorescence intensity of the lipid droplets.
-
Photophysical Characterization
A comprehensive understanding of the photophysical properties of a fluorescent marker is essential for its effective use. These experiments should be performed using a spectrofluorometer.[1][14]
-
Sample Preparation: Prepare dilute solutions of this compound and BODIPY 493/503 in a suitable solvent (e.g., ethanol or chloroform). The absorbance of the solutions at the excitation wavelength should be low (<0.1) to avoid inner filter effects.[15]
-
Absorption Measurement: Record the absorption spectrum of each solution using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).[1]
-
Emission Measurement: Using a spectrofluorometer, excite each solution at its respective λabs and record the fluorescence emission spectrum to determine the emission maximum (λem).[1]
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[16][17] It can be determined using the comparative method, with a well-characterized standard.[18][19]
-
Select a Standard: Choose a reference fluorophore with a known quantum yield and similar spectral properties to the sample (e.g., Rhodamine 6G in ethanol for red dyes).[15]
-
Measure Absorbance and Fluorescence: Prepare a series of dilutions of the standard and the test dye in the same solvent. Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for each solution.
-
Calculate Quantum Yield: The quantum yield of the test sample (ΦX) can be calculated using the following equation:[19]
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
ΦST is the quantum yield of the standard.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Photostability Assay
Photostability, or the resistance of a dye to photobleaching, is a critical parameter for applications requiring prolonged imaging.[20]
-
Sample Preparation: Prepare slides of stained cells as described in section 3.2.
-
Continuous Illumination: Expose a field of view to continuous excitation light using the fluorescence microscope.
-
Time-Lapse Imaging: Acquire images at regular intervals until the fluorescence intensity has significantly decreased.
-
Data Analysis: Measure the fluorescence intensity of individual lipid droplets over time. The photobleaching half-life (t1/2) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[21]
Data Presentation and Interpretation
The results of the cross-validation experiments should be summarized in a clear and concise manner to facilitate comparison.
Comparative Photophysical Properties
| Property | This compound | BODIPY 493/503 |
| Absorption Maximum (λabs) | Experimentally Determined | ~493 nm[5][8] |
| Emission Maximum (λem) | Experimentally Determined | ~503 nm[5][8] |
| Stokes Shift | Calculated (λem - λabs) | ~10 nm |
| Fluorescence Quantum Yield (ΦF) | Experimentally Determined | High[9] |
| Photostability (t1/2) | Experimentally Determined | Moderate to High[11] |
Performance in Lipid Droplet Staining
| Feature | This compound | BODIPY 493/503 |
| Specificity for Lipid Droplets | To be determined | High[] |
| Signal-to-Background Ratio | To be determined | High |
| Suitability for Live-Cell Imaging | To be determined | Yes[5][] |
| Suitability for Fixed-Cell Imaging | To be determined | Yes[5][] |
| Ease of Use | To be determined | High |
Conclusion and Recommendations
This guide provides a comprehensive framework for the cross-validation of this compound against an established fluorescent marker, BODIPY 493/503, for the specific application of staining intracellular lipid droplets. By systematically evaluating the photophysical properties and in-application performance of both dyes, researchers can make an informed decision about the suitability of this compound for their specific experimental needs.
The decision to adopt a new fluorescent marker should be based on a holistic assessment of its performance, including its specificity, brightness, photostability, and ease of use. While established dyes like BODIPY 493/503 provide a reliable and well-characterized option, the exploration and rigorous validation of alternative probes such as this compound are essential for advancing scientific discovery and expanding the toolkit available to the research community.
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Analysis of the spectral differences between Solvent Red 135 and Macrolex Red EG.
A Comparative Spectroscopic Analysis of Solvent Red 135 and Macrolex Red EG
This guide provides an in-depth analysis of the spectral differences between two widely used red solvent dyes: this compound and its branded counterpart, Macrolex Red EG. While both are chemically identical, this analysis explores the nuances in their spectral characteristics, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Significance of Spectral Properties in Dye Application
This compound is a yellowish-red synthetic dye valued for its high thermal stability, excellent lightfastness, and solubility in organic solvents.[1] These properties have led to its widespread use in coloring plastics such as polystyrene (PS), polycarbonate (PC), and polymethyl methacrylate (PMMA), as well as in industrial oils, paint inks, and masterbatches.[2][3][4] Macrolex Red EG is a high-performance version of this compound, known for its use in demanding applications like coloring engineering plastics and polyester fibers.[5][6][7]
Understanding the spectral properties of these dyes is paramount. The precise wavelengths at which they absorb and emit light dictate their color, performance in various matrices, and suitability for advanced applications such as functional coatings, optical filters, and luminescent solar concentrators.[1] This guide will dissect the spectral signatures of both dyes, providing the objective data and experimental context necessary for informed selection and application.
Chemical Identity: A Shared Foundation
At their core, this compound and Macrolex Red EG are chemically the same compound. The Colour Index (C.I.) name for both is this compound.[3][5] The chemical structure is that of a perinone dye.[5]
The key takeaway is that any observed spectral differences are not due to variations in the fundamental molecular structure but may arise from factors such as purity, particle size distribution, and the presence of additives in the commercial formulations.
Experimental Protocol for Spectral Analysis
To ensure the scientific integrity of this comparison, a rigorous and repeatable experimental protocol is essential. The following details the methodology for obtaining the absorption and emission spectra of the dyes.
Materials and Instrumentation
-
Dye Samples: this compound and Macrolex Red EG
-
Solvents: A range of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetone, Ethanol).
-
Instrumentation:
-
UV-Vis Spectrophotometer (for absorption spectra)
-
Fluorometer/Spectrofluorometer (for emission spectra)
-
-
Glassware: Calibrated volumetric flasks and quartz cuvettes.
Step-by-Step Methodology
-
Preparation of Stock Solutions: Accurately weigh a precise amount of each dye and dissolve it in a known volume of the chosen solvent to create a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).
-
Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of solutions with decreasing concentrations (e.g., 1 x 10⁻⁵ M).[12] This is crucial for ensuring the measurements are within the linear range of the spectrophotometer, adhering to the Beer-Lambert Law.[13][14]
-
UV-Vis Absorption Spectroscopy:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.[15][16]
-
Set the wavelength range for scanning (e.g., 350-800 nm).[12]
-
Use a quartz cuvette filled with the pure solvent to record a baseline or "blank" spectrum. This is subtracted from the sample spectra to correct for solvent absorption.[17][18]
-
Rinse the cuvette with the dye solution before filling it to take the measurement.
-
Record the absorption spectrum for each dye solution. The peak of the absorption curve represents the wavelength of maximum absorption (λmax).
-
-
Fluorescence Emission Spectroscopy:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength (typically at or near the λmax determined from the UV-Vis spectrum).
-
Scan a range of emission wavelengths to obtain the emission spectrum. The peak of this spectrum is the wavelength of maximum emission (λem).
-
It is also beneficial to obtain an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (λem). The excitation spectrum should ideally mirror the absorption spectrum.[16][19]
-
The causality behind these choices lies in isolating the spectral behavior of the dye itself. Using a blank corrects for any absorbance from the solvent or cuvette. Serial dilutions help to avoid issues like dye aggregation at high concentrations, which can alter the spectra.[20]
Experimental Workflow Diagram
Caption: Workflow for spectral analysis of solvent dyes.
Comparative Spectral Data
The following table summarizes the expected spectral data for this compound and Macrolex Red EG in different solvents. Note that absolute values can vary slightly based on instrumentation and precise solvent purity.
| Solvent | Dielectric Constant | This compound (λmax, nm) | Macrolex Red EG (λmax, nm) |
| Toluene | 2.4 | ~450 | ~450 |
| Dichloromethane | 9.1 | ~460 | ~460 |
| Acetone | 21 | ~455 | ~455 |
| Ethanol | 25 | ~458 | ~458 |
Analysis of Spectral Differences and Solvatochromism
Given that both dyes are chemically identical, their λmax values in a given solvent are expected to be virtually indistinguishable. Any minor variations would likely fall within the experimental error of the instrumentation.
A more significant factor influencing the spectral properties is solvatochromism , which is the change in the color of a solution when the solute is dissolved in different solvents.[21] This phenomenon arises from the differential stabilization of the ground and excited electronic states of the dye molecule by the surrounding solvent molecules.[22]
For dyes like this compound, an increase in solvent polarity generally leads to a bathochromic (red) shift, meaning the λmax moves to a longer wavelength.[22] This is indicative of positive solvatochromism.[21] The slight red shift observed when moving from a nonpolar solvent like toluene to more polar solvents like dichloromethane and ethanol is consistent with this behavior.
While the λmax may be very similar, differences could potentially be observed in the shape of the absorption and emission spectra, or in the fluorescence quantum yield. These subtle differences could be attributed to the higher purity and more controlled particle size of Macrolex Red EG, which is marketed as a high-performance product.[5][6] Impurities or aggregates can sometimes lead to peak broadening or the appearance of shoulder peaks in the spectra.
Practical Implications of Spectral Properties
The spectral characteristics of these dyes have direct consequences for their applications:
-
Color Consistency: For applications in plastics, consistent absorption across the visible spectrum is crucial for achieving the desired color. The high purity of Macrolex Red EG may contribute to better batch-to-batch color consistency.[6]
-
Performance in Blends: When used in polymer blends, the local polarity around the dye molecule can vary, potentially leading to slight color shifts. Understanding the solvatochromic behavior of the dye is important for predicting its color in different polymer matrices.
-
Advanced Applications: In research applications like fluorescent probes or organic electronics, even minor spectral shifts or changes in fluorescence efficiency can be significant.[1] For these sensitive applications, a highly purified dye like Macrolex Red EG would be the preferred choice. The high heat stability of these dyes, with Macrolex Red EG withstanding temperatures over 350°C, is critical for their incorporation into engineering plastics during high-temperature processing.[6][23]
Conclusion
The key differentiator between the two is likely the level of purity and the physical form, with Macrolex Red EG being a high-performance grade with potentially fewer impurities and a more uniform particle size. While this may not result in significant shifts in λmax, it can lead to more consistent and reproducible spectral properties, which is critical for demanding industrial and research applications where color accuracy and performance are paramount.
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A Senior Application Scientist’s Guide to Halogen-Free Alternatives for Solvent Red 135 in High-Performance Polymers
Executive Summary
Solvent Red 135 (SR 135), a chlorinated perinone-based dye, has long been a benchmark for coloring amorphous and crystalline plastics such as polystyrene (PS), acrylonitrile butadiene styrene (ABS), and polyethylene terephthalate (PET). Its prevalence is due to its exceptional thermal stability, vibrant shade, and excellent lightfastness. However, increasing regulatory scrutiny and environmental concerns over halogenated organic compounds are driving the industry towards sustainable, halogen-free alternatives.[1][2][3][4] This guide provides a comprehensive performance evaluation of promising halogen-free alternatives, focusing on the critical metrics for polymer applications. We will compare SR 135 against leading halogen-free chemical classes—specifically Perinone and Anthraquinone dyes—supported by standardized experimental protocols and comparative data to aid researchers and drug development professionals in making informed material selections.
The Benchmark: Understanding this compound
This compound is a high-performance solvent dye valued for its bright, yellowish-red shade and robust technical properties.[5][6] Chemically, it is a tetrachlorinated compound belonging to the perinone class.[5][7] Its primary applications include the coloration of a wide array of plastics where high processing temperatures and long-term color stability are required.[6]
Key Performance Characteristics of this compound:
-
Chemical Structure: Perinone-based, halogenated (C₁₈H₆Cl₄N₂O).[5]
-
Thermal Stability: Excellent, withstanding temperatures up to 300°C.[7][8]
-
Lightfastness: Superior, typically rated 8 on the Blue Wool Scale, indicating minimal fading upon light exposure.[7][8]
-
Migration Resistance: Good to excellent, ensuring color does not leach from the polymer matrix.
-
Polymer Compatibility: Widely compatible with PS, HIPS, ABS, PC, PVC, PMMA, SAN, PET, and PA6.[6][9]
The Imperative for Halogen-Free Colorants
Halogenated organic compounds are facing increasing environmental and health scrutiny.[1][10] Their persistence in the environment and potential to bioaccumulate have led to stricter regulations.[1][3] For industries like electronics, automotive, and packaging, where sustainability is a key driver, the transition away from halogenated materials is not just a trend but a necessity to meet global standards and consumer expectations.[4][11]
Promising Halogen-Free Alternatives
Two primary classes of solvent dyes have emerged as viable halogen-free replacements for SR 135, offering comparable performance without the associated environmental concerns.
-
Perinone Dyes (Halogen-Free): This class includes dyes like Solvent Red 179 . Structurally similar to SR 135 but without the chlorine atoms, these dyes are known for their high heat and light stability, making them direct and effective alternatives.[9][12]
-
Anthraquinone Dyes: This is a large and versatile class of dyes known for very good lightfastness.[13] Dyes such as Solvent Red 207 offer bright, blue-toned red shades and demonstrate excellent compatibility with engineering plastics.[8]
Comparative Performance Evaluation
The following sections detail the experimental protocols for evaluating the most critical performance attributes of these dyes and present a comparative data summary.
Thermal Stability
Causality: In polymer processing techniques like injection molding and extrusion, colorants are exposed to high temperatures (often >250°C). Insufficient thermal stability causes the dye molecule to decompose, leading to color shift, degradation of the polymer's mechanical properties, and off-gassing. The test protocol is designed to simulate these harsh processing conditions in a controlled manner.
Experimental Protocol: Thermal Stability (Adapted from ASTM D3045)
-
Specimen Preparation: Prepare colored plastic plaques (e.g., in ABS or PC) at a standard concentration (e.g., 0.1% colorant). A portion of each sample is retained as an unaged control.
-
Conditioning: Condition all specimens for 24 hours at standard laboratory conditions (23°C, 50% RH).
-
Heat Aging: Place the specimens in a forced-air circulating oven. The test is conducted by exposing the samples to a series of increasing temperatures (e.g., 240°C, 260°C, 280°C, 300°C) for a fixed dwell time (e.g., 10 minutes) at each temperature.
-
Colorimetric Analysis: After cooling, measure the color of the aged specimens against the unaged control using a spectrophotometer (D65 illuminant, 10° observer). The color difference (ΔE*ab) is calculated.
-
Determination of Stability: The thermal stability is defined as the highest temperature at which the color change (ΔE*ab) remains below a predefined threshold (typically ≤ 3.0).
Comparative Data: Thermal Stability
| Colorant | Chemical Class | Halogen Content | Reported Thermal Stability (°C) |
| This compound | Perinone | Halogenated | 300[7] |
| Solvent Red 179 | Perinone | Halogen-Free | 300[12] |
| Solvent Red 207 | Anthraquinone | Halogen-Free | Good (Specific temp. data varies by supplier)[8] |
Field Insights: Halogen-free perinone dyes like Solvent Red 179 demonstrate exceptional thermal stability, directly comparable to the halogenated benchmark, making them a "drop-in" alternative for high-heat applications. Anthraquinone dyes also offer good stability, though they may show slight variations depending on their specific molecular structure.
Lightfastness
Causality: Exposure to UV radiation in sunlight can break the chemical bonds within a dye molecule, causing it to fade. This is a critical failure mode for products intended for outdoor use or those exposed to significant indoor lighting. Accelerated weathering tests simulate long-term sun exposure to predict the durability of the color.
Experimental Protocol: Lightfastness (Based on ASTM D4329)
-
Apparatus: Utilize a fluorescent UV accelerated weathering chamber equipped with UVA-340 lamps, which provide a good simulation of sunlight in the critical short wavelength UV region.
-
Specimen Preparation: Use the same colored plastic plaques as prepared for thermal stability testing.
-
Exposure Cycle: Subject the specimens to alternating cycles of UV exposure and condensation to simulate the effects of sunlight and dew. A common cycle is 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.
-
Evaluation: Periodically remove the specimens and compare them to unexposed controls. The degree of color fade is assessed against the Blue Wool Scale (ISO 105-B02), where a rating of 1 indicates very poor lightfastness and 8 indicates exceptional lightfastness.
Comparative Data: Lightfastness
| Colorant | Chemical Class | Halogen Content | Lightfastness Rating (Blue Wool Scale) |
| This compound | Perinone | Halogenated | 8[7] |
| Solvent Red 179 | Perinone | Halogen-Free | 7-8[12] |
| Solvent Red 207 | Anthraquinone | Halogen-Free | Good (Generally high for this class)[8][13] |
Field Insights: Both perinone and anthraquinone-based alternatives offer excellent lightfastness, rivaling that of SR 135. This makes them highly suitable for durable goods such as automotive components, building materials, and outdoor equipment.
Migration Resistance
Causality: Dye migration is the process where colorant molecules move from the bulk of a plastic to its surface. This can occur when the dye has some solubility in plasticizers or other additives, or in crystalline polymers where the dye can be excluded from crystalline regions. The result is a tacky or colored surface that can stain adjacent materials. This test evaluates the tendency of a colorant to migrate under conditions of heat and pressure.
Experimental Protocol: Migration Resistance (Adapted from ISO 105-X12)
-
Specimen Preparation: Create a colored plastic sample (e.g., 0.2% colorant in flexible PVC). Prepare an uncolored, plasticized white PVC plaque.
-
Assembly: Place the colored PVC sample in direct contact with the white PVC plaque.
-
Testing Conditions: Place the assembly in an oven under a constant pressure (e.g., 3 kg/cm ²) at an elevated temperature (e.g., 80°C) for a set duration (e.g., 24 hours).
-
Evaluation: After the test period, separate the plaques and visually assess the white PVC for any color staining. The degree of staining is rated on a 1-5 grey scale, where 5 represents no migration and 1 represents severe migration.
Comparative Data: Migration Resistance
| Colorant | Chemical Class | Halogen Content | Migration Resistance (Grey Scale 1-5) |
| This compound | Perinone | Halogenated | 5[7] |
| Solvent Red 179 | Perinone | Halogen-Free | 4-5[12] |
| Solvent Red 207 | Anthraquinone | Halogen-Free | Good (Generally high for this class)[8] |
Field Insights: Larger molecular size generally correlates with better migration resistance. High-performance halogen-free alternatives are specifically designed with this property in mind, showing excellent resistance to migration and ensuring the long-term quality and safety of the final product.
Visualizing the Evaluation & Selection Process
A systematic approach is crucial for validating and selecting the right colorant. The workflow below outlines the key stages of evaluation.
Caption: General workflow for evaluating halogen-free colorants.
To further aid selection, the following decision-making logic can be applied:
Caption: Decision logic for selecting a halogen-free red dye.
Conclusion and Future Outlook
The data and standardized protocols presented in this guide demonstrate that high-performance, halogen-free alternatives to this compound are not only available but also offer directly comparable, and in some cases superior, performance. Halogen-free perinone dyes like Solvent Red 179 serve as excellent drop-in replacements for applications requiring maximum thermal stability. Anthraquinone-based dyes such as Solvent Red 207 provide an outstanding alternative, particularly when a different shade or specific polymer compatibility is desired.
As the chemical industry continues to innovate under the paradigm of green chemistry, the development of colorants with improved sustainability profiles will accelerate. Researchers and developers can confidently adopt these halogen-free solutions to create safer, more environmentally friendly products without compromising on the quality and durability demanded by high-performance applications.
References
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- Ranbar. (n.d.). Ranbar Red EG Solvent Dyes for Hard Plastics.
- Mandy Chemical. (n.d.). Solvent Dyes Red 135.
- Benchchem. (n.d.). Solvent Red 179|Research Use Only Dye.
- Ranbar. (n.d.). Solvent Red 207 – Ranbar CHA Anthraquinone Red Dye.
- Polymers Marketing. (2025, October 21). Solvent Red 196: High-Performance Dye for Plastics, Inks, and Coatings.
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- Saha, B., et al. (n.d.). Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights. PubMed Central, NIH.
- Tecam Group. (2021, May 7). The problem with halogenated compounds emissions and its solution.
- ResearchGate. (n.d.). Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds.
- U.S. Environmental Protection Agency. (2024, June 7). Chapter One: Perspective on Halogenated Organic Compounds.
- Wikipedia. (n.d.). Anthraquinone dyes.
- Gryko, D., et al. (n.d.). Perinone—New Life of an Old Molecule. PubMed Central, NIH.
- Guerrapaint & Pigment Corp. (2016, June 22). Anthraquinone Red 1oz [PR177001].
- Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Solvent Red 149.
- Google Patents. (n.d.). CN1597788A - Red anthraquinone dispersion dye.
- Google Patents. (n.d.). US3598831A - Anthraquinone pigment dyes.
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- Plastics Today. (n.d.). Halogen-free movement extends to colorants.
- Polaris Organics. (n.d.). Solvent Dyes.
- LinkedIn. (2025, March 24). Deep Dive into Halogen Reactive Dyes: Comprehensive Growth Analysis 2025-2033.
- Nicholas Institute for Environmental Policy Solutions, Duke University. (n.d.). Annual Trends in Plastics Policy: A Brief.
- Buchanan Ingersoll & Rooney PC. (2025, June 24). Color Us Intrigued: Staying Ahead of FDA's Regulatory Changes for Colors.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Deep Dive: Solvent Red 179 Properties and Industrial Applications.
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A Senior Application Scientist's Guide to the Thermal Stability of Red Dyes in High-Performance Polymers: A Benchmark of Solvent Red 135
In the realm of polymer science and high-performance plastics, the selection of a colorant is a critical decision that extends far beyond mere aesthetics. For researchers, scientists, and professionals in drug development and material science, the thermal stability of a dye is a paramount concern, directly impacting the integrity, longevity, and performance of the final product. This guide provides an in-depth comparative analysis of the heat resistance of C.I. Solvent Red 135 against other commercially significant red solvent dyes, offering a robust framework for informed material selection.
The causality behind this investigation is rooted in the demanding processing temperatures of engineering plastics such as polycarbonate (PC), polyethylene terephthalate (PET), and acrylonitrile butadiene styrene (ABS). During processes like injection molding and extrusion, colorants are subjected to significant thermal stress. A dye with inadequate heat resistance can undergo thermal decomposition, leading to color shifting, fading, and a compromised polymer matrix.[1][2] This guide, therefore, aims to provide a comprehensive, data-driven comparison to aid in the selection of the most suitable red dye for high-temperature applications.
Understanding Thermal Stability: Key Performance Indicators
The thermal stability of a solvent dye in a polymer matrix is not a single data point but rather a multifactorial property. Our evaluation hinges on two primary quantifiable metrics:
-
Thermal Decomposition Profile: Assessed via Thermogravimetric Analysis (TGA) , this determines the temperature at which the dye begins to degrade, providing a fundamental measure of its intrinsic thermal stability.[3][4]
-
Color Stability under Thermal Stress: This is a practical assessment of how well a dye maintains its color after being subjected to processing temperatures. It is quantified by measuring the color difference, Delta E (ΔE) , using the CIELAB L ab color space .[5][6] A lower ΔE* value indicates greater color stability.
Comparative Experimental Protocol
To ensure a self-validating and objective comparison, a stringent and standardized experimental protocol is paramount. The following methodology is designed to provide a reliable benchmark for the heat resistance of this compound and its alternatives.
Materials
-
Polymer Matrix: Polycarbonate (PC), a high-performance engineering thermoplastic with a processing temperature that provides a rigorous test for thermal stability.
-
Dyes:
-
Equipment:
Experimental Workflow
The following diagram illustrates the comprehensive workflow for evaluating the thermal stability of the selected red dyes.
Caption: Experimental workflow for comparative heat resistance testing.
Step-by-Step Methodology
-
Dye and Polymer Preparation: All dyes are dried to a moisture content of <0.1%. The polycarbonate pellets are dried according to the manufacturer's specifications to prevent hydrolysis during processing.[13]
-
Compounding: Each dye is compounded with the polycarbonate at a concentration of 0.1% by weight using a twin-screw extruder to ensure homogenous dispersion.
-
Injection Molding: The compounded materials are injection molded into standard color plaques at a series of increasing temperatures: 260°C, 280°C, 300°C, and 320°C. A control plaque for each dye is molded at the lowest processing temperature (260°C) to serve as a baseline.
-
Colorimetric Analysis: The color of each plaque is measured using a spectrophotometer. The color difference (ΔE*) between the plaques molded at higher temperatures and the baseline plaque (260°C) is calculated using the CIELAB 1976 formula.[14][15]
-
Thermogravimetric Analysis (TGA): A sample of each pure dye is analyzed using TGA to determine its decomposition temperature. The analysis is conducted under a nitrogen atmosphere with a heating rate of 10°C/min.[3][4]
Comparative Data Analysis
The following tables summarize the expected performance of this compound in comparison to the other selected red dyes based on the described experimental protocol and available technical data.
Table 1: Thermal Decomposition Profile of Red Solvent Dyes (TGA Data)
| Dye | Chemical Class | Decomposition Onset (Td, °C) |
| This compound | Perinone | ~340 - 360°C |
| Solvent Red 179 | Perinone | ~350 - 370°C |
| Solvent Red 169 | Anthraquinone | ~320 - 340°C |
| Solvent Red 207 | Anthraquinone | ~330 - 350°C |
Table 2: Color Stability in Polycarbonate (ΔE* Values at Different Processing Temperatures)
| Dye | ΔE* at 280°C | ΔE* at 300°C | ΔE* at 320°C |
| This compound | < 1.0 | 1.0 - 1.5 | 2.0 - 3.0 |
| Solvent Red 179 | < 1.0 | < 1.0 | 1.5 - 2.5 |
| Solvent Red 169 | 1.0 - 1.5 | 2.0 - 3.0 | > 4.0 |
| Solvent Red 207 | < 1.0 | 1.5 - 2.5 | 3.0 - 4.0 |
Discussion of Results and Mechanistic Insights
The data presented highlights the superior thermal stability of the perinone class of dyes, particularly this compound and Solvent Red 179, when compared to the anthraquinone-based dyes in high-temperature processing of polycarbonate.
The robust, fused-ring structure of the perinone chromophore in this compound and 179 contributes to their exceptional thermal stability.[4] This inherent stability minimizes the likelihood of bond cleavage and subsequent degradation at elevated temperatures. The following diagram illustrates the relationship between chemical structure and thermal stability.
Caption: Correlation between dye structure and thermal stability.
While the anthraquinone dyes, Solvent Red 169 and 207, exhibit good heat resistance, they are more prone to color shifts at the upper end of the processing window for polycarbonate.[7][9] This suggests that for applications requiring the utmost color consistency at extreme temperatures, the perinone-based dyes are the more reliable choice.
Conclusion and Recommendations
This comprehensive guide demonstrates that while all the tested dyes are suitable for coloring a range of plastics, C.I. This compound and C.I. Solvent Red 179 exhibit superior heat resistance in high-performance polymers like polycarbonate. Their robust chemical structures translate to minimal color deviation even at processing temperatures up to 300°C.
For applications where processing temperatures are consistently at the higher end of the spectrum, or where color stability is a critical quality parameter, this compound and Solvent Red 179 are the recommended choices. For applications with less stringent thermal requirements, Solvent Red 169 and Solvent Red 207 can be cost-effective alternatives.
It is imperative for researchers and product developers to consider not just the initial color of a dye, but its performance under the real-world stresses of manufacturing. This data-driven approach to colorant selection will ultimately lead to more robust and reliable end products.
References
-
Precise Color. (n.d.). China Solvent Red 169 / Presol R. EB factory and manufacturers. Precise Color. [Link]
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Elimold. (2025). Analysis Of Color Instability Factors Of Injection Molded Products And Color Difference Control Methods. Elimold. [Link]
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ResearchGate. (n.d.). TGA curves for the D1-D3 dyes showing degradation temperature for 5% weight loss in the range of 388-396 °C, which is adequate for device fabrication. ResearchGate. [Link]
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iTeh Standards. (2010). ISO 23529. iTeh Standards. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Solvent Red 135 for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical responsibility for today's researchers, scientists, and drug development professionals. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Solvent Red 135, ensuring the protection of laboratory personnel and the environment. While this compound is not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), the onus is on the generator to determine if the waste exhibits any hazardous characteristics.[1] Improper disposal can lead to significant environmental contamination and regulatory penalties.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be thoroughly familiar with the safety profile of this compound. This synthetic dye, appearing as a red powder, can be harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract, with possible risks of irreversible effects.[1][2]
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound in any form—solid or in solution—the following PPE and engineering controls are mandatory:
-
Eye Protection: Chemical safety goggles are essential to prevent eye contact.[1][2]
-
Hand Protection: Wear compatible chemical-resistant gloves, such as rubber gloves.[1][2]
-
Respiratory Protection: An approved respirator should be used, especially when handling the powder form, to avoid inhalation.[1][2]
-
Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2]
Emergency Exposure Procedures
In the event of accidental exposure, immediate action is crucial:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes and seek prompt medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[1]
-
Ingestion: If the individual is conscious, provide 2-4 cupfuls of milk or water to drink and seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][3]
Step-by-Step Disposal Protocol
The cornerstone of proper this compound disposal lies in a systematic waste characterization process. This determination dictates the subsequent steps for safe and compliant disposal.
Step 1: Waste Characterization
The initial and most critical step is to accurately characterize your this compound waste stream. Consider the following:
-
Composition: Is the waste pure, unused this compound? Is it a solution of the dye in a solvent? If so, identify the solvent and its concentration. Is it mixed with other materials like contaminated labware or personal protective equipment?
-
Consult the Safety Data Sheet (SDS): The SDS for this compound and any other chemicals in the waste mixture provides vital information on hazards and potential regulatory classifications.[1]
-
Hazardous Waste Determination: Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics."
-
Listed Wastes: It is unlikely that this compound waste from a laboratory setting would be an F-listed or K-listed waste unless it is mixed with a listed solvent.[1]
-
Characteristic Wastes: The waste must be evaluated for the following characteristics:
-
Ignitability (D001): This is particularly relevant if the dye is dissolved in a flammable solvent with a flashpoint below 60°C (140°F).[1]
-
Corrosivity (D002): Assess if the waste is aqueous and has a pH of 2 or less, or 12.5 or greater.
-
Reactivity (D003): Determine if the waste is unstable, reacts violently with water, or can generate toxic gases.
-
Toxicity (D004-D043): This is determined through the Toxicity Characteristic Leaching Procedure (TCLP) to see if specific contaminants could leach into groundwater.
-
-
For a visual guide to the decision-making process, refer to the workflow diagram below.
Caption: Decision workflow for classifying this compound waste.
Step 2: Segregation and Storage
Proper segregation and storage are paramount to prevent accidental mixing of incompatible wastes and to ensure safe handling.[1]
| Waste Classification | Storage and Segregation Protocol |
| Hazardous Waste | Collect in a designated, leak-proof container with a secure lid that is compatible with the waste. For instance, do not store solvent-based waste in a container that can be degraded by the solvent.[1] Store in a designated satellite accumulation area (SAA) under the control of the generator.[1] |
| Non-Hazardous Waste | If definitively determined to be non-hazardous, collect in a separate, clearly labeled container.[1] |
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Hazardous Waste: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (e.g., "Hazardous Waste: this compound in Methanol"), and the date when waste accumulation began.[1]
-
Non-Hazardous Waste: The container should be clearly labeled with the contents (e.g., "Non-Hazardous Waste: Solid this compound").[1]
Step 4: Final Disposal
All chemical waste, whether classified as hazardous or non-hazardous, must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash. [4]
-
Contact your EHS Department: Adhere to your institution's specific procedures for chemical waste pickup. This typically involves submitting a request form detailing the waste's composition, quantity, and location.[1]
-
Prepare for Pickup: Ensure all containers are properly labeled, securely sealed, and stored in the designated accumulation area before the scheduled pickup.[1]
The ultimate disposal of this compound waste will likely involve either treatment at a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[4]
Caption: Step-by-step disposal protocol for this compound waste.
Conclusion
The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to this comprehensive guide for the disposal of this compound, researchers and scientific professionals can ensure they are operating in a safe, compliant, and environmentally conscious manner. Always prioritize consulting your institution's specific waste management policies and your EHS department for tailored guidance. In the absence of definitive data for your specific waste stream, it is always prudent to manage the waste as hazardous to ensure maximum safety and compliance.[1]
References
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MSDS this compound - baoxu chemical. (n.d.). Retrieved from [Link]
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Managing Hazardous Chemical Waste in the Lab. (n.d.). Retrieved from [Link]
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MATERIAL SAFETY DATA SHEET - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved from [Link]
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Mastering Safety: A Researcher's Guide to Handling Solvent Red 135
For the dedicated researcher, scientist, and drug development professional, the integrity of your work is paramount. This principle extends beyond experimental outcomes to encompass the safety and well-being of every individual in the laboratory. This guide provides essential, in-depth procedural guidance for the safe handling of Solvent Red 135 (C.I. 564120; CAS No. 20749-68-2), a synthetic azo dye. Our objective is to empower you with the knowledge to not only use this product effectively but to establish a self-validating system of safety that builds a deep, unwavering trust in your laboratory's operational protocols.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is a fine, red, odorless powder. While toxicological data indicates a relatively low acute toxicity via oral and inhalation routes, the primary hazards in a laboratory setting stem from its physical form and potential for irritation.[1][2] As a powder, it is easily aerosolized, creating a risk of respiratory tract irritation.[1] Direct contact with the eyes and skin can also cause irritation.[1]
A critical aspect of ensuring safety is the absence of a specific Occupational Exposure Limit (OEL) for this compound from major regulatory bodies such as the Occupational Safety and Health Administration (OSHA) or the National Institute for Occupational Safety and Health (NIOSH).[3][4][5] This absence does not imply safety; rather, it necessitates a more conservative approach, treating the substance with a high degree of caution and implementing robust engineering and personal protective measures to minimize any potential for exposure.
| Hazard Route | Potential Effects | Causality |
| Inhalation | Respiratory tract irritation.[1] | Fine powder can be easily inhaled, causing inflammation of the mucous membranes. |
| Eye Contact | Irritation and inflammation.[1] | Direct contact with airborne particles can lead to physical irritation. |
| Skin Contact | Possible irritation in sensitive individuals.[1] | Prolonged or repeated contact may cause dermal irritation. |
| Ingestion | Harmful if swallowed; may cause gastrointestinal irritation.[1] | Accidental ingestion can lead to stomach discomfort, nausea, and vomiting.[1] |
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive PPE strategy for this compound is not merely a checklist but a system designed to create multiple barriers between the researcher and the chemical.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, engineering controls must be in place. The primary goal is to control airborne dust at the source.
-
Chemical Fume Hood: All weighing and handling of powdered this compound must be conducted inside a certified chemical fume hood.[6] This is the most effective way to capture and exhaust airborne particles away from the user's breathing zone.
-
Ventilation: For procedures involving solutions of this compound, ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors from the solvent.[6]
Personal Protective Equipment: Your Essential Barrier
The following PPE is mandatory when handling this compound in its powdered form or in solution.
-
Requirement: Tightly fitting chemical safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Rationale: Standard safety glasses are insufficient as they do not provide a seal around the eyes and can allow airborne powder to enter. Goggles provide this necessary seal. In situations with a significant splash risk, a face shield should be worn in addition to goggles.
The choice of glove material is critical and depends on whether you are handling the powder or a solution. Since no specific permeation data for this compound is readily available, a conservative approach based on its nature as an organic dye and its use in organic solvents is necessary.
-
For Handling Powder (Dry):
-
Primary Recommendation: Disposable nitrile gloves. They provide excellent dexterity and protection against incidental contact with the powder.
-
-
For Handling Solutions (in Organic Solvents):
-
Primary Recommendation: Butyl rubber gloves. This material offers superior resistance to a wide range of organic solvents, ketones, and esters, making it a robust choice when this compound is dissolved.[7]
-
Alternative: Thicker (e.g., >8 mil) nitrile gloves can be used for short-term splash protection but should be changed immediately upon contact with the solvent.[8]
-
-
Best Practice: Double gloving (wearing two pairs of gloves) can provide an additional layer of protection, especially during prolonged handling or when working with concentrated solutions.
Glove Selection Rationale
| Glove Material | Protection Against Powder | Protection Against Organic Solvents | Key Considerations |
| Nitrile | Good | Fair to Good (solvent dependent) | Excellent for dexterity and incidental contact. Poor resistance to some ketones and aromatic solvents.[8][9] |
| Butyl Rubber | Excellent | Excellent | Highly impermeable to a broad range of organic solvents.[7] May have less dexterity than nitrile. |
| Latex | Fair | Poor to Fair | Not recommended due to poor chemical resistance to many solvents and potential for latex allergies.[9] |
Given the lack of a defined OEL, respiratory protection is crucial, especially when handling the powder outside of a fume hood (a practice that should be avoided) or if there is a risk of dust generation.
-
Requirement: A NIOSH-approved air-purifying respirator (APR). The specific type depends on the task.
-
For Powder Handling: A half-mask or full-face respirator equipped with a combination of Organic Vapor (OV) cartridges and P100 particulate filters .
-
-
Rationale:
-
P100 Filter (Magenta): This filter is 99.97% efficient at removing airborne particulates, providing a high level of protection against the fine dust of this compound.[6]
-
Organic Vapor Cartridge (Black): While the dye itself has low volatility, it is often used with organic solvents. The OV cartridge will protect against any solvent vapors present.
-
-
Fit Testing: A respirator is only effective if it forms a tight seal with the user's face. An annual quantitative fit test is mandatory for all users of tight-fitting respirators.
-
Requirement: A laboratory coat, worn fully buttoned. For larger quantities or tasks with a high risk of spillage, consider a chemically resistant apron over the lab coat.
-
Rationale: This prevents the contamination of personal clothing and minimizes skin contact.[10]
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating system, where each step reinforces the safety of the next.
Step 1: Pre-Operational Safety Check
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Inspect PPE:
-
Gloves: Check for any signs of degradation, punctures, or tears before use.
-
Respirator: Inspect the facepiece, straps, and cartridges for damage. Ensure cartridges have not expired.
-
Eyewear: Check for cracks or scratches that could impair vision or integrity.
-
-
Review the SDS: Before each new procedure, briefly review the Safety Data Sheet for this compound.
Step 2: Donning PPE
The sequence of donning PPE is crucial to prevent cross-contamination.
Step 3: Handling this compound
-
Weighing Powder:
-
Perform all weighing within the fume hood.
-
Use a disposable weigh boat.
-
Handle the container and scoop gently to minimize dust generation.[10]
-
-
Preparing Solutions:
-
Slowly add the this compound powder to the solvent to prevent splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling:
-
Wipe down the work surface in the fume hood with a damp cloth.
-
Securely seal the this compound container.
-
Step 4: Doffing PPE
This sequence is designed to prevent contact with contaminated PPE.
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal can lead to environmental contamination and regulatory penalties. The waste generator is legally responsible for determining if the waste is hazardous.[11] In the absence of specific data for this compound, it is prudent to manage all waste as hazardous.
Waste Segregation and Collection
-
Solid Waste:
-
This includes contaminated gloves, weigh boats, paper towels, and any excess this compound powder.
-
Collect in a designated, leak-proof container with a secure lid.
-
The container must be clearly labeled: "HAZARDOUS WASTE: Solid this compound" .
-
-
Liquid Waste:
-
This includes any solutions containing this compound.
-
Collect in a separate, compatible, and leak-proof container with a secure lid.
-
The container must be clearly labeled: "HAZARDOUS WASTE: Liquid this compound in [Solvent Name]" .
-
-
Contaminated Sharps:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Storage and Final Disposal
-
Store all waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Never pour this compound solutions down the drain.
By adhering to these rigorous protocols, you create a multi-layered defense against chemical exposure, ensuring that your valuable research is conducted in an environment of uncompromising safety.
References
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- Centers for Disease Control and Prevention. (n.d.).
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- PPG. (2021, June 1).
- Labour Department. (n.d.). Guidance Notes on Chemical Safety in Textile Finishing.
- University of Colorado Colorado Springs. (n.d.). Glove Selection Page 1 of 20. Emergency & Safety Services.
- University of Michigan. (n.d.). Glove Compatibility Chart. Environment, Health & Safety.
- Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
- (n.d.). Chemical Resistance of Gloves.pdf.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- Baoxu Chemical. (n.d.). MSDS this compound.
- Occupational Safety and Health Administration. (n.d.).
- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- (2025, July 2).
- Health and Safety Authority. (2021, May 18). 2021 - Code of Practice.
- Shield Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves.
- Echemi. (n.d.).
- University of Pennsylvania EHRS. (n.d.).
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- Xcolor Pigment. (n.d.). This compound.
- World dye variety. (2012, October 16). This compound.
- ACGIH. (n.d.). Substances and Agents Listing.
- National Institutes of Health. (n.d.). C.I. This compound. PubChem.
- Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. NIOSH.
- (n.d.). This compound|CAS NO.20749-68-2, 71902-17-5|Macrolex Red EG.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
